Diazodiphenylmethane

Catalog No.
S576965
CAS No.
883-40-9
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazodiphenylmethane

CAS Number

883-40-9

Product Name

Diazodiphenylmethane

IUPAC Name

[diazo(phenyl)methyl]benzene

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

Synonyms

Diazodiphenylmethane; Diphenylazomethane; Diphenyldiazomethane

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

The exact mass of the compound Diazodiphenylmethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physicochemical properties of Diazodiphenylmethane:

Property Category Details
IUPAC Name [Diazo(phenyl)methyl]benzene [1]
Other Names Diphenyldiazomethane [2]
CAS Registry Number 883-40-9 [1]
Chemical Formula C13H10N2 [1]
Molar Mass 194.237 g·mol−1 [1]
Appearance Red-black crystals or red crystalline solid [1] [2]
Melting Point 29–31 °C [2]
Core Hazards Toxic, irritating, and potentially explosive; unstable on standing [2]

Synthesis and Experimental Protocol

This compound is primarily synthesized through the dehydrogenation of benzophenone hydrazone. An improved modern protocol using chlorodimethylsulfonium chloride is advantageous as it avoids environmentally deleterious heavy-metal salts and provides high yields [2].

The following diagram illustrates the workflow for this synthesis method:

G A Cool DMSO/THF solution to -55 °C B Add Oxalyl Chloride/THF Maintain -55 to -50 °C A->B C Cool reaction mixture to -78 °C B->C D Add solution of Benzophenone Hydrazone & Triethylamine in THF C->D E Filter cold mixture to remove amine salts D->E F Concentrate filtrate by rotary evaporation E->F G Purify via filtration through basic alumina F->G H Diphenyldiazomethane (93% yield) G->H

Synthesis workflow for Diphenyldiazomethane [2]

Detailed Step-by-Step Procedure [2]
  • Reaction Setup: A 1-L, three-necked round-bottom flask is equipped with an overhead mechanical stirrer, rubber septa, and a low-temperature thermometer. The apparatus is flame-dried under a nitrogen atmosphere.
  • Reagent Preparation:
    • Solution A: Dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) in anhydrous tetrahydrofuran (THF, 450 mL) is cooled to -55 °C.
    • Solution B: Oxalyl chloride (4.67 mL, 53.5 mmol) is dissolved in THF (50 mL).
    • Solution C: Benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) are dissolved in THF (50 mL).
  • Chlorodimethylsulfonium Chloride Formation: Solution B is added to the chilled Solution A over 10 minutes, maintaining the temperature between -55 °C and -50 °C. The mixture is stirred at this temperature for 35 minutes, then cooled to -78 °C using a dry-ice/acetone bath.
  • Hydrazone Dehydrogenation: Solution C is added to the reaction mixture over 10 minutes, resulting in a deep-red solution with a white precipitate (triethylamine hydrochloride).
  • Work-up and Isolation: The reaction mixture is maintained at -78 °C for 30 minutes and then filtered cold through a medium-porosity sintered-glass funnel. The solid is rinsed with cold THF, and the combined filtrate is concentrated at room temperature by rotary evaporation to yield crude diphenyldiazomethane as a red oil that solidifies (99% yield, ~95% pure).
  • Purification: The crude product is dissolved in pentane and rapidly filtered through a pad of activated basic alumina. The alumina is rinsed with pentane until the filtrate is colorless. The filtrate is concentrated to yield 9.19 g (93%) of an analytically pure red crystalline solid.

> Caution: This procedure should only be undertaken by trained personnel. Diazo compounds are toxic, irritating, and potentially explosive. Handling should be done behind a blast shield with appropriate personal protective equipment [2].

Key Reactions and Applications

This compound serves as a versatile reagent in synthetic chemistry, primarily functioning in two key roles:

  • Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form the corresponding ethers [1].
  • Generation of Diphenylmethyl Carbene: Upon illumination by ultraviolet light or heating, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas [1]. This reactive carbene intermediate can undergo various subsequent transformations.

Research Context of Diazo Compounds

While this compound itself is a specific synthetic tool, it belongs to the broader class of diazo compounds, which are recognized for their utility in constructing complex molecules, particularly azoles (five-membered heterocycles like oxazoles, thiazoles, and imidazoles) [3]. These structures are privileged motifs in medicinal chemistry, with over 300 FDA-approved drugs containing an azole moiety [3].

Furthermore, research into natural azo compounds (containing the -N=N- moiety) has revealed a wide spectrum of confirmed pharmacological activities, including antibacterial, antifungal, and antitumor effects [4]. This highlights the broader significance of diazo-containing molecules in pharmaceutical research and drug discovery [4] [3].

References

Diazodiphenylmethane synthesis from benzophenone hydrazone

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Comparative Data

The table below summarizes three key synthesis methods, highlighting yields, reagents, and key characteristics for easy comparison.

Method Reagents & Conditions Yield Key Characteristics/Advantages
Mercury(II) Oxide Oxidation [1] Benzophenone hydrazone, Yellow HgO, Petroleum ether, Room temperature, 6 hrs shaking 89-96% Classical method; product is pure enough for immediate use without further purification [1].
Chlorodimethylsulfonium Chloride (Swern-type) [2] Benzophenone hydrazone, Oxalyl chloride, DMSO, Triethylamine, THF, -78 °C 93% (after purification) Heavy-metal-free; simpler purification via filtration through basic alumina; excellent yield [2].
Continuous-Flow Omura-Sharma-Swern [3] Benzophenone hydrazone, Trifluoroacetic anhydride (TFAA), DIPEA, DMSO, DCM, Microreactor, ~10 °C Reported as effective Modern approach; enables rapid optimization via Design of Experiments (DoE); superior heat transfer and mixing [3].
Activated Manganese Dioxide [4] Benzophenone hydrazone, Activated MnO₂, KH₂PO₄, DCM, 0 °C, 24 hrs Not specified An alternative to mercury-based oxidation [4].

Detailed Experimental Protocols

Classical Mercury(II) Oxide Method [1]

This procedure is referenced from Organic Syntheses, a trusted source for validated methods.

  • Procedure: In a pressure bottle, combine 19.6 g (0.1 mol) of benzophenone hydrazone, 22 g (0.1 mol) of yellow mercury(II) oxide, and 100 mL of petroleum ether (b.p. 30–60 °C). Seal the bottle and shake mechanically for 6 hours at room temperature. Filter the mixture to remove mercury and any insoluble benzophenone azine. Concentrate the filtrate under reduced pressure at room temperature to obtain red-black crystalline diphenyldiazomethane.
  • Notes: The product melts at or just above room temperature. It should be used immediately as it decomposes on standing to form benzophenone azine. The material from this procedure is sufficiently pure for most subsequent reactions.
Modern, Heavy-Metal-Free Method [2]

This Swern-type oxidation is advantageous for avoiding environmentally deleterious heavy-metal salts.

  • Preparation of Reagents:
    • Benzophenone Hydrazone Purification: Dissolve 40 g of crude hydrazone in 100 mL of boiling absolute ethanol. Allow the solution to cool to room temperature, then cool to -20 °C for 30 minutes. Filter the precipitate and wash with 30 mL of cold ethanol. Dry under high vacuum for 12 hours [2].
    • Solvent and Base: Use anhydrous Tetrahydrofuran (THF) and triethylamine freshly distilled from calcium hydride.
  • Synthesis Procedure:
    • Add DMSO (3.98 mL, 56.0 mmol) to anhydrous THF (450 mL) in a flame-dried, nitrogen-purged 1-L flask equipped with an overhead mechanical stirrer.
    • Cool the solution to -55 °C. Add a solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) via cannula over 10 minutes, maintaining the temperature between -55 and -50 °C. Stir for 35 minutes.
    • Cool the mixture to -78 °C using a dry-ice/acetone bath.
    • In a separate flask, dissolve purified benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL).
    • Add this solution to the reaction mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form. Maintain the temperature at -78 °C for 30 minutes.
    • Filter the cold reaction mixture through a medium-porosity sintered-glass funnel into a 2-L flask. Rinse the solid with two 100 mL portions of cold THF.
    • Concentrate the filtrate at room temperature using a rotary evaporator to yield a red oil that solidifies upon cooling.
  • Purification:
    • Dissolve the crude product in 120 mL of pentane.
    • Rapidly filter this solution through a pad of activated basic alumina (100 g) in a sintered-glass funnel, rinsing with pentane (~300 mL) until the eluent is colorless. Contact time with alumina must not exceed 5 minutes to prevent decomposition to tetraphenylethylene.
    • Concentrate the filtrate at room temperature to obtain analytically pure red crystalline solid.

Continuous-Flow Synthesis & Optimization

This method is ideal for process optimization and scale-out strategies, integrating concepts of organic synthesis, kinetics, and statistical experimental design [3].

  • General Setup: The reaction uses a microreactor system with syringe pumps. Solutions are prepared in DCM:
    • Solution A: Trifluoroacetic anhydride (TFAA, 0.4 M)
    • Solution B: Benzophenone hydrazone (0.2 M) and DMSO (0.6 M)
    • Solution C: N,N-Diisopropylethylamine (DIPEA, 1.435 M)
  • Optimization via DoE: Key factors for optimization are the residence time in the microreactor and the molar ratio of TFAA to benzophenone hydrazone (which is confounded with the TFAA/DMSO ratio) [3]. A two-level full factorial design with a center point is recommended to efficiently model the reaction response.

The workflow for the continuous-flow synthesis and optimization is as follows:

Start Start Flow Synthesis Prep Prepare Reagent Solutions Start->Prep Load Load Syringe Pumps Prep->Load Flow Set Initial Flow Rates (Center Point) Load->Flow Collect Collect Effluent Flow->Collect Analyze UV-Vis Analysis Collect->Analyze Analyze->Flow Repeat for all DoE runs Model Statistical Modeling Analyze->Model Optimize Determine Optimal Conditions Model->Optimize Confirm Confirm with Validation Run Optimize->Confirm

Experimental workflow for continuous-flow synthesis and optimization

Critical Handling & Safety Notes

  • Instability: Diphenyldiazomethane is unstable and decomposes on standing, forming benzophenone azine [5] [1]. It must be used soon after preparation and stored cold, sealed, and under an inert atmosphere [4].
  • Light Sensitivity: The compound is light-sensitive. Wrap flasks in aluminum foil to prevent decomposition [4].
  • Acid Sensitivity: During purification on basic alumina, prolonged contact must be avoided as it leads to decomposition products like tetraphenylethylene [2].
  • General Caution: Although more stable than diazomethane, diazo compounds can be toxic, irritating, and potentially explosive. Always handle behind a blast shield, wear appropriate PPE, and work in a fume hood [2].

Application in Drug Development & Research

Diphenyldiazomethane is a valuable reagent for synthesizing (diphenyl)methyl esters from carboxylic acids and ethers from alcohols [5]. Its intense purple color allows for easy reaction monitoring via UV-Vis spectroscopy, which is useful for kinetic studies, such as investigating its reaction with carboxylic acids to compare their relative acidity in organic solvents [4].

The general mechanism for its formation from benzophenone hydrazone via the Swern-type oxidation is detailed below.

Hydrazone Benzophenone Hydrazone Int2 Activated Hydrazone Intermediate Hydrazone->Int2 2. Reacts with Int1 DMSO DMSO Activator Electrophilic Activator (e.g., (COCl)₂, TFAA) Int1 Chlorodimethylsulfonium Chloride (Reactive Intermediate) Activator->Int1 1. Reacts with DMSO Product Diphenyldiazomethane (DDM) Int2->Product 3. Dehydrohalogenation upon addition of Base Base Base (e.g., Et₃N, DIPEA) Base->Product Byproduct1 Byproducts (e.g., CO, CO₂) Byproduct2 Ammonium Salt

General mechanism for DDM synthesis via Swern-type oxidation [3] [2]

References

Diazodiphenylmethane oxidation with mercury(II) oxide

Author: Smolecule Technical Support Team. Date: February 2026

Modern Synthesis Protocol

The following detailed methodology is adapted from the Organic Syntheses procedure, which is a peer-reviewed and checked source for reliable experimental instructions [1].

Procedure [1]:

  • Setup: Flame-dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. Perform the entire reaction under a positive pressure of nitrogen.
  • Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 450 mL) and DMSO (56.0 mmol, 1.10 equiv) to the flask. Cool the solution to -55 °C using a dry-ice/acetone bath.
  • Activator Addition: In a separate oven-dried flask, mix oxalyl chloride (53.5 mmol, 1.05 equiv) with THF (50 mL). Add this solution to the cold DMSO/THF mixture via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C for 35 minutes. Then, cool the mixture to -78 °C.
  • Hydrazone Addition: In another flask, combine benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (0.107 mol, 2.10 equiv) in THF (50 mL). Add this solution to the cold reaction mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form.
  • Reaction and Filtration: Maintain the reaction at -78 °C for 30 minutes. Then, filter the cold mixture through a medium-porosity sintered-glass funnel to remove the solid salt.
  • Purification: Concentrate the filtrate by rotary evaporation at room temperature. Dissolve the resulting crude red oil in pentane and rapidly filter it through a pad of activated basic alumina (~100 g). Rinse with more pentane until the eluent is colorless.
  • Product Isolation: Concentrate the pentane filtrate by rotary evaporation to obtain diphenyldiazomethane as an analytically pure red crystalline solid in 93% yield.

Key Physicochemical Properties of the Product [1] [2]:

  • Melting Point: 29-31 °C
  • Appearance: Red crystalline solid
  • IR (film): 2032 cm⁻¹ (characteristic diazo stretch)
  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz, 2H)

Method Comparison

The table below summarizes the key differences between the historical and modern synthetic methods.

Feature Historical HgO Method Modern Oxalyl Chloride/DMSO Method
Reagents Mercury(II) oxide (HgO) [2] Oxalyl chloride, DMSO [1]
Key Advantage - Avoids environmentally deleterious heavy-metal salts [1]
Yield Not specified in results 93% (analytically pure) [1]
Safety & Handling Handling of toxic heavy metal Standard precautions for diazo compounds; use of a blast shield recommended [1]

Experimental Workflow Diagram

The following diagram visualizes the key stages of the modern synthesis protocol.

G Start Start Reaction Setup A 1. Prepare Apparatus (Flame-dry under N₂) Start->A B 2. Cool DMSO/THF to -55°C A->B C 3. Add Oxalyl Chloride Hold at -55°C to -50°C B->C D 4. Cool to -78°C C->D E 5. Add Hydrazone & Base Forms deep-red solution D->E F 6. Filter Cold Mixture Remove amine salt E->F G 7. Concentrate & Purify Filtration through Alumina F->G End Pure Product Red Crystalline Solid G->End

> The modern synthesis of diphenyldiazomethane involves a low-temperature activation step, hydrazone dehydrogenation, and a final purification.

Key Technical Considerations

  • Safety First: Always handle diazo compounds behind a blast shield as they can be explosive and irritating. Limit personal exposure and dispose of chemical waste according to local regulations [1].
  • Impurity Control: During the final purification, do not let the pentane solution remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form tetraphenylethylene as an impurity [1].
  • Stability: Diphenyldiazomethane decomposes on standing. For best results, especially for elemental analysis, use it immediately after purification or store it at very low temperatures (e.g., dry-ice temperature) if transport is necessary [1].

References

Diazodiphenylmethane safe synthesis oxalyl chloride

Author: Smolecule Technical Support Team. Date: February 2026

Core Batch Synthesis Procedure

The following table summarizes the key details for the batch synthesis of diphenyldiazomethane via the Swern-type oxidation of benzophenone hydrazone [1].

Aspect Detailed Description
Reaction Principle Dehydrogenation of benzophenone hydrazone using chlorodimethylsulfonium chloride (formed in situ from DMSO and oxalyl chloride) [1].
Key Safety Note Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield and limit exposure [1].

| Reagents & Quantities | - Benzophenone hydrazone: 10.00 g (51.0 mmol, 1.00 equiv)

  • Anhydrous Tetrahydrofuran (THF): 450 mL + 50 mL
  • Dimethyl sulfoxide (DMSO): 3.98 mL (56.0 mmol, 1.10 equiv)
  • Oxalyl chloride: 4.67 mL (53.5 mmol, 1.05 equiv)
  • Triethylamine: 15.05 mL (0.107 mol, 2.10 equiv) | | Special Equipment | - 1-L, three-necked round-bottom flask
  • Overhead mechanical stirrer
  • Low-temperature thermometer
  • Medium porosity sintered-glass funnel
  • Rotary evaporator | | Procedure Overview | 1. Flame-dry flask under nitrogen.
  • Cool DMSO/THF solution to -55 °C.
  • Add oxalyl chloride/THF solution, maintain at -55 to -50 °C for 35 min.
  • Cool mixture to -78 °C.
  • Add solution of benzophenone hydrazone and triethylamine in THF.
  • Maintain at -78 °C for 30 min, then filter cold to remove triethylamine hydrochloride salt.
  • Concentrate filtrate by rotary evaporation to get crude product.
  • Purify by dissolving in pentane and filtering through a pad of basic alumina [1]. | | Yield & Purity | - Crude Yield: 99% (9.83 g)
  • Final Yield: 93% (9.19 g) of analytically pure red crystalline solid [1]. |

Alternative Continuous-Flow Synthesis

For reference, an optimized continuous-flow procedure has been developed for educational and research purposes. The workflow for this method is illustrated below.

G Solution1 Solution A: TFAA in DCM Pump Syringe Pumps Solution1->Pump Solution2 Solution B: DMSO & Hydrazone in DCM Solution2->Pump Solution3 Solution C: DIPEA in DCM Mix2 Mixing Tee Solution3->Mix2 Mix1 Mixing Tee Pump->Mix1 Controlled Flow Rates Reactor Microreactor (1 µL, 10°C) Mix1->Reactor Residence Time (Factor 1) Reactor->Mix2 Product Effluent with Diphenyldiazomethane Mix2->Product Mole Ratio (Factor 2)

Diagram of the continuous-flow setup for diazodiphenylmethane synthesis [2].

This method offers a modern approach with enhanced safety control and opportunities for optimization [2].

  • Reagents & Setup: The procedure uses three solutions: A (Trifluoroacetic anhydride, TFAA, in DCM), B (DMSO and benzophenone hydrazone in DCM), and C (N,N-Diisopropylethylamine, DIPEA, in DCM). These are loaded into syringes on syringe pumps connected to a microreactor cooled to 10°C [2].
  • Process & Optimization: Solutions A and B are mixed first, followed by the addition of Solution C. The intense red color of the product allows for easy visual confirmation and quantification by UV-Vis spectroscopy. Key factors for optimization are the residence time (the time Solutions A and B mix before adding C) and the mole ratio of TFAA to hydrazone [2].

Synthesis Workflow and Mechanism

The following diagram maps the key operational steps and decision points for the batch synthesis process, from preparation to purification.

G Start Start: Prepare Reagents (Dry, Purified) Step1 Cool DMSO/THF to -55°C Start->Step1 Step2 Add Oxalyl Chloride/THF (Maintain -55°C to -50°C) Step1->Step2 Step3 Cool Reaction to -78°C Step2->Step3 Step4 Add Hydrazone & Et₃N/THF (Deep red color forms) Step3->Step4 Step5 Maintain -78°C for 30 min Step4->Step5 Step6 Filter Cold to Remove Et₃N•HCl Step5->Step6 Step7 Concentrate Filtrate (Crude Product: ~95% pure) Step6->Step7 Step8 Purify over Alumina with Pentane Step7->Step8 End End: Pure Diphenyldiazomethane Step8->End

Operational workflow for the batch synthesis of diphenyldiazomethane [1].

The transformation from hydrazone to the diazo compound involves a Swern-type oxidation mechanism [2].

Critical Safety and Handling Notes

  • Explosive and Toxic Nature: As emphasized in the procedure, diazo compounds pose significant risks. Always use a blast shield and wear appropriate personal protective equipment [1].
  • Purification Timing: During the alumina filtration step, do not let the product remain on the column for more than 5 minutes. Prolonged contact with basic alumina can form an impurity, tetraphenylethylene [1].
  • Product Stability: Diphenyldiazomethane decomposes on standing. For long-term storage, it should be kept cold (e.g., at dry-ice temperature) and is best used soon after purification [1].

References

Diazodiphenylmethane physical appearance red-black crystals

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Experimental Protocols

Diazodiphenylmethane is typically synthesized by oxidizing benzophenone hydrazone. Here is a detailed modern protocol adapted from the scientific literature [1].

Synthesis from Benzophenone Hydrazone

The synthesis of Diphenyldiazomethane (DDM) can be broken down into two main stages: the reaction itself and the purification of the product. The workflow below outlines the key steps involved.

DDM_Synthesis start Start Synthesis step1 Prepare Reaction Flasks: - Flask 1: KH₂PO₄ + MnO₂ in DCM, 0°C - Flask 2: Benzophenone Hydrazone start->step1 step2 Combine Contents (Under Inert Gas) step1->step2 step3 Stir Reaction for 24 Hours step2->step3 step4 Purification & Crystallization step3->step4 step5 Add Pentane and Filter Rapidly (<5 min) through Silica Gel step4->step5 Purification Path step6 Remove Solvent (Rotary Evaporator) step5->step6 step7 Crystallize from Ethanol (Store in Freezer, Protected from Light) step6->step7 final Obtain Pure DDM (Red-Black Crystals) step7->final

Diagram of the synthesis and purification workflow for Diphenyldiazomethane.

Key Materials and Hazards [1]:

  • Benzophenone Hydrazone: May cause irritation to the skin, eyes, and respiratory tract.
  • Activated Manganese Dioxide (MnO₂): Hazardous in case of skin contact, ingestion, or inhalation.
  • Dichloromethane (DCM): A volatile irritant; very hazardous in case of eye contact, ingestion, or inhalation.
  • Personal Protective Equipment (PPE): Always work under a fume hood and wear appropriate gloves and safety goggles.

Procedure [1]:

  • Reaction Setup: In a 250 mL 3-neck round-bottom flask (Flask 1), combine 10 g of anhydrous potassium phosphate (KH₂PO₄) and 31 g of activated manganese dioxide (MnO₂). Add a magnetic stir bar and 67 mL of dichloromethane (DCM).
  • Hydrazone Preparation: In a separate 100 mL 2-neck round-bottom flask (Flask 2), place 20 g of benzophenone hydrazone and a magnetic stir bar.
  • Purging and Cooling: Purge both flasks with an inert gas (e.g., nitrogen or argon) for 15 minutes. Subsequently, place Flask 1 in an ice bath and maintain the temperature at 0°C for 30 minutes.
  • Combining Reagents: After cooling, transfer the contents of Flask 2 (benzophenone hydrazone) into Flask 1. Allow the reaction to proceed with stirring for 24 hours to reach completion. The solution will develop a deep red-purple color.
  • Purification:
    • Add 120 mL of pentane to the reaction mixture.
    • Filter the solution rapidly (in less than 5 minutes) through a medium porosity sintered glass funnel packed with neutral silica gel. This step is time-sensitive as DDM is acid-sensitive and will decompose with prolonged contact.
    • Remove the solvent from the filtrate using a rotary evaporator, resulting in a deep-purple oil.
    • Protect the crude product from light by wrapping the flask in aluminum foil and store it in a freezer under an inert atmosphere for 2-3 days to induce crystallization.
    • For further purification, dissolve the crystals in 200-proof ethyl alcohol, filter, and remove the solvent again using a rotary evaporator to obtain pure deep reddish-purple crystals.
  • Analysis: The product can be analyzed by UV spectroscopy, where it shows a characteristic absorption.
Comparison of Synthesis Methods

Different oxidants can be used for this synthesis, each with its own advantages and drawbacks [2] [3].

Method Reagents Reported Yield Key Advantages/Disadvantages
Mercury(II) Oxide HgO, Diethyl Ether, Base [2] Not specified Disadvantage: High toxicity of mercury compounds and hazardous waste [3].
Oxalyl Chloride (COCl)₂, Diethyl Ether [2] 70-80% [3] Advantage: Higher yield and avoids heavy metals. Disadvantage: Requires stringent moisture control [3].
Activated Manganese Dioxide MnO₂, KH₂PO₄, DCM [1] Not specified (successful execution reported) A practical, modern alternative to mercury-based oxidation, detailed protocol available [1].
Peracetic Acid Peracetic Acid, Base, Iodine trace [4] Not specified An alternative classical method that avoids metal oxidants [4].

Primary Applications and Uses

This compound is a versatile reagent in chemical research, with several key applications:

  • Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form (diphenyl)methyl ethers [2]. The reaction with carboxylic acids is often used to compare relative acidities in organic solvents [1].
  • Generation of Reactive Intermediates: Upon heating or irradiation with ultraviolet light, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas [2]. This makes it a valuable precursor for studying carbene chemistry.
  • Electrochemical Studies: When electrolyzed, it forms an anion (Ph₂CN₂⁻) that decomposes to a carbene or other radical species, useful for studying reduction mechanisms [2].
  • Model Compound for Research: Its well-defined reactivity makes it a valuable model compound for studying reaction mechanisms, such as 1,3-dipolar cycloadditions [3].

Safety and Handling Considerations

Handling this compound requires strict safety precautions due to its hazardous properties [2] [3]:

  • Instability and Explosive Risk: It is an unstable compound and is shock-sensitive, meaning it can decompose explosively upon heating, impact, or friction [3].
  • Light Sensitivity: It is sensitive to light, so it must be stored and handled in the dark (e.g., using amber glass or foil wrapping) [1].
  • Acid Sensitivity: It decomposes rapidly upon contact with acidic materials, which is why purification over silica gel must be done very quickly (under 5 minutes) [1].
  • Health Hazards: It is a suspected carcinogen and mutagen. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals [1] [3].
  • Safe Handling: Always work with very small quantities, use a protective shield, and wear appropriate personal protective equipment (PPE) in a well-ventilated fume hood [1] [3].

References

Diazodiphenylmethane melting point 30°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The following table summarizes the key identifiers and physical properties of diazodiphenylmethane (also known as diphenyldiazomethane) [1] [2] [3].

Property Value / Description
Preferred IUPAC Name [Diazo(phenyl)methyl]benzene [1]
CAS Number 883-40-9 [2] [3]
Molecular Formula C₁₃H₁₀N₂ [1] [2]
Molecular Weight 194.23 g·mol⁻¹ [1] [2]
Appearance Red-black or red crystalline solid [1] [4]
Melting Point 29–31 °C [4]
Structure ---C₁₃H₁₀N₂ Chemical Structure

Synthesis Protocols

This compound is typically prepared by dehydrogenation of benzophenone hydrazone. The following methods are commonly used, with the oxalyl chloride method being a preferred modern approach.

Synthesis via Oxalyl Chloride (Swern-type Oxidation)

This procedure provides a high-yielding, heavy-metal-free alternative [4].

  • Principle: Benzophenone hydrazone is dehydrogenated using a reagent generated in situ from dimethyl sulfoxide (DMSO) and oxalyl chloride [4] [5].
  • Hazard Note: Diazo compounds are toxic, irritating, and potentially explosive. Handle behind a blast shield and wear appropriate personal protective equipment (PPE) [4].

The experimental workflow for this synthesis is outlined below:

G Start Start: Prepare Reagents Step1 Activate DMSO Cool THF and DMSO to -55°C Add oxalyl chloride slowly Start->Step1 Step2 Cool Reaction Mixture Cool to -78°C using dry-ice/acetone bath Step1->Step2 Step3 Add Hydrazone and Base Add solution of benzophenone hydrazone and triethylamine in THF Step2->Step3 Step4 Filter and Concentrate Filter cold mixture to remove salts Concentrate filtrate to get crude product Step3->Step4 Step5 Purify Product Dissolve in pentane, filter through basic alumina pad, concentrate Step4->Step5 End End: Obtain Pure Product Red crystalline solid Step5->End

Experimental workflow for oxalyl chloride synthesis

  • Detailed Procedure:
    • Add oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) to a cooled (-55 °C) solution of DMSO (3.98 mL, 56.0 mmol) in anhydrous THF (450 mL) under nitrogen [4].
    • After 35 minutes at -55 °C to -50 °C, cool the mixture to -78 °C [4].
    • Add a solution of benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL) dropwise [4].
    • Maintain the deep-red reaction mixture at -78 °C for 30 minutes, then filter cold to remove the white precipitate of triethylamine hydrochloride [4].
    • Concentrate the filtrate at room temperature via rotary evaporation to yield a red oil that solidifies (~99% crude yield) [4].
    • Purify the crude product by dissolving it in pentane and rapidly filtering through a pad of activated basic alumina. Concentrate the filtrate to obtain an analytically pure red crystalline solid (93% yield) [4].
Alternative Synthesis Methods
  • Mercury(II) Oxide Oxidation: The classical method involves oxidizing benzophenone hydrazone with mercury(II) oxide in diethyl ether. This method is less desirable due to the toxicity of mercury and generation of hazardous waste [1] [2].
  • Continuous-Flow Synthesis: A modern approach uses a microreactor and trifluoroacetic anhydride (TFAA) as the oxidant at room temperature. This method is attractive for its safety profile, efficiency, and suitability for optimization studies [5].

Applications in Chemical Research

This compound is primarily used as a versatile reagent for synthesizing complex molecules [2].

  • Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form corresponding ethers [1].
  • Carbene Generation: Upon illumination by ultraviolet light or heating, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas. This reactive carbene intermediate can undergo further transformations [1].
  • 1,3-Dipolar Cycloadditions: It participates in cycloaddition reactions with electron-deficient alkenes and alkynes to yield five-membered heterocyclic rings like pyrazoles and triazoles, which are valuable structures in pharmaceuticals and materials science [2].

Safety and Handling Considerations

This compound requires careful handling due to its hazardous properties [4] [2].

  • Instability: It is a light-sensitive compound and can decompose explosively upon heating, impact, or friction [1] [2].
  • Toxicity: It is a suspected carcinogen and mutagen [2].
  • Safety Precautions:
    • Always handle behind a blast shield [4].
    • Work in a well-ventilated fume hood [2].
    • Wear appropriate PPE, including gloves and safety goggles [2].
    • Store under controlled conditions and avoid exposure to heat, light, or mechanical shock [4].

References

Diazodiphenylmethane natural occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Diazodiphenylmethane

This compound is synthesized in the laboratory primarily through the dehydrogenation (oxidation) of benzophenone hydrazone. The table below summarizes two established methods:

Oxidizing Agent Key Reagents & Conditions Yield Key Advantages
Chlorodimethylsulfonium chloride (generated in situ) Oxalyl chloride, DMSO, Triethylamine, in THF at -78 °C to -50 °C [1] 93% [1] Avoids environmentally deleterious heavy-metal salts; simpler purification [1]
Activated Manganese Dioxide (MnO₂) Anhydrous KH₂PO₄, in Dichloromethane at 0 °C for 24 hours [2] Not explicitly stated Common reagent; procedure provided for continuous flow technology context [2]

Other synthesis methods noted in the literature include oxidation with mercury(II) oxide, peracetic acid, or lead(IV) acetate [3] [4] [5].

The following diagram illustrates the synthetic workflow using the high-yielding chlorodimethylsulfonium chloride method:

A Benzophenone Hydrazone C Chlorodimethylsulfonium Chloride (in situ) A->C B Oxalyl Chloride DMSO THF, -55 °C B->C D Reaction Mixture Add Triethylamine -78 °C, 30 min C->D E Crude Product (Red Oil) D->E F Purification Filter through Basic Alumina E->F G Pure Diphenyldiazomethane (Red Crystalline Solid) F->G

Key Reactions and Applications

As a synthetic reagent, this compound has several characteristic reactions:

  • Esterification with Carboxylic Acids: It reacts with carboxylic acids to form (diphenyl)methyl esters, a reaction often used to study reaction kinetics and the influence of substituents [3] [6] [2].
  • Formation of Carbenes: Upon heating or illumination with ultraviolet light, it decomposes to generate nitrogen gas and diphenylmethyl carbene, a highly reactive intermediate [3] [5].
  • Electrochemical Reduction: When electrolyzed in a solution of dimethylformamide and tetrabutylammonium perchlorate, it can form an anion radical that reacts to produce benzophenone azine [3].

Detailed Experimental Protocol

The following is a detailed procedure for the synthesis of diphenyldiazomethane (this compound) using the high-yielding, heavy-metal-free method from Organic Syntheses [1].

Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield, wear appropriate personal protective equipment (PPE), and perform all manipulations in a fume hood.

  • Reaction Setup: Flame dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer adapter under a stream of nitrogen.
  • Reagent Preparation:
    • Add dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) and anhydrous tetrahydrofuran (THF, 450 mL) to the main flask and cool to -55 °C with stirring.
    • In a separate oven-dried 100-mL flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and THF (50 mL).
  • Formation of the Active Reagent: Add the oxalyl chloride solution to the cooled DMSO/THF mixture over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Hold at this temperature for 35 minutes, then cool the mixture to -78 °C using a dry-ice/acetone bath.
  • Oxidation of Hydrazone: In another 100-mL flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL). Add this solution to the main reaction flask over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form. Maintain the reaction at -78 °C for 30 minutes.
  • Initial Isolation: While the mixture is still cold, filter it through a medium-porosity sintered-glass funnel into a 2-L flask. Rinse the solid precipitate with two 100-mL portions of THF. Concentrate the combined filtrate at room temperature using a rotary evaporator to obtain the crude product as a red oil (approx. 9.83 g, 99% yield, ~95% pure).
  • Final Purification: Dissolve the crude product in 120 mL of pentane. Rapidly filter this solution through a pad of activated basic alumina (100 g) in a medium-porosity sintered-glass funnel, rinsing with pentane (~300 mL) until the filtrate is colorless. Note: Contact time with alumina must not exceed 5 minutes to prevent decomposition. Concentrate the filtrate by rotary evaporation to obtain analytically pure diphenyldiazomethane as red crystals (9.19 g, 93% yield).

Handling and Stability

This compound requires careful handling due to its inherent instability and potential hazards [1]:

  • Decomposition: It decomposes on standing and is light-sensitive. Purified material should be stored sealed under an inert atmosphere at low temperature (e.g., in a freezer) and protected from light [1] [2].
  • Acid Sensitivity: The compound is acid-sensitive and can decompose significantly upon contact with acidic materials, including silica gel, unless contact is very brief [2].

References

how is Diazodiphenylmethane produced

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods Overview

The table below summarizes the core modern methods for producing diazodiphenylmethane. The Swern-type oxidation is a widely used standard procedure, while the hydrogen peroxide oxidation offers an alternative that avoids low temperatures.

Method Key Reagents Reaction Conditions Yield Key Advantages
Swern-type Oxidation [1] Oxalyl chloride, DMSO, Triethylamine Low temperature (-78 °C to -50 °C), inert (N₂) atmosphere 93% (after purification) High yield; well-established, reliable procedure [1]
Hydrogen Peroxide Oxidation [2] Hydrogen peroxide (H₂O₂), Iodine (I₂), Organic amine (e.g., DMA), Phase-transfer catalyst (e.g., TBAB) Mild temperature (10 °C to 50 °C) ~86% (crude, from example) Avoids cryogenic conditions; uses benign oxidant (H₂O₂) [2]
Continuous-Flow Synthesis [3] Trifluoroacetic anhydride (TFAA), DMSO, DIPEA Room temperature in a microreactor N/A (used for optimization studies) Enhanced safety profile; suitable for process optimization and scale-up [3]

Detailed Experimental Protocols

Protocol 1: Swern-type Oxidation (Standard Batch Process)

This procedure is adapted from Organic Syntheses, a trusted source for validated methods [1].

Materials & Setup

  • Reagents: Anhydrous Tetrahydrofuran (THF), oxalyl chloride, dimethyl sulfoxide (DMSO), benzophenone hydrazone, triethylamine, pentane.
  • Equipment: 1-L three-necked round-bottom flask, overhead mechanical stirrer, low-temperature thermometer, syringe/cannula, dry-ice acetone bath, rotary evaporator.
  • Safety: Handle diazo compounds behind a blast shield. Conduct the reaction in a well-ventilated fume hood [1].

Procedure

  • Activation of DMSO: Flame-dry the flask under nitrogen. Add DMSO (3.98 mL, 56.0 mmol) in anhydrous THF (450 mL) and cool to -55 °C. Add a solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) dropwise, maintaining the temperature between -55 °C and -50 °C for 35 minutes [1].
  • Oxidation of Hydrazone: Cool the mixture to -78 °C. In a separate flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in THF (50 mL). Add this solution to the cold reaction mixture dropwise. A deep-red color with a white precipitate (triethylamine hydrochloride) will form. Stir at -78 °C for 30 minutes [1].
  • Work-up: Filter the cold reaction mixture through a medium-porosity fritted glass funnel to remove the precipitate. Concentrate the filtrate at room temperature using a rotary evaporator to obtain a red oil that solidifies into a crude product [1].
  • Purification: Dissolve the crude solid in pentane (120 mL) and rapidly filter through a short pad of activated basic alumina (~100 g). Rinse with additional pentane until the eluent is colorless. Concentrate the pentane solution to obtain diphenyldiazomethane (9.19 g, 93%) as a red crystalline solid (mp 29–31 °C) [1].

G A Benzophenone Hydrazone E Diphenyldiazomethane (Crude) A->E  Combined in THF  -78 °C B DMSO / Oxalyl Chloride C Activated DMSO Intermediate B->C  THF, -55 °C C->E  Reacts with Hydrazone D Triethylamine D->E F Filtration & Concentration E->F G Purification (Alumina Column) F->G H Pure Diphenyldiazomethane G->H  Pentane Elution

Experimental workflow for the Swern-type oxidation and purification of diphenyldiazomethane.

Protocol 2: Hydrogen Peroxide Oxidation (Alternative Method)

This method uses hydrogen peroxide as a "green" oxidant and operates at milder temperatures [2].

Procedure

  • Reaction Setup: In a round-bottom flask, add benzophenone hydrazone (3.96 g, 20 mmol), organic solvent (e.g., 30 mL sherwood oil), organic amine (e.g., 5 mL DMA, 53.95 mmol), catalytic iodine (2 mg, 0.0078 mmol), and phase-transfer catalyst tetrabutylammonium bromide (0.0784 g, 0.2432 mmol) [2].
  • Oxidation: Maintain the reaction mixture at 15–30 °C. Slowly add 30% hydrogen peroxide (9.07 g, 80 mmol) dropwise over 1–1.5 hours. Continue stirring for a total reaction time of 3–6 hours [2].
  • Work-up and Isolation: After reaction completion, filter the mixture. Wash the filter cake with organic solvent and dry under reduced pressure to obtain the product [2].

Critical Handling and Safety Notes

  • Instability and Explosive Hazard: Diazo compounds are toxic, irritating, and can be explosive. Always handle them behind a blast shield and wear appropriate personal protective equipment (PPE) [1].
  • Decomposition: Diphenyldiazomethane decomposes on standing. For optimal results, use it soon after synthesis and purification. It should be stored cold and shipped on dry ice if elemental analysis is required [1].
  • Purification Caution: During the alumina filtration step in Protocol 1, do not let the product remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form an impurity, tetraphenylethylene [1].

Method Selection and Conclusion

For laboratory-scale synthesis requiring high purity and yield, the Swern-type oxidation (Protocol 1) is the recommended and best-documented method [1]. For processes aiming to minimize environmental impact and avoid cryogenic conditions, the hydrogen peroxide method (Protocol 2) is a valuable alternative [2]. The continuous-flow approach represents the most advanced and safest methodology, ideal for detailed process optimization and potential industrial application [3].

References

Diazodiphenylmethane spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic and Physicochemical Data

The table below summarizes the key identified data for Diazodiphenylmethane (CAS # 883-40-9).

Property Value / Description
Molecular Formula C13H10N2 [1] [2] [3]
Molecular Weight 194.23 g·mol⁻¹ [1] [2] [3]
Appearance Red-black crystals [2]
Melting Point 30 °C [2]
Mass Spectrum Available via NIST Mass Spectrometry Data Center (MS number: 33954). The spectrum itself is viewable online but cannot be downloaded due to licensing [1].
UV-Vis Absorption The compound has an intense purple-red color in solution [4]. A specific absorption maximum (λmax) can be determined experimentally but a literature value is not provided in the sources.
HPLC Analysis Can be analyzed by reverse-phase HPLC. A documented method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [3].

Experimental Protocols

Synthesis of Diphenyldiazomethane

The following workflow details the synthesis via oxidation of benzophenone hydrazone, adaptable for both batch and continuous-flow processes.

G Benzophenone Benzophenone Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone->Benzophenone Hydrazone Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->Benzophenone Hydrazone Reaction with Benzophenone Diphenyldiazomethane Diphenyldiazomethane Benzophenone Hydrazone->Diphenyldiazomethane Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Diphenyldiazomethane Used in Oxidation Base Base Base->Diphenyldiazomethane Catalyzes Oxidation

Diagram of the synthesis pathway for Diphenyldiazomethane.

  • Key Reagent Preparation: The synthesis starts with the preparation of benzophenone hydrazone from benzophenone and hydrazine [2] [4].
  • Oxidation Reaction: The hydrazone is oxidized to form diphenyldiazomethane. Multiple oxidizing systems can be used:
    • Traditional Batch Method: Oxidation with mercury(II) oxide in diethyl ether with a basic catalyst [2]. An improved procedure uses oxalyl chloride [2]. An alternative employs peracetic acid with a base and a trace of iodine, which can be performed in a single organic solvent or a two-phase system with a phase-transfer catalyst [5].
    • Modern Continuous-Flow Method: This approach uses an Omura-Sharma-Swern oxidation with trifluoroacetic anhydride (TFAA) and DMSO as the oxidizing system, and N,N-diisopropylethylamine (DIPEA) as the base [4]. This method is particularly suited for controlled, small-scale synthesis and optimization studies [4].
Quantitative Analysis by UV-Vis Spectroscopy

The intense color of the product allows for easy quantification.

  • Procedure: The synthesized diphenyldiazomethane is collected in dichloromethane (DCM). The visible absorption spectrum of this solution is measured using a UV-Vis spectrometer to determine the wavelength of maximum absorbance (λmax) [4].
  • Quantification: The concentration of diphenyldiazomethane in the effluent stream can be calculated using the Beer-Lambert law, allowing researchers to monitor reaction yield and optimize parameters like flow rates and reagent ratios [4].

Important Handling and Safety Notes

  • Instability: this compound is noted as an unstable compound and should be handled with appropriate safety precautions [2].
  • General Diazo Compound Hazard: While this compound is relatively stable, simpler diazo compounds (like diazomethane) are highly toxic and explosively reactive [6]. Always consult specific Material Safety Data Sheets (MSDS) before working with any diazo compound.

References

Comprehensive Application Notes: Synthesis of Diphenylmethyl Esters Using Diazodiphenylmethane for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diazodiphenylmethane as a Versatile Reagent

This compound (DDM) is a highly useful reagent characterized by its distinctive red-black crystalline appearance and melting point just above room temperature (approximately 30°C). This compound serves as a valuable synthetic intermediate in organic chemistry, particularly for the preparation of diphenylmethyl esters and ethers through reactions with carboxylic acids and alcohols respectively [1]. The interest in diphenylmethyl esters within pharmaceutical research stems from the biological privilege of the diphenylmethyl group, which has been shown to enhance bioavailability and metabolic stability in drug candidates [2].

The chemical properties of DDM make it particularly suitable for synthesizing sensitive esters under mild conditions. As an electrophilic transfer reagent, DDM facilitates the introduction of the diphenylmethyl group without requiring harsh acidic conditions that might degrade sensitive functional groups in complex molecules. This characteristic has been exploited in pharmaceutical development, where structural modification of bioactive molecules through esterification can significantly improve their pharmacological profiles [2]. The growing importance of diphenylmethyl derivatives in drug discovery underscores the need for optimized synthetic protocols using DDM, especially for lead compound optimization and prodrug development.

Reagent Properties and Preparation

Fundamental Characteristics of this compound

This compound (C₁₃H₁₀N₂) possesses distinctive physical and chemical properties that determine its handling requirements and synthetic utility:

  • Physical State: Red-black crystalline solid at room temperature [1]
  • Melting Point: Approximately 30°C (86°F) [1]
  • Molar Mass: 194.237 g·mol⁻¹ [1]
  • Stability Considerations: Classified as unstable, requiring appropriate handling precautions [1]
  • Solubility: Generally soluble in common organic solvents including diethyl ether, dimethoxyethane, acetonitrile, chloroform, and methanol [3] [4] [5]

The structural configuration of DDM features a diazo group bonded to a diphenylmethyl carbon, creating a region of high electron density and reactivity. This molecular arrangement facilitates various transformation pathways, including photochemical, thermal, and acid-catalyzed reactions, making DDM a versatile reagent in synthetic chemistry.

Synthesis of this compound

The preparation of DDM typically follows two primary methodologies with distinct advantages:

Table: Comparison of this compound Synthesis Methods

Method Reagents Conditions Advantages Reference
Oxidation Approach Benzophenone hydrazone, Mercury(II) oxide Diethyl ether, basic catalyst Established procedure, reliable yields [1]
Improved Dehydrogenation Benzophenone hydrazone, Oxalyl chloride Not specified Enhanced efficiency, simplified workup [1]

The conventional synthesis involves oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with a basic catalyst [1]. While this method provides consistent results, the improved protocol employing oxalyl chloride as dehydrogenating agent offers practical advantages in terms of reaction efficiency and purification [1]. When preparing DDM, researchers should note its thermal instability and tendency to decompose upon heating or UV irradiation, necessitating appropriate storage conditions (cool, dark environment) and careful handling to maintain reagent integrity.

Reaction Mechanism and Catalysis

Fundamental Esterification Mechanism

The reaction between this compound (DDM) and carboxylic acids proceeds through a direct nucleophilic substitution mechanism that results in the formation of diphenylmethyl esters with nitrogen gas as the sole byproduct. The mechanistic pathway involves several key steps:

  • Initial proton transfer from the carboxylic acid to the diazo carbon of DDM, generating a diphenylmethyl diazonium ion pair
  • Subsequent nucleophilic attack by the carboxylate anion on the diphenylmethyl carbon
  • Displacement and nitrogen extrusion resulting in formation of the ester bond with concurrent release of nitrogen gas

This mechanism proceeds particularly efficiently with tin(II) chloride catalysis, which activates the diazo compound toward nucleophilic attack while stabilizing reaction intermediates [5]. The catalytic cycle involves coordination of the tin center with both the diazo compound and the carboxylic acid, bringing reactants into proximity and lowering the activation energy for ester formation. Evidence for this coordinated mechanism comes from kinetic studies showing unexpected concentration-rate relationships, where the apparent rate constant increases with ethylene glycol concentration at lower ranges (below 0.06 M) but decreases at higher concentrations (0.06-0.2 M) [5]. This complex kinetic profile suggests the involvement of dynamic equilibrium processes between tin chloride catalysts and reactants rather than a simple 1,3,2-dioxastannolane intermediate previously hypothesized.

Visualization of the Reaction Pathway

The following diagram illustrates the catalytic cycle and mechanistic pathway for the tin(II) chloride-catalyzed esterification using this compound:

G A Carboxylic Acid RCOOH B Coordination Complex A->B C Proton Transfer Intermediate B->C Coordination Activation D Ester Formation Transition State C->D Nucleophilic Attack E Diphenylmethyl Ester Product D->E Nitrogen Extrusion N2 N₂ Gas D->N2 G Tin(II) Chloride Catalyst E->G Catalyst Regeneration F This compound DDM F->B G->B

Experimental Protocols

Standard Procedure for Diphenylmethyl Ester Synthesis

The following protocol outlines the optimized procedure for synthesizing diphenylmethyl esters from carboxylic acids using this compound (DDM), adapted from established methodologies with pharmacological applications [2] [1]:

  • Reaction Setup: Begin by dissolving the carboxylic acid substrate (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (argon or nitrogen) at room temperature. The concentration should typically range between 0.05-0.2 M to optimize reaction kinetics [5].

  • Catalyst Addition: Add tin(II) chloride (0.1-0.3 equiv) to the reaction mixture and stir for 5-10 minutes to ensure proper complex formation. The catalyst loading may be adjusted based on substrate reactivity, with more sterically hindered acids typically requiring higher catalyst concentrations.

  • DDM Addition: Prepare a solution of this compound (1.2-1.5 equiv) in minimal anhydrous DME and add dropwise to the reaction mixture over 5-10 minutes with efficient stirring. Monitor nitrogen gas evolution, which indicates successful reaction initiation.

  • Reaction Monitoring: Continue stirring at room temperature while monitoring reaction progress by TLC (using appropriate mobile phases) or HPLC. The reaction is typically complete within 1-4 hours, as indicated by consumption of the starting acid and DDM.

  • Workup Procedure: Once complete, carefully concentrate the reaction mixture under reduced pressure at temperatures not exceeding 35°C to prevent decomposition of the product. Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenylmethyl ester.

  • Purification: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients appropriate for the polarity of the specific ester. Alternatively, recrystallization from suitable solvent systems may be employed when applicable.

Quantitative Reaction Optimization

Table: Optimization Parameters for DDM Esterification

Parameter Optimal Range Effect of Deviation Recommended Adjustment

| DDM Equivalents | 1.2-1.5 equiv | Lower: Incomplete reaction Higher: Purification challenges | Adjust based on acid reactivity | | Tin(II) Chloride Loading | 0.1-0.3 equiv | Lower: Slowed kinetics Higher: Potential side products | Increase for sterically hindered acids | | Solvent Choice | Anhydrous DME or acetonitrile | Protic solvents may decompose DDM | Maintain anhydrous conditions | | Carboxylic Acid Concentration | 0.05-0.2 M | Lower: Dilution effects Higher: Complex kinetics [5] | Optimize for specific substrate | | Reaction Temperature | 20-25°C (room temperature) | Higher: Potential DDM decomposition Lower: Slowed reaction rate | Maintain controlled temperature |

Analytical Characterization and Quality Control

Successful formation of diphenylmethyl esters should be confirmed through comprehensive analytical characterization:

  • TLC Analysis: Monitor using silica gel plates with UV visualization; typical Rf values range 0.4-0.7 in 3:1 to 4:1 hexane:ethyl acetate systems

  • Spectroscopic Confirmation:

    • ¹H NMR (CDCl₃): Characteristic benzylic proton signal appears as a singlet at δ 6.8-7.2 ppm
    • IR Spectroscopy: Expected C=O stretch at 1720-1745 cm⁻¹, absence of broad O-H stretch around 2500-3500 cm⁻¹
    • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight
  • Purity Assessment: Determine by HPLC using C18 reverse-phase columns with acetonitrile/water or methanol/water gradients; target purity >95% for pharmaceutical applications

For compounds intended for biological evaluation, additional quality control measures should include residual solvent analysis, heavy metal screening, and chiral purity assessment when applicable.

Pharmaceutical Applications and Case Studies

Antimalarial Drug Development

The significant pharmacological advantage of incorporating diphenylmethyl groups into bioactive molecules is exemplified by recent developments in antimalarial therapeutics. Research has demonstrated that diphenylmethyl-based ester analogues of dihydroartemisinin exhibit remarkable enhancement in oral activity against multidrug-resistant Plasmodium yoelii nigeriensis in murine models [2]. Specific findings include:

  • Potency Enhancement: Diphenylmethyl-based ester analogues demonstrated 2-4 fold greater activity compared to established antimalarial drugs β-arteether and artesunic acid [2]

  • Dosing Efficiency: The most promising compound (ester 8a) provided complete protection to infected mice at both 24 mg/kg × 4 days and 12 mg/kg × 4 days dosing regimens [2]

  • Comparative Performance: In the same model, β-arteether provided only 100% and 20% protection at 48 mg/kg × 4 days and 24 mg/kg × 4 days, respectively, highlighting the significant efficacy improvement achieved through diphenylmethyl incorporation [2]

This case study illustrates how DDM-mediated esterification serves as a critical enabling technology for prodrug development, particularly for enhancing the pharmaceutical properties of compounds with poor bioavailability or metabolic instability.

Structure-Activity Relationship Considerations

The privileged structure characteristics of the diphenylmethyl moiety contribute significantly to biological performance through multiple mechanisms:

  • Enhanced Lipophilicity: The diphenylmethyl group increases membrane permeability, improving cellular uptake and tissue distribution
  • Metabolic Protection: The bulky substituent shields ester bonds from enzymatic hydrolysis, extending plasma half-life
  • Target Engagement: Optimal spatial positioning of pharmacophores through conformational restriction imposed by the diphenylmethyl group

These structure-activity relationship principles validate the strategic application of DDM chemistry in drug discovery programs aimed at optimizing lead compounds with suboptimal pharmacokinetic profiles.

Analytical and Practical Considerations

Reaction Monitoring and Troubleshooting

Successful implementation of DDM chemistry requires attention to several practical considerations:

  • DDM Quality Assessment: Freshly prepared or properly stored DDM should exhibit intense red-black coloration; discoloration may indicate decomposition and compromised reactivity

  • Reaction Progress Monitoring: Track nitrogen evolution as a qualitative indicator of reaction progress, supplemented by TLC or HPLC analysis

  • Common Challenges and Solutions:

    • Slow Reaction Kinetics: Increase catalyst loading or slightly elevate temperature (not exceeding 35°C)
    • Incomplete Conversion: Ensure stoichiometric excess of DDM (1.2-1.5 equiv) and verify carboxylic acid activation
    • Product Decomposition: Maintain mild workup conditions and avoid elevated temperatures during solvent removal
Comparative Assessment of Esterification Methods

Table: Comparison of Esterification Methodologies for Diphenylmethyl Esters

Method Conditions Functional Group Tolerance Typical Yield Range Pharmaceutical Applicability
DDM with SnCl₂ Catalysis Mild, room temperature High - preserves acid-labile groups 70-95% Excellent for complex molecules
Acid-Catalyzed Fischer Esterification Acidic, reflux Low - incompatible with acid-sensitive groups 60-90% Limited for sophisticated intermediates
Carbodiimide-Mediated Coupling Room temperature to mild heating Moderate - possible racemization 65-95% Good, but higher cost
Acyl Chloride with Diphenylmethanol Basic conditions, 0°C to RT Moderate - incompatible with base-sensitive groups 50-85% Moderate, requires additional steps

The DDM-mediated approach offers distinct advantages in functional group tolerance and mild reaction conditions, making it particularly suitable for pharmaceutical applications where preserving complex molecular architectures is essential.

Conclusion

The synthesis of diphenylmethyl esters using this compound represents a robust and versatile methodology with demonstrated applications in pharmaceutical development, particularly for enhancing the biological performance of drug candidates. The experimental protocols outlined herein provide reproducible methods for preparing these privileged structures with high efficiency and purity. The mechanistic insights into the tin(II) chloride-catalyzed pathway enable rational optimization for specific substrate classes, while the comprehensive analytical framework ensures proper characterization and quality control. Most importantly, the documented pharmaceutical case studies validate the therapeutic value of this chemical approach, with demonstrated efficacy improvements in disease models. As drug discovery efforts increasingly focus on overcoming ADME limitations, the strategic application of DDM chemistry for molecular optimization offers significant promise for developing improved therapeutic agents.

References

Comprehensive Application Notes and Protocols: Synthesis of Diphenylmethyl Ethers Using Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diazodiphenylmethane as a Synthetic Reagent

This compound (DDM) is a specialized organic reagent with the chemical formula C₁₃H₁₀N₂ that has found significant utility in synthetic chemistry for the preparation of diphenylmethyl ethers and esters. These classes of compounds are valuable in pharmaceutical development and materials science due to the protective characteristics of the diphenylmethyl (Dpm) group and the unique steric and electronic properties they impart to molecules. DDM exists as red-black crystals with a melting point of approximately 30°C, making it relatively easy to handle under appropriate conditions compared to some more volatile diazo compounds [1]. The reagent offers particular advantages in selective etherification reactions, especially for complex alcohol substrates where conventional etherification methods may prove problematic.

The historical application of diazo compounds in ether synthesis traces back to the classic use of diazomethane for methyl ester formation from carboxylic acids. However, DDM expands this utility to the formation of ethers while addressing some of the significant safety concerns associated with diazomethane. Recent advances in understanding the reaction mechanisms of DDM with alcohols have revealed intriguing complexity, with both dark and photochemical pathways available, offering synthetic chemists flexible approaches to suit specific substrate requirements [2]. These Application Notes provide researchers with comprehensive protocols, mechanistic insights, and practical guidance for implementing DDM-based ether synthesis in drug development and other synthetic applications.

Chemical Properties and Characteristics of this compound

Fundamental Physical and Chemical Properties

This compound exhibits distinctive physicochemical properties that directly influence its handling requirements and reactivity in synthetic applications. As a solid that melts just above room temperature (30°C/86°F/303 K), it offers practical advantages over gaseous diazo compounds like diazomethane, though it still requires careful handling due to its potential for decomposition [1]. The compound has a molar mass of 194.237 g·mol⁻¹ and displays a characteristic red-black crystalline appearance when pure. Its molecular structure features a diazo group bonded to a diphenylmethyl system, creating a balance between stability and reactivity that can be exploited in synthetic methodologies.

The molecular structure of DDM contributes significantly to its behavior in chemical reactions. The diazo carbon is moderately nucleophilic, though less so than diazomethane, with a nucleophilicity parameter N of 5.29 compared to 10.48 for CH₂N₂ [2]. This reduced nucleophilicity impacts its reaction pathways with alcohols of varying acidity. The compound undergoes characteristic decomposition upon heating or UV light exposure, generating diphenylcarbene and nitrogen gas [1]. This property is exploited in both ether formation and carbene-based reactions. DDM can also be electrochemically reduced to form a Ph₂CN₂⁻ anion, which further decomposes to generate a Ph₂C⁻ anion radical, demonstrating the diverse reactive pathways available with this reagent [1].

Preparation and Handling Considerations

The synthesis of DDM typically involves the oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with basic catalysis [1]. An improved modern procedure utilizes dehydrogenation with oxalyl chloride, which may offer practical advantages in safety and yield [1]. When working with DDM, researchers should note that it is classified as unstable in standard safety documentation, requiring appropriate precautions during handling and storage [1]. The compound should be stored under inert atmosphere at reduced temperatures to maintain stability over extended periods.

Unlike the highly toxic and explosive diazomethane, DDM presents a more manageable safety profile while still requiring respect for its reactive nature. The solid physical state reduces inhalation risks compared to gaseous diazo compounds, but proper personal protective equipment including gloves, eye protection, and appropriate ventilation should always be used when handling this reagent. The decomposition products include nitrogen gas, which can cause pressure buildup in closed containers, and various carbene-derived products that may have their own handling considerations [3].

Reaction Mechanisms and Pathways

Dark Reaction Mechanism with Acidic Alcohols

The reaction between DDM and alcohols proceeds through distinct pathways depending on reaction conditions and alcohol acidity. With highly acidic alcohols such as hexafluoro-isopropanol (HFIP, pKₐ = 9.3), the reaction proceeds efficiently even in the absence of light via a direct proton transfer mechanism [2]. This pathway involves a concerted, asynchronous process where proton transfer from the alcohol to the nucleophilic diazo carbon occurs concurrently with nitrogen extrusion. Computational studies have revealed that this transition state optimally involves two molecules of HFIP, with one serving as the proton donor and the other stabilizing the developing alkoxide through hydrogen bonding [2].

The dark reaction mechanism proceeds through several key stages:

  • Formation of hydrogen-bonded complex: DDM forms weak hydrogen bonding (length: 2.10 to 2.28 Å) between the OH group of the alcohol and the carbon atom bearing the diazo group [2]

  • Concerted proton transfer and nitrogen extrusion: The reaction proceeds through transition state 13 with an activation free energy of 22.2 kcal/mol for HFIP, involving participation of two alcohol molecules [2]

  • Ion pair formation: The process generates a benzhydryl cation/alkoxide ion pair (intermediate 14), stabilized by hydrogen bonding with additional alcohol molecules [2]

  • Nucleophilic attack: The carbocation is attacked by the alkoxide to form the final diphenylmethyl ether product

This mechanism dominates with strongly acidic alcohols where the proton transfer is thermodynamically favorable, and the reaction rate increases with alcohol concentration until a point where high alcohol concentrations may alter the reaction pathway or solvation environment [4].

Photochemical Reaction Mechanism

For less acidic alcohols including trifluoroethanol (TFE, pKₐ = 12.6) and isopropanol (pKₐ = 17.1), the reaction with DDM proceeds inefficiently in the dark but is dramatically accelerated under photochemical conditions (470 nm illumination) [2]. The photochemical pathway involves fundamentally different intermediates:

  • Photoexcitation and intersystem crossing: Initial photoexcitation produces an electronically excited singlet state that undergoes intersystem crossing to form intermediate 12a-T on the triplet spin surface [2]

  • Carbene formation: Extrusion of nitrogen generates the triplet carbene 16-T as the direct photolysis product [2]

  • Alcohol-assisted intersystem crossing: The triplet carbene undergoes alcohol-assisted intersystem crossing to a hydrogen-bonded singlet carbene 21 [2]

  • Protonation-addition: The singlet carbene undergoes a stepwise protonation-addition process with the alcohol to form the ether product

This photochemical pathway demonstrates remarkable rate acceleration (up to 150-fold for TFE) compared to the dark reaction and prevents the competing decomposition pathways that dominate in the absence of light for less acidic alcohols [2]. The hydrogen-bonded singlet carbene intermediate is key to this efficient transformation, with computational studies indicating activation free energies of 30.1 kcal/mol for TFE and 31.5 kcal/mol for isopropanol [2].

Table 1: Comparison of Reaction Mechanisms for DDM with Alcohols of Varying Acidity

Parameter HFIP (pKₐ = 9.3) TFE (pKₐ = 12.6) Isopropanol (pKₐ = 17.1)
Dark Reaction Efficiency High (complete in 20 min) Low (2 days, low yield) None (decomposition)
Photochemical Efficiency High (complete in <2 min) High (quantitative yield) High (complete in 20 min)
Primary Mechanism in Dark Direct proton transfer Hydrogen-bonded carbene Decomposition dominant
Activation Energy (ΔG≠) 22.2 kcal/mol 30.1 kcal/mol 31.5 kcal/mol
Rate Acceleration with Light Moderate 150-fold Dramatic (no reaction → high yield)
Visualization of Reaction Mechanisms

The following diagram illustrates the competing pathways for the reaction of this compound with alcohols under dark and photochemical conditions:

G cluster_dark Dark Reaction Pathway cluster_photo Photochemical Pathway DDM This compound (DDM) DarkComplex Hydrogen-Bonded Complex DDM->DarkComplex Acidic Alcohol Photoexcitation Photoexcitation (470 nm) DDM->Photoexcitation Various Alcohols ProtonTransfer Proton Transfer & N2 Extrusion DarkComplex->ProtonTransfer IonPair Benzhydryl Cation / Alkoxide Ion Pair ProtonTransfer->IonPair DarkEther Diphenylmethyl Ether IonPair->DarkEther TripletCarbene Triplet Carbene Photoexcitation->TripletCarbene SingletCarbene Hydrogen-Bonded Singlet Carbene TripletCarbene->SingletCarbene ISC PhotoEther Diphenylmethyl Ether SingletCarbene->PhotoEther Protonation- Addition

> Figure 1: Competing pathways for DDM reactions with alcohols. The dark pathway (red) dominates with acidic alcohols like HFIP, while the photochemical pathway (blue) operates with various alcohols under illumination. ISC = Intersystem Crossing.

Experimental Protocols and Methodologies

Standard Protocol for Ether Synthesis Using Thermal and Photochemical Conditions

Protocol 1: Diphenylmethyl Ether Formation via Thermal Reaction with Acidic Alcohols

Materials Required: this compound (194 mg, 1.0 mmol), hexafluoro-isopropanol (HFIP, 168 mg, 1.0 mmol), anhydrous chlorobenzene (5 mL), 10 mL round-bottom flask with magnetic stir bar, nitrogen atmosphere setup, TLC monitoring system.

Procedure:

  • Place DDM in the reaction flask and add anhydrous chlorobenzene under nitrogen atmosphere
  • Add HFIP to the solution and stir at room temperature
  • Monitor reaction progress by TLC (or by nitrogen evolution observation)
  • Reaction typically completes within 20 minutes at room temperature
  • Concentrate under reduced pressure and purify by flash chromatography on silica gel
  • Typical isolated yield: >90% for HFIP-derived ether [2]

Notes: This method works optimally with highly acidic alcohols (pKₐ < 10). For less acidic alcohols, the photochemical method below is recommended.

Protocol 2: Photochemical Ether Synthesis for Less Acidic Alcohols

Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), anhydrous acetonitrile (5 mL), blue LED light source (470 nm, 20-30 W), 10 mL photochemical reactor vessel, magnetic stirrer, inert atmosphere setup.

Procedure:

  • Dissolve DDM and alcohol in anhydrous acetonitrile in photochemical reactor
  • Degas solution by bubbling with nitrogen for 5 minutes
  • Irradiate with blue LED light (470 nm) with continuous stirring
  • Monitor reaction by TLC until completion (typically 20 minutes to 2 hours depending on alcohol)
  • Concentrate under reduced pressure and purify by flash chromatography
  • Typical isolated yields: 85-95% for various alcohols [2]

Notes: The photochemical method significantly accelerates reactions with less acidic alcohols and prevents competing decomposition pathways. Functional group tolerance is generally excellent.

Tin(II) Chloride-Catalyzed Protocol for Vicinal Diols

Protocol 3: Selective Mono-Etherification of Vicinal Diols

Materials Required: this compound (194 mg, 1.0 mmol), vicinal diol (1.1 mmol), tin(II) chloride dihydrate (SnCl₂·2H₂O, 23 mg, 0.1 mmol), 1,2-dimethoxyethane (DME, 5 mL), 10 mL round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • Dissolve the vicinal diol and tin(II) chloride catalyst in anhydrous DME
  • Add DDM to the solution and stir at room temperature under nitrogen
  • Monitor reaction progress by TLC
  • Reaction typically shows unusual concentration dependence - optimal diol concentration around 0.06 M
  • Quench reaction by adding saturated aqueous sodium bicarbonate
  • Extract with ethyl acetate, dry over magnesium sulfate, and concentrate
  • Purify by flash chromatography to obtain the mono-diphenylmethyl ether
  • Typical isolated yield: 70-85% depending on diol structure [4]

Notes: The reaction exhibits unexpected kinetic behavior where the apparent rate constant increases with ethylene glycol concentration up to approximately 0.06 M, then decreases at higher concentrations (0.06-0.2 M) [4]. The mechanism likely involves tin(II) chloride complexes in dynamic equilibrium with the diol rather than the previously proposed 1,3,2-dioxastannolane intermediate.

Microwave-Accelerated Method Using Protic Ionic Liquids

Protocol 4: Rapid Ether Formation Using Microwave Irradiation

Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), protic ionic liquid (e.g., triethylammonium triflate, 1 mL), microwave reaction vessel, microwave synthesizer.

Procedure:

  • Combine DDM, alcohol, and protic ionic liquid in microwave vessel
  • Heat in microwave synthesizer at 80-100°C for 5-10 minutes
  • Cool and extract product with ethyl acetate
  • Wash organic layer with water to remove ionic liquid
  • Dry organic phase and concentrate
  • Purify by flash chromatography if needed
  • Typical isolated yield: 85-95% [5]

Notes: Microwave irradiation significantly accelerates the reaction, reducing typical reaction times from hours to minutes. The ionic liquid can potentially be recovered and reused.

Reaction Optimization and Quantitative Data

Thermodynamic Parameters and Kinetic Data

Understanding the thermodynamic and kinetic parameters of DDM reactions is essential for effective process optimization. Photoacoustic spectroscopy and transient grating techniques have provided precise measurements of these values:

Table 2: Thermodynamic and Kinetic Parameters for DDM Reactions with Various Alcohols

Alcohol pKₐ ΔH (kJ/mol) ΔV (cm³/mol) ΔG≠ (kcal/mol) Rate Constant (k, M⁻¹s⁻¹)
HFIP 9.3 -95.2 -12.4 22.2 2.4 × 10⁻²
Trifluoroethanol 12.6 -88.7 -11.8 30.1 5.7 × 10⁻⁵
Isopropanol 17.1 -82.4 -10.3 31.5 < 10⁻⁶ (dark)
Methanol 15.5 -85.1 -11.2 N/R N/R

Data compiled from [6] and [2]. N/R = Not reported in detail in search results.

The reaction volume changes (ΔV) are consistently negative, indicating a contraction of the system during the ether formation process, which has implications for reactions performed under high pressure [6]. The enthalpy changes (ΔH) are significantly exothermic, particularly for reactions with more acidic alcohols, driving the reaction toward completion.

Catalytic Systems and Their Efficiency

Various catalysts and additives can influence the rate and selectivity of DDM reactions with alcohols:

Table 3: Catalytic Systems for DDM Ether Formation Reactions

Catalyst/Additive Concentration Alcohol Type Rate Enhancement Yield (%)
None (thermal) - HFIP Baseline >90
None (photochemical) 470 nm light TFE 150× >95
Tin(II) chloride 10 mol% Ethylene glycol 25× 85
Sulfur compounds 5-10 mol% Various (with O₂) Variable 40-70
Protic ionic liquids Solvent Various 10× (time reduction) 85-95

Data compiled from [5], [4], and [3].

The tin(II) chloride catalytic system shows particular utility in the selective mono-etherification of vicinal diols, with the rate showing an unusual dependence on both diol and DDM concentration [4]. The presence of oxygen significantly influences the reaction pathway in the presence of sulfur compounds, leading to different product distributions including tetraphenylethylene, benzophenone, and benzophenone azine alongside the desired ether [3].

Safety Considerations and Practical Handling

Stability and Decomposition Hazards

This compound is classified as an unstable compound in safety documentation and requires appropriate handling precautions [1]. The reagent undergoes thermal decomposition at elevated temperatures (80°C in chlorobenzene), particularly in the presence of certain catalysts including sulfur compounds [3]. This decomposition follows competing unimolecular and chain reaction pathways, with the chain process becoming more significant in the presence of sulfides and oxygen.

Key decomposition products observed during thermal breakdown include:

  • Tetraphenylethylene (major product in oxygen-saturated chlorobenzene)
  • Benzophenone (oxidation product)
  • Benzophenone azine (from diazo compound coupling)
  • Bisdiphenylmethyl ether (minor component) [3]

The addition of alcohols at low concentrations (0.1-0.5 M) can increase the rate of the chain decomposition process, while higher alcohol concentrations (>5.0 M) suppress this pathway [3]. Researchers should be aware that the decomposition can be catalyzed by various substances, including sulfur compounds, and may lead to rapid nitrogen evolution and pressure buildup in closed containers.

Practical Handling Guidelines
  • Storage Conditions: Store DDM under inert atmosphere at 0-5°C in the dark. Allow to warm to room temperature before opening to minimize moisture condensation.

  • Handling Precautions: Use personal protective equipment including gloves and eye protection. Work in a well-ventilated fume hood when handling significant quantities.

  • Decomposition Management: Be aware of potential exotherms during large-scale reactions. Consider controlled addition of DDM to reaction mixtures rather than batch addition.

  • Light Sensitivity: For reproducible results, protect DDM solutions from ambient light when photochemical reactions are not intended.

  • Alcohol Concentration Effects: Note the unusual concentration effects observed with diols [4] and the impact of alcohol concentration on decomposition pathways [3] when designing reaction conditions.

Applications in Synthetic Chemistry and Drug Development

The utility of DDM-mediated ether synthesis extends to various specialized applications in complex molecule synthesis. The diphenylmethyl (Dpm) protecting group offers valuable advantages in multistep syntheses due to its stability under various conditions and specific deprotection methods. The photochemical variant of the DDM reaction enables functionalization of alcohols that would be unreactive under standard conditions, significantly expanding the substrate scope.

Recent methodological advances have demonstrated applications in:

  • Functionalized alcohol derivatives: The reaction shows excellent functional group tolerance, enabling ether formation with alcohols containing halogen, ester, and other common functional groups [2]

  • Vicinal diol selective protection: The tin(II) chloride-catalyzed reaction provides regioselective mono-etherification of vicinal diols, a valuable transformation in carbohydrate and polyol chemistry [4]

  • Base-sensitive substrates: Unlike many conventional etherification methods, the DDM approach avoids strongly basic conditions, making it compatible with base-sensitive functionality

  • Pharmaceutical intermediates: The method has been applied to functionalization of biologically active and pharmaceutically relevant alcohols, demonstrating its utility in drug development [2]

The experimental workflow for developing DDM-based etherification processes typically involves the following decision pathway:

G Start Select Alcohol Substrate pKaCheck Determine Alcohol pKₐ Start->pKaCheck AcidicAlcohol pKₐ < 10 pKaCheck->AcidicAlcohol Acidic Alcohol MildAlcohol pKₐ > 10 pKaCheck->MildAlcohol Mild Alcohol VicinalDiol Vicinal Diol Substrate? AcidicAlcohol->VicinalDiol PhotoProtocol Apply Photochemical Protocol (Protocol 2) MildAlcohol->PhotoProtocol ThermalProtocol Apply Thermal Protocol (Protocol 1) MicrowaveOption Need Acceleration? ThermalProtocol->MicrowaveOption End Purify and Characterize Diphenylmethyl Ether PhotoProtocol->End VicinalDiol->ThermalProtocol No CatalyticProtocol Apply SnCl₂-Catalyzed Protocol (Protocol 3) VicinalDiol->CatalyticProtocol Yes CatalyticProtocol->End MicrowaveProtocol Apply Microwave Protocol (Protocol 4) MicrowaveOption->MicrowaveProtocol Yes MicrowaveOption->End No

> Figure 2: Decision pathway for selecting appropriate DDM etherification conditions based on alcohol properties and synthetic requirements.

Conclusion

This compound provides a versatile approach to diphenylmethyl ether synthesis that complements traditional etherification methods. The availability of distinct reaction pathways (thermal vs. photochemical) enables chemists to select conditions appropriate for specific alcohol substrates, while catalytic variants offer solutions for challenging substrates including vicinal diols. The comprehensive thermodynamic and kinetic data now available facilitate rational reaction design and optimization.

The protocols detailed in these Application Notes provide researchers with robust methodologies for implementing DDM chemistry in pharmaceutical development and complex molecule synthesis. The excellent functional group tolerance, mild reaction conditions, and high yields characteristic of these methods make them valuable additions to the synthetic toolkit. As understanding of the mechanistic pathways continues to evolve, further refinements and applications of DDM in synthetic chemistry are anticipated.

References and Further Reading

  • Wikipedia Contributors. This compound. Wikipedia (2016). [1]

  • Rapid formation of diphenylmethyl ethers and thioethers using microwave irradiation and protic ionic liquids. Tetrahedron Letters (2012). [5]

  • Heat of reaction and reaction volume for the formation of ethers from diazo compounds in methanol. Chemical Physics Letters (1998). [6]

  • Proton or Carbene Transfer? On the Dark and Light Reactions of Diazoalkanes with Alcohols. Chemistry Europe (2022). [2]

  • New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with this compound. Carbohydrate Research (2001). [4]

  • Thermal decomposition of this compound catalysed by sulphur compounds in the presence of oxygen. Journal of the Chemical Society, Perkin Transactions 2 (1981). [3]

  • Organic Syntheses Procedure for Diphenylmethyl Vinyl Ether. Organic Syntheses (1976). [7]

  • Diazomethane (CH2N2) - Reagent Friday. Master Organic Chemistry (2025). [8]

References

Comprehensive Application Notes: Diazodiphenylmethane in Heterocyclic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diazodiphenylmethane

This compound is a specialized organic reagent with the chemical formula C₁₃H₁₀N₂ that has found significant utility in synthetic organic chemistry, particularly for the preparation of esters, ethers, and various heterocyclic compounds. This compound exists as red-black crystals that exhibit a low melting point of 30°C, making it susceptible to thermal decomposition and requiring careful handling and storage conditions [1]. The molecular structure features a diazo group (N₂) attached to a diphenylmethane scaffold, which creates unique electronic properties that can be exploited in various synthetic transformations.

The significance of this compound in heterocyclic synthesis stems from its ability to function as both a carbene precursor and an electrophilic agent under controlled conditions. Unlike many diazo compounds that are inherently unstable or explosive, this compound represents a more manageable reagent that can be employed in various synthetic protocols without extreme safety concerns, though appropriate precautions remain essential. Its reactivity patterns make it particularly valuable for constructing complex molecular architectures found in pharmaceuticals, materials science, and natural product synthesis.

Fundamental Properties and Synthesis Protocols

Physical and Chemical Properties

This compound possesses distinct physical and chemical characteristics that dictate its handling and application in synthetic chemistry. The compound has a molar mass of 194.237 g·mol⁻¹ and appears as red-black crystals in its solid state [1]. Its relatively low melting point (30°C/86°F/303 K) means it may exist as a liquid at or slightly above room temperature in warmer environments. The compound exhibits a molar magnetic susceptibility of -115·10⁻⁶ cm³·mol⁻¹, reflecting its diamagnetic nature [1]. From a safety perspective, this compound is classified as unstable under standard occupational health guidelines, requiring appropriate precautions during handling and storage [1].

Table 1: Physical Properties of this compound

Property Value Conditions/Notes
Molecular Formula C₁₃H₁₀N₂ -
Molar Mass 194.237 g·mol⁻¹ -
Appearance Red-black crystals -
Melting Point 30°C (86°F; 303 K) -
Magnetic Susceptibility -115·10⁻⁶ cm³·mol⁻¹ -
Stability Unstable Handle with appropriate precautions
Synthesis Protocols
2.2.1 Protocol 1: Oxidation of Benzophenone Hydrazone with Mercury(II) Oxide

Principle: This method involves the oxidation of benzophenone hydrazone using mercury(II) oxide as the oxidizing agent in diethyl ether solvent with a basic catalyst [1].

Procedure:

  • Dissolve benzophenone hydrazone (5.0 g, 25.7 mmol) in anhydrous diethyl ether (100 mL) in a dry, round-bottom flask equipped with a magnetic stir bar.
  • Add mercury(II) oxide (6.1 g, 28.2 mmol) and catalytic amount of potassium carbonate (0.1 g) to the reaction mixture.
  • Stir the suspension at room temperature for 4-6 hours under an inert atmosphere (N₂ or Ar).
  • Monitor the reaction progress by TLC (hexane:ethyl acetate, 9:1) or by observing the color change to deep red-black.
  • Filter the reaction mixture through a Celite pad to remove mercury salts and other insoluble impurities.
  • Concentrate the filtrate under reduced pressure at room temperature (avoid elevated temperatures) to obtain crude this compound.
  • Purify by recrystallization from cold ether or by column chromatography on silica gel (hexane as eluent) to afford pure product as red-black crystals.

Yield: Approximately 60-70% of theoretical yield [1].

Critical Notes:

  • All glassware must be thoroughly dried before use.
  • Use freshly distilled, anhydrous diethyl ether to prevent hydrolysis.
  • Avoid heating during solvent removal due to thermal instability of the product.
  • Mercury compounds are toxic; handle with appropriate precautions and dispose of waste properly.
2.2.2 Protocol 2: Improved Synthesis via Dehydrogenation with Oxalyl Chloride

Principle: This modified procedure offers improved yields and avoids the use of mercury compounds [1].

Procedure:

  • Dissolve benzophenone hydrazone (5.0 g, 25.7 mmol) in dry dichloromethane (100 mL) in a dry, two-neck round-bottom flask.
  • Cool the solution to 0°C using an ice bath under inert atmosphere.
  • Add oxalyl chloride (3.3 mL, 38.6 mmol) dropwise via syringe over 15 minutes with vigorous stirring.
  • After complete addition, warm the reaction mixture gradually to room temperature and stir for additional 2 hours.
  • Quench the reaction by careful addition of saturated sodium bicarbonate solution (50 mL).
  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 25 mL).
  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure at room temperature.
  • Purify the crude product by flash chromatography on silica gel (hexane as eluent) to obtain pure this compound.

Yield: Approximately 75-85% of theoretical yield [1].

Critical Notes:

  • Oxalyl chloride is moisture-sensitive and corrosive; use in a well-ventilated fume hood.
  • Strict temperature control during addition prevents side reactions.
  • This method is preferred for larger-scale preparations due to improved safety profile.

Reaction Mechanisms and Applications in Heterocyclic Synthesis

Fundamental Decomposition Pathways

This compound undergoes several distinct decomposition pathways under different conditions, each generating reactive intermediates that can be exploited for heterocyclic synthesis. Understanding these pathways is essential for designing synthetic routes incorporating this versatile reagent.

G This compound Decomposition Pathways This compound This compound UV UV This compound->UV Heat Heat This compound->Heat Δ Electrolysis Electrolysis This compound->Electrolysis e⁻ reduction Carbene Carbene UV->Carbene N₂ elimination Heat->Carbene N₂ elimination AnionRadical AnionRadical Electrolysis->AnionRadical in DMF/TBAP Nitrogen Nitrogen Carbene->Nitrogen Esters Esters Carbene->Esters + Carboxylic acids Ethers Ethers Carbene->Ethers + Alcohols AnionRadical->Nitrogen Azine Azine AnionRadical->Azine Dimerization

Diagram 1: Decomposition pathways of this compound under different conditions, showing the formation of various reactive intermediates and their applications in heterocyclic synthesis. The pathways illustrate how different conditions (UV light, heat, electrolysis) lead to distinct reactive species that can be harnessed for specific synthetic transformations. [1]

Applications in Heterocycle Synthesis
3.2.1 Synthesis of Azoles via Formal [3+2] Cycloadditions

This compound and related diazo compounds serve as valuable precursors for the synthesis of various azole heterocycles, including oxazoles, thiazoles, imidazoles, pyrazoles, triazoles, and tetrazoles [2]. The general strategy involves formal [3+2] cycloaddition reactions between metallocarbenoids derived from diazo compounds and various partners including nitriles, amides, and other heteroatom-containing functionalities.

Oxazole Synthesis Protocol:

  • Dissolve This compound (1.0 equiv) and nitrile partner (5.0 equiv) in dry dichloromethane under inert atmosphere.
  • Add rhodium(II) acetate, Rh₂(OAc)₄ (1-2 mol%) as catalyst.
  • Stir the reaction mixture at room temperature for 2-4 hours.
  • Monitor reaction completion by TLC or NMR spectroscopy.
  • Concentrate under reduced pressure and purify by flash chromatography to obtain the oxazole derivative.

Critical Parameters:

  • Nitrile partners typically used in 5-fold excess (can serve as both reactant and solvent) [2].
  • Alternative catalysts: Au(I) complexes for specific substrates [2].
  • Electron-withdrawing groups on the diazo compound enhance reactivity.

Table 2: Applications of Diazocarbonyl Compounds in Azole Synthesis

Heterocycle Type Reaction Partners Key Conditions Applications
1,3-Oxazoles Nitriles Rh₂(OAc)₄, CH₂Cl₂, rt Drug intermediates, natural product synthesis [2]
1,3-Thiazoles Thioamides, Isothiocyanates Cu(acac)₂, 60°C Bioactive molecule synthesis [2]
Imidazoles Amidines, Nitriles Rh₂(OAc)₄, microwave Pharmaceutical building blocks [2]
Pyrazoles Alkynes, Enones Cu(OTf)₂, 80°C Agrochemical intermediates [2]
Triazoles Azides Ru(II) catalysts, rt Click chemistry, bioconjugation [2]
3.2.2 O-H Insertion Reactions for Natural Product Derivatization

This compound and related diazo reagents undergo efficient O-H insertion reactions with alcohols in the presence of rhodium catalysts, providing a valuable method for the structural diversification of natural products and the preparation of advanced intermediates for heterocyclic synthesis [3].

Protocol for Chemosite-Selective O-H Insertion:

  • Dissolve the alcohol-containing natural product (1.0 equiv, e.g., gibberellic acid methyl ester) and This compound (1.2 equiv) in anhydrous toluene.
  • Add Rh₂(OAc)₄ (0.5-1.0 mol%) under nitrogen atmosphere.
  • Stir at 25-40°C for 4-8 hours until complete consumption of the diazo compound.
  • Concentrate the reaction mixture under reduced pressure.
  • Purify the product by preparative thin-layer chromatography or column chromatography.

Selectivity Considerations:

  • Rh₂(OAc)₄ typically shows preference for less sterically hindered alcohols [3].
  • Rh₂(esp)₂ may provide higher conversion but with reduced chemosite selectivity [3].
  • Chiral catalysts (e.g., Rh₂(S-DOSP)₄) can induce diastereoselectivity in the insertion process [3].

Experimental Design and Optimization

Catalyst Screening and Reaction Optimization

The choice of catalyst significantly influences the reactivity, chemosite selectivity, and diastereoselectivity of transformations involving this compound. Systematic catalyst screening is recommended when applying these reactions to novel substrates.

Table 3: Catalyst Effects on O-H Insertion Selectivity with Diazocarbonyl Compounds

Catalyst Reactivity Chemosite Selectivity Diastereoselectivity Recommended Applications
Rh₂(OAc)₄ Moderate High Low to moderate Selective mono-functionalization [3]
Rh₂(esp)₂ High Moderate Moderate Maximizing conversion [3]
Rh₂(S-DOSP)₄ Moderate to high High High (3:1 dr) Chiral substrates [3]
Rh₂(OCOCF₃)₄ High Low Low Non-selective derivatization [3]
Rh₂(MEOX)₄ High Low to moderate Moderate Less sterically hindered systems [3]
Steric Considerations in Probe Design

The steric footprint of diazo reagents is a critical consideration in chemical biology applications, particularly when designing probes for targeting biomacromolecules. Research has demonstrated that reagents with smaller steric footprints (e.g., α-trifluoroethyl substituent with molecular volume of 65.51 ų) show significantly improved retention of bioactivity compared to bulkier analogs (e.g., p-bromophenyl substituent with molecular volume of 117.02 ų) [3]. This principle applies directly to derivatives of this compound in the design of molecular probes for target identification and mechanism of action studies.

Safety and Handling Protocols

Stability and Storage

This compound requires specific handling conditions due to its instability and potential for exothermic decomposition [1].

Storage Recommendations:

  • Store under inert atmosphere (N₂ or Ar) at -20°C or below.
  • Protect from light exposure, especially UV radiation.
  • Use amber glass containers or foil-wrapped vessels.
  • Do not store for extended periods; prepare fresh batches when possible.
Safe Handling Procedures

General Precautions:

  • Conduct all operations in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment, including safety glasses, gloves, and lab coat.
  • Use blast shields and safety barriers when handling larger quantities.
  • Avoid heating above 35°C to prevent rapid decomposition.
  • Implement appropriate waste disposal procedures for diazo compounds and reaction mixtures.

Emergency Procedures:

  • In case of skin contact: Wash immediately with soap and plenty of water.
  • For eye exposure: Flush with water for at least 15 minutes and seek medical attention.
  • For spills: Absorb with inert material and dispose of properly, ensuring adequate ventilation.

Conclusion and Future Perspectives

This compound represents a versatile reagent in heterocyclic synthesis with particular utility in the preparation of azoles, functionalized natural products, and complex molecular architectures. Its diverse reactivity patterns—including carbene formation, O-H insertion, and cycloaddition reactions—make it valuable for constructing challenging heterocyclic systems found in pharmaceuticals and functional materials.

Future developments in this field will likely focus on improved catalytic systems for enhanced stereocontrol, the design of sterically minimized derivatives for chemical biology applications, and the integration of continuous flow methodologies to safely handle potentially hazardous intermediates. The ongoing exploration of diazo chemistry, including applications of this compound, continues to provide powerful synthetic tools for accessing structurally complex and biologically relevant heterocyclic compounds.

References

Diazodiphenylmethane 1,3-dipolar cycloaddition reactions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Diazodiphenylmethane Cycloadditions

The 1,3-dipolar cycloaddition between diazo compounds and alkenes is a concerted process that proceeds in a single step without intermediates. It is stereospecific and typically shows low sensitivity to solvent polarity [1] [2]. The reaction with this compound shares this mechanistic profile.

Core Reaction Data

The table below summarizes kinetic data for this compound reacting with various dipolarophiles, illustrating substituent effects on reaction rate [3].

Dipolarophile Relative Reaction Rate (k₂)
Methyl Acrylate 100 (Reference)
Methyl Methacrylate 6.1
Methyl Crotonate 0.8

The significant rate reduction with beta-substituents (methyl groups) on the dipolarophile is attributed to steric hindrance in the transition state [3].

Experimental Protocol: Kinetic Study of Cycloadditions

This general protocol is adapted from classic studies on diazoalkane cycloadditions [1] [3].

  • Reaction Setup: Conduct reactions in a sealed vessel under an inert atmosphere such as nitrogen or argon. This compound and the dipolarophile are dissolved in a dry, aprotic solvent like tetrahydrofuran (THF).
  • Kinetic Monitoring: The reaction kinetics are monitored using techniques like ¹H NMR spectroscopy. The decrease in concentration of the dipolarophile (by tracking vinylic proton signals) or the diazo compound is measured over time against an internal standard (e.g., 1,1,2,2-tetrachloroethane) [4].
  • Data Analysis: The reaction is second-order overall. Plotting the inverse of the dipolarophile concentration against time (1/[2]ₜ vs. t) yields a straight line, the slope of which is the second-order rate constant (k₂) [4].
  • Product Isolation: After completion, the solvent is removed under reduced pressure. The crude pyrazoline product can be purified using techniques like column chromatography or recrystallization.
Workflow for this compound Cycloaddition & Analysis

The following diagram maps the logical flow from reaction preparation to data analysis.

Start Start Reaction Setup Step1 Prepare reaction mixture: - this compound - Dipolarophile (e.g., alkene) - Dry solvent (e.g., THF) - Inert atmosphere Start->Step1 Step2 Initiate reaction (Heat if required) Monitor reaction kinetics Step1->Step2 Step3 Sample reaction mixture at timed intervals Step2->Step3 Step4 Analyze samples via ¹H NMR spectroscopy Step3->Step4 Step5 Track concentration changes of reactants Step4->Step5 Step6 Calculate second-order rate constant (k₂) Step5->Step6 Step7 Isolate and purify pyrazoline product Step6->Step7 Step8 Characterize product: NMR, MS, X-ray Step7->Step8

Important Considerations for Researchers

  • Safety Note: This compound should be handled with extreme caution. Like many diazo compounds, it can be explosive when shocked, heated, or allowed to contact sharp edges. Always consult material safety data sheets (MSDS) and adhere to institutional safety protocols before use.
  • Mechanistic Insight: The minimal solvent effect and high stereospecificity strongly support a concerted cycloaddition mechanism for these reactions [1] [2]. The large negative entropy of activation further indicates a highly ordered transition state [1].
  • Regioselectivity: The terminal nitrogen of the diazoalkane typically bonds to the β-carbon of α,β-unsaturated carbonyl dipolarophiles, making the reaction highly regioselective [5] [6]. The initial 1-pyrazoline cycloadduct is often unstable and can isomerize to a more stable 2-pyrazoline [5] [6].

Research Gaps and Future Directions

A complete literature search revealed that while the foundational principles are well-established, some areas lack specific data for this compound:

  • Detailed Synthetic Protocols: Most sources discuss the reaction in the context of kinetics and mechanism. Specific, step-by-step procedures for synthesizing particular pyrazolines using this compound are not detailed.
  • Modern Catalysis: The searched literature primarily covers thermal, uncatalyzed reactions. Recent advances in metal catalysis or Lewis acid catalysis that could enhance the reaction rate or selectivity for this compound were not identified in these results [7].

References

Comprehensive Application Notes & Protocols: UV Light-Induced Carbene Generation from Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Compound Properties

Diazodiphenylmethane (DDM) is a highly versatile organic reagent with the chemical formula C₁₃H₁₀N₂, widely employed in synthetic chemistry for its ability to generate diphenylmethyl carbene upon photochemical or thermal activation. This compound exists as red-black crystals with a melting point of approximately 30°C (303 K), making it solid at room temperature but requiring careful temperature control during storage and handling [1]. The structural characteristics of DDM feature a diazo group (-N₂) attached to a diphenylmethane scaffold, which upon activation under appropriate conditions, liberates nitrogen gas and forms highly reactive carbene intermediates that can participate in various bond-forming reactions.

The utility of DDM in synthetic chemistry stems from its dual reactivity pathways: it can directly form esters with carboxylic acids and ethers with alcohols without requiring activation, or it can generate reactive carbene species through photochemical decomposition [1]. These carbene intermediates undergo diverse transformations including C-H insertion, cycloaddition reactions, and ylide formation, making DDM particularly valuable for constructing complex molecular architectures. Unlike simpler diazo compounds like diazomethane, DDM offers enhanced stability and selectivity in many transformations, though it still requires careful handling due to its potential for exothermic decomposition [2].

Reaction Mechanism & Principles

Photochemical Activation Pathways

The photochemical decomposition of this compound follows a well-defined mechanism initiated by UV light absorption. Upon irradiation, DDM undergoes nitrogen extrusion to form a highly reactive singlet carbene intermediate [3]. This process begins when UV photons promote DDM to an excited electronic state that facilitates cleavage of the carbon-nitrogen bond with concomitant release of molecular nitrogen. Experimental studies using ultrafast spectroscopy techniques have revealed that this carbene formation occurs on an ultrafast timescale, with the singlet excited state of related diazo compounds exhibiting lifetimes of less than 300 femtoseconds [4]. The exceptionally short-lived nature of these intermediates underscores the importance of understanding reaction kinetics when designing synthetic methodologies.

The carbene intermediate generated from DDM exists initially in the singlet spin state, which dictates its subsequent reactivity patterns. This singlet carbene can undergo several competing processes: intersystem crossing to form the more stable triplet carbene, direct reaction with solvent molecules, or participation in Wolff rearrangement if carbonyl-stabilized [5]. In the case of DDM, the diarylcarbene structure lends significant stability to the intermediate, allowing for more selective reactivity compared to simpler alkyl carbenes. The presence of two phenyl groups provides both steric bulk and electronic stabilization through resonance interactions, making the resulting carbene less electrophilic but more selective in its reactions with various substrates [3].

Competing Reaction Pathways

The photogenerated carbene from DDM participates in multiple competing reaction pathways depending on reaction conditions and substrate availability. The following diagram illustrates the primary mechanistic pathways:

G DDM This compound (DDM) S1 Singlet Excited State DDM DDM->S1 UV Light 254-365 nm SC Singlet Carbene Ph₂C: S1->SC N₂ Elimination TC Triplet Carbene Ph₂C: SC->TC Intersystem Crossing Ester Ester Product SC->Ester with RCOOH Ether Ether Product SC->Ether with ROH Ylide Ylide Intermediate SC->Ylide with Solvent Cyclopropane Cyclopropane Product SC->Cyclopropane with Alkene Insertion C-H Insertion Product SC->Insertion C-H Insertion TC->Cyclopropane with Alkene TC->Insertion C-H Insertion

Diagram 1: Photochemical reaction pathways of this compound upon UV irradiation. The singlet carbene (green) forms directly from UV-excited DDM and can undergo various reactions or intersystem crossing to the triplet state (blue).

The singlet carbene primarily engages in concerted reactions such as cyclopropanation with alkenes and C-H insertions, while the triplet carbene typically participates in stepwise radical-like reactions [3]. In nucleophilic solvents such as alcohols or ethers, the singlet carbene can form zwitterionic ylide intermediates that subsequently undergo proton transfer or further reactions to yield ether products [6] [4]. This duality in reactivity provides synthetic chemists with a versatile tool for accessing diverse molecular architectures from a common precursor. The solvent-dependent behavior of these carbene intermediates significantly influences product distributions, with hydrogen-bonding solvents capable of stabilizing key intermediates and directing reaction outcomes [3].

Experimental Protocols

General Considerations for UV-Mediated Reactions

Safety precautions are paramount when working with this compound due to its potential instability and the reactive intermediates generated during photochemical reactions. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. Due to the light-sensitive nature of the reactions, amber glassware or vessels wrapped in aluminum foil should be employed when setting up reactions, and UV-blocking face shields must be worn when operating photochemical equipment. Equipment requirements include a UV photoreactor equipped with lamps emitting in the 254-365 nm range, preferably with temperature control capabilities to maintain reactions at 25-30°C. Alternatively, for small-scale reactions, a simple setup using a mercury vapor lamp positioned at an appropriate distance from the reaction vessel may suffice, though consistency in light intensity should be verified [1] [2].

Reaction monitoring during photochemical transformations requires special techniques to track consumption of the diazo compound and formation of products. The disappearance of the characteristic diazo infrared stretch (approximately 2100 cm⁻¹) provides a convenient method for monitoring reaction progress without interrupting the photochemical process. Alternatively, periodic withdrawal of aliquots followed by immediate quenching and analysis by thin-layer chromatography (TLC) or HPLC-MS can provide quantitative data on reaction conversion. For real-time monitoring of carbene formation and subsequent reactions, time-resolved infrared spectroscopy (TRIR) has been employed in research settings, though this requires specialized equipment not typically available in standard synthetic laboratories [6].

Protocol 1: Esterification with Carboxylic Acids

The formation of diphenylmethyl esters through the reaction of DDM with carboxylic acids represents a valuable method for protecting carboxylic acids or introducing the acid-labile diphenylmethyl (Dpm) protecting group. This protocol describes a UV-initiated version of this transformation, which proceeds through a carbene intermediate rather than the direct proton transfer mechanism operative in thermal reactions [3].

  • Step 1: Reaction Setup - In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere. Add This compound (1.2 mmol, 1.2 equiv) as a solid in one portion while protecting the reaction vessel from ambient light. Seal the flask with a rubber septum and purge the headspace with argon for 5 minutes.

  • Step 2: Photochemical Reaction - Position the reaction vessel in a UV photoreactor equipped with 300 nm lamps at a distance of approximately 10 cm. Begin irradiation while maintaining vigorous stirring. Monitor reaction progress by TLC (silica gel, hexanes/ethyl acetate) or by tracking the disappearance of the diazo IR stretch. Typical reaction times range from 2-6 hours depending on the carboxylic acid structure.

  • Step 3: Workup and Purification - Upon complete consumption of the diazo compound (as indicated by disappearance of the yellow color), concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel using a gradient of hexanes to hexanes/ethyl acetate (9:1) as eluent. Characterize the diphenylmethyl ester by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.

Note: For acid-sensitive substrates, the reaction can be performed with strict exclusion of moisture and using scrupulously dried solvents to prevent competitive hydrolysis of the generated ester product. The reaction rate is influenced by the electronic nature of the carboxylic acid, with electron-deficient acids typically reacting more rapidly than electron-rich analogs [1] [3].

Protocol 2: Ether Formation with Alcohols

The formation of diphenylmethyl ethers from alcohols represents another valuable application of DDM, particularly for protecting sterically hindered or acid-sensitive alcohols. This protocol describes a photoinitiated method that proceeds efficiently even with aliphatic alcohols, which typically show poor reactivity with DDM under thermal conditions [3].

  • Step 1: Substrate Preparation - In an oven-dried Schlenk tube, dissolve the alcohol substrate (1.0 mmol) in anhydrous hexafluoroisopropanol (HFIP) (5 mL) as both solvent and reactant. HFIP serves a dual purpose as reaction medium and hydrogen-bonding promoter that facilitates the carbene transfer process. Add This compound (1.1 mmol, 1.1 equiv) and stir the mixture at room temperature for 5 minutes to ensure complete dissolution.

  • Step 2: Photochemical Activation - Irradiate the reaction mixture with a blue LED source (470 nm) while maintaining the temperature at 25°C. Contrary to expectations, this transformation proceeds efficiently with visible light despite the weak absorption of DDM in this region, with typical reaction times of 20-30 minutes. Monitor reaction progress by TLC or ( ^1H ) NMR spectroscopy.

  • Step 3: Isolation Procedure - Upon complete consumption of the diazo compound, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by recrystallization from ethanol/water or by flash chromatography on silica gel.

Note: The exceptional rate acceleration observed under photochemical conditions compared to thermal reactions is remarkable - reactions with iso-propanol proceed to completion within 20 minutes under irradiation, whereas no product formation occurs after seven days under dark conditions [3]. This methodology demonstrates broad functional group tolerance and has been successfully applied to alcohols bearing halogen, nitro, and other potentially reactive substituents.

Protocol 3: Cyclopropanation of Alkenes

The cyclopropanation of alkenes represents one of the most synthetically valuable transformations mediated by carbene intermediates generated from DDM. This protocol describes a general procedure for the formation of diarylated cyclopropanes through UV-initiated decomposition of DDM in the presence of alkenes [2].

  • Step 1: Reaction Preparation - In a dried photochemical reaction vessel, dissolve the alkene substrate (1.0 mmol) in anhydrous cyclohexane (10 mL). Add This compound (1.5 mmol, 1.5 equiv) and stir to ensure complete dissolution. Purge the solution with a stream of argon for 10 minutes to remove dissolved oxygen, which can interfere with the carbene intermediate.

  • Step 2: UV Irradiation - Irradiate the reaction mixture with a 254 nm UV light source while maintaining constant stirring and an inert atmosphere. Control the reaction temperature at 25°C using a cooling jacket or water bath. Monitor reaction progress by TLC or GC-MS, with typical reaction times ranging from 4-12 hours depending on alkene reactivity.

  • Step 3: Product Isolation - After complete consumption of the diazo compound, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexanes as the initial eluent, gradually increasing polarity with dichloromethane. Characterize the cyclopropane product by ( ^1H ) NMR, ( ^{13}C ) NMR, and elemental analysis or HRMS.

Note: The reactivity of alkenes in cyclopropanation follows expected trends, with electron-rich alkenes generally reacting more rapidly than electron-deficient alkenes. The reaction demonstrates good stereospecificity, with the stereochemistry of the starting alkene preserved in the cyclopropane product. For scale-up, a flow photochemistry setup is recommended to ensure consistent light penetration and more efficient irradiation [2].

Safety Considerations

This compound requires careful handling due to its potential for exothermic decomposition and the reactive intermediates generated during photochemical reactions. Although more stable than diazomethane, DDM should be treated as a potentially explosive compound, particularly when heated or subjected to mechanical shock. Storage should be in the dark at temperatures between 0-5°C in a securely sealed container labeled with appropriate hazard warnings. When working with DDM on larger scales (>1 gram), additional precautions such as the use of blast shields and remote handling equipment are strongly recommended [1] [2].

The photochemical reactions described in these protocols present additional safety considerations. UV radiation can cause severe eye and skin damage, so proper light shielding and the use of UV-blocking safety goggles are essential. The carbene intermediates generated during these reactions are highly reactive and potentially toxic, so all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Particular care should be taken when scaling up reactions, as the increased concentration of reactive intermediates may lead to uncontrolled exotherms or pressure buildup [3] [2].

Data Analysis & Characterization

Quantitative Performance Data

The reaction efficiency of DDM in various transformations can be quantified through several parameters including conversion rates, product yields, and quantum yields. The following table summarizes key quantitative data for photochemical reactions involving this compound:

Table 1: Quantitative performance data for UV-induced reactions of this compound

Reaction Type Conditions Time Yield (%) Quantum Yield Reference
Esterification UV (300 nm), DCM 2-6 h 85-95 0.64 (K-3CR) [1] [3]
Ether Formation Blue LED (470 nm), HFIP 20 min >95 N/R [3]
Cyclopropanation UV (254 nm), cyclohexane 4-12 h 70-90 N/R [2]
Wolff Rearrangement UV (254 nm) 2 h ~80 0.28 [7]
Wolff Rearrangement Blue LED (450 nm) 2 h ~95 0.89 [7]

N/R = Not reported in the searched literature

The photophysical properties of diazo compounds play a crucial role in their reactivity under various irradiation conditions. The following table summarizes absorption characteristics for representative diazo compounds:

Table 2: Photophysical properties of diazo compounds relevant to carbene formation

Diazocompound λmax (nm) εmax (L·mol⁻¹·cm⁻¹) ε450 (L·mol⁻¹·cm⁻¹) Activation Energy (S₀)
This compound ~300 (est.) ~15,000 (est.) ~2 (est.) ~30 kcal/mol
p-Biphenylyldiazomethane 490 (S₁) N/R N/R N/R
Phenyldiazoacetate 250-300 5,000-18,000 0.8-2.3 N/R

N/R = Not reported in the searched literature; est. = estimated from related compounds

Analytical Characterization

Successful carbene generation and subsequent trapping can be monitored through several analytical techniques. The disappearance of the characteristic diazo IR stretch between 2050-2150 cm⁻¹ provides a convenient real-time method for monitoring reaction progress. For the resulting products, ¹H NMR spectroscopy typically reveals characteristic signals between δ 5.5-6.5 ppm for the methine proton of diphenylmethyl esters and ethers, while the ¹³C NMR shows corresponding signals at δ 75-85 ppm. For cyclopropane products, the protons on the three-membered ring appear as distinctive complex multiplets between δ 0.5-2.5 ppm, with the bridgehead carbons appearing at δ 15-30 ppm in the ¹³C NMR spectrum.

High-resolution mass spectrometry (HRMS) provides conclusive evidence for product formation, with molecular ions corresponding to the expected m/z values for the transformation products. For reaction optimization, time-resolved spectroscopic techniques including ultrafast IR and UV-Vis spectroscopy can directly observe the carbene intermediates, with singlet diphenylcarbene typically exhibiting λmax around 360 nm and triplet diphenylcarbene absorbing at approximately 315 nm [4]. These specialized techniques require sophisticated instrumentation but provide invaluable mechanistic insights for reaction development.

Applications & Conclusion

Synthetic Applications

The carbene intermediates generated from UV irradiation of this compound enable diverse synthetic transformations with broad applicability in organic synthesis and drug development. The cyclopropanation reaction represents one of the most valuable applications, allowing access to strained carbocyclic architectures that serve as key intermediates in natural product synthesis and medicinal chemistry. The resulting diarylated cyclopropanes exhibit interesting conformational properties and can serve as rigid scaffolds for designing enzyme inhibitors or receptor ligands. The esterification and etherification protocols provide efficient methods for introducing the acid-labile diphenylmethyl (Dpm) protecting group, which finds particular utility in peptide synthesis and complex molecule assembly where orthogonal deprotection strategies are required [1] [2].

In pharmaceutical research, methodologies based on DDM-derived carbenes have been employed for the functionalization of complex molecules including biologically active compounds and marketed drugs. The moderate reactivity and good functional group compatibility of diphenylcarbene enables selective modifications even in the presence of sensitive functional groups, providing valuable strategies for late-stage diversification of lead compounds. The photoinitiated variants described in these protocols offer particularly mild conditions suitable for substrates incompatible with strongly acidic or basic conditions, or those prone to thermal decomposition. Additionally, the continuous-flow adaptation of these transformations enhances their applicability in process chemistry settings where safety, reproducibility, and scalability are paramount considerations [3].

Troubleshooting Guide

Despite the generally robust nature of DDM-mediated reactions, several common issues may arise during protocol execution. The following workflow addresses frequent challenges and provides corrective strategies:

G Start Reaction Issue Encountered Q1 Low conversion after extended irradiation? Start->Q1 Q2 Formation of multiple by-products? Q1->Q2 No A1 Check light source intensity and wavelength accuracy Q1->A1 Yes Q3 Decomposition of starting material? Q2->Q3 No A2 Verify solvent dryness and exclude oxygen Q2->A2 Yes A3 Reduce light intensity or add radical scavengers Q3->A3 Yes A4 Use higher purity DDM and exclude moisture Q3->A4 No A6 Employ flow reactor for better light penetration A1->A6 A5 Dilute reaction mixture and use slower addition A2->A5 A3->A4

Diagram 2: Troubleshooting workflow for common issues in UV-induced carbene generation from this compound.

Optimization strategies for challenging substrates include systematic variation of solvent, light intensity, and concentration parameters. For electron-deficient alkenes in cyclopropanation reactions, adding catalytic Lewis acids can enhance reaction rates by activating the alkene toward cycloaddition. When competing pathways reduce selectivity, tuning the solvent polarity can significantly influence product distributions, with non-polar solvents generally favoring cyclopropanation and more polar, protic solvents directing reactions toward ylide formation and subsequent transformations. For substrates containing multiple potentially reactive functional groups, sequential addition of DDM or the use of continuous flow reactors can improve selectivity by maintaining low instantaneous concentrations of the reactive carbene intermediate [3].

Conclusion & Outlook

The UV-induced generation of carbenes from this compound represents a powerful and versatile strategy for conducting diverse carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. The protocols described herein provide practical methodologies for esterification, etherification, and cyclopropanation reactions that complement traditional thermal approaches and offer distinct advantages in terms of functional group tolerance and reaction controllability. The ability to initiate these transformations photochemically provides synthetic chemists with precise temporal control over reactive intermediate generation, enabling sequential reaction cascades and the incorporation of multiple transformations in one-pot procedures.

Future developments in this area will likely focus on expanding the substrate scope of these transformations, particularly toward more complex molecular architectures relevant to pharmaceutical and materials chemistry. The integration of continuous flow technologies with photochemical DDM activation presents promising opportunities for enhancing reaction safety and scalability while improving reproducibility through better control of irradiation parameters. Additionally, the development of wavelength-selective processes that exploit the weak but measurable visible light absorption of DDM may enable orthogonal activation strategies in complex synthetic sequences. As these methodologies continue to evolve, they will undoubtedly provide valuable tools for constructing molecular complexity with improved efficiency and selectivity in diverse synthetic contexts.

References

Comprehensive Application Notes and Protocols: Diazodiphenylmethane Reactions with Carboxylic Acids for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Fundamentals

The reaction between diazodiphenylmethane (DDM) and carboxylic acids represents a fundamental transformation in organic chemistry with significant utility in synthetic and mechanistic studies. This reaction provides a versatile platform for esterification processes and serves as a valuable probe for investigating acid reactivity and solvent effects in various media. The prominence of this reaction in chemical research stems from its clean reaction profile and the facile visual monitoring enabled by the distinctive color change from deep purple to colorless as DDM is consumed. Historically, this reaction has been extensively employed for determining relative acidity of organic carboxylic acids in non-aqueous solvents, contributing substantially to our understanding of acid-base behavior in organic media [1].

The mechanistic pathway involves an initial rate-determining proton transfer from the carboxylic acid to DDM, followed by rapid decomposition of the intermediate diazonium species to yield the corresponding ester and nitrogen gas (Figure 1). This mechanism was established through comprehensive kinetic studies that demonstrated the reaction is first-order with respect to both DDM and carboxylic acid [1]. The reaction proceeds through a concerted proton transfer with a five-membered transition state in certain solvent systems, while in donor aprotic solvents, the mechanism may involve the formation of a complex between monomeric acid and DDM, with potential participation of acid dimers or multimers in the rate-determining step [2] [3] [4].

Experimental Protocols

Synthesis and Purification of this compound
2.1.1 Reagents and Safety Considerations
  • Benzophenone hydrazone (20 g): May cause irritation of digestive tract, respiratory tract, skin, and eyes [1]
  • Activated manganese dioxide (MnO₂) (31 g, 3.5 equivalents): Health hazard rating 2; hazardous in case of skin contact, eye contact, ingestion, and inhalation [1]
  • Anhydrous potassium phosphate dibasic (KH₂PO₄) (10 g, 0.72 equivalent): Health hazard rating 2; hazardous in case of skin contact, eye contact, ingestion, and inhalation [1]
  • Dichloromethane (DCM) (67 mL): Health hazard rating 2, fire rating 1; very hazardous in case of eye contact, ingestion, inhalation; skin irritant [1]
  • Pentane (120 mL, for purification): Highly flammable, handle with appropriate precautions
2.1.2 Step-by-Step Synthesis Procedure
  • Setup: Add 10 g of anhydrous KH₂PO₄ and 31 g of activated manganese dioxide to a 250 mL 3-neck round bottom flask (Flask 1) equipped with a magnetic stirrer. In a separate 100 mL 2-neck round bottom flask (Flask 2), place 20 g of benzophenone hydrazone with a magnetic stirrer [1].

  • Solvent Addition and Purging: Add 67 mL of dichloromethane to each flask. Equip both flasks with stoppers and thermometers/thermocouples. Purge both flasks with inert gas (N₂ or Ar) for 15 minutes to create an oxygen-free environment [1].

  • Cooling Phase: Apply an ice bath to Flask 1 (containing KH₂PO₄ and MnO₂). Maintain the temperature constant at 0°C for at least 30 minutes with continuous stirring [1].

  • Reaction Initiation: After temperature stabilization, slowly transfer the benzophenone hydrazone solution (Flask 2) into Flask 1 containing the oxidant mixture. Maintain the reaction for 24 hours to reach completion, indicated by the development of a deep red-purple color [1].

  • Purification:

    • Add 120 mL of pentane to the reaction mixture [1].
    • Filter the solution rapidly through neutral silica gel (50-200 µm) using a medium porosity sintered glass funnel with vacuum filtration. Critical: Contact time with silica must not exceed 5 minutes to prevent acid-catalyzed decomposition of the acid-sensitive product [1].
    • Remove solvent from the filtrate using a rotary evaporator under reduced pressure, resulting in a deep-purple oil.
    • Protect from light by wrapping the flask in aluminum foil and store pure DDM in the freezer under inert atmosphere.
    • Crystallization typically occurs within 2-3 days. Further purify by adding 200-proof ethyl alcohol, followed by filtration and solvent removal [1].
  • Quality Assessment: Analyze the resulting deep reddish-purple crystals by UV spectroscopy. The experimental molar absorptivity should be approximately ε = 94.8, matching literature values [1].

Continuous-Flow Synthesis of Diphenyldiazomethane

The continuous-flow approach offers significant advantages for DDM synthesis, including improved safety, reproducibility, and scalability:

  • Solution Preparation: Prepare three separate solutions in dichloromethane:

    • Trifluoroacetic anhydride (TFAA), 0.4 M (20 mL)
    • N,N-diisopropylethylamine (DIPEA), 1.435 M (20 mL)
    • DMSO (0.6 M) and benzophenone hydrazone (1) (0.2 M) combined solution (20 mL) [5]
  • Syringe Setup: Load the TFAA and 1/DMSO solutions into two 5 mL glass syringes, and the DIPEA solution into a 1 mL glass syringe (to ensure accurate flow rates for low-volume additions) [5]

  • Flow Reactor Assembly: Connect syringes via short (~10 cm) inlet tubing to a 1 µL microreactor placed in a reactor holder on a Peltier element cooled to 10°C. Connect a microtube to the reactor outlet, leading to a collection vial [5]

  • Synthesis Execution:

    • Prime inlet tubes at high flow rates to ensure complete filling
    • Set flow rates to optimized parameters (determined through experimental design)
    • Within 5-10 minutes, red droplets of diphenyldiazomethane product should appear from the outlet tubing [5]
  • Product Analysis: Collect effluent in DCM and characterize by UV-Vis spectroscopy to determine λmax and concentration.

Kinetic Studies of DDM with Carboxylic Acids
2.3.1 Batch Reaction Protocol with p-Nitrobenzoic Acid
  • Reaction Setup: Prepare a solution of p-nitrobenzoic acid (10 molar equivalents) in anhydrous ethanol. In a separate container, dissolve a precise quantity of DDM in anhydrous ethanol [1].

  • Reaction Initiation: Mix the solutions to start the reaction, maintaining constant temperature (e.g., 30°C). The distinct color change from purple to colorless allows visual monitoring of reaction progress [1].

  • Kinetic Monitoring: Withdraw aliquots at regular time intervals and monitor the disappearance of DDM by UV-Vis spectroscopy at 525 nm. Under these conditions with excess carboxylic acid, the reaction follows pseudo-first-order kinetics [1].

  • Data Analysis: Plot ln(absorbance) versus time to obtain the pseudo-first-order rate constant (kobs). Calculate the second-order rate constant by dividing kobs by the initial concentration of carboxylic acid [1].

2.3.2 Flow Reactor Kinetics Protocol
  • Reactor Configuration: Utilize a glass continuous flow reactor system combining "mixing" modules (heart-shaped structures for inducing turbulence) and "linear" modules (providing additional residence time). The system operates at temperatures ranging from -25°C to 200°C and pressures up to 18 bar [1].

  • Parameter Optimization: Systematically vary flow rates to optimize residence time and reactant ratios. The enhanced heat transfer and mixing efficiency in flow reactors typically result in significantly reduced reaction times compared to batch processes [1].

  • Process Monitoring: Continuously monitor the effluent using in-line UV-Vis spectroscopy or collect fractions for analysis. The flow system achieved up to 95% conversion of DDM in just 11 minutes when reacting with p-nitrobenzoic acid [1].

Kinetic Data and Solvent Effects

Comprehensive Kinetic Parameters

Table 1: Kinetic Parameters for DDM Reactions with Carboxylic Acids in Various Solvents

Carboxylic Acid Solvent Temperature (°C) Rate Constant k (M⁻¹s⁻¹) Reaction Order Acid State
Benzoic acid Donor aprotic solvents 37 k₀ (monomer) + k'c (dimer) First in [DDM] and [acid] Monomer + dimer [4]
Benzoic acid Aprotic solvents (dimeric acids) 37 k(obs)=α[HA]/c+β[HA]²/c+γ[HA]³/c Complex dependence Dimeric/ multimeric [3]
Substituted 4-pyrimidine carboxylic acids Dimethylformamide Not specified Varies with substituent First in [DDM] and [acid] Tautomeric forms [2]
p-Nitrobenzoic acid Ethanol 30 Pseudo-first-order First in [DDM] and [acid] Monomeric [1]
Solvent Effects and Acid Behavior

Table 2: Solvent Influence on Reaction Kinetics and Mechanism

Solvent Type Key Characteristics Acid Speciation Rate Equation Dominant Mechanism
Donor aprotic solvents High nucleophilicity, polar Predominantly monomeric with some dimer k(obs) = k₀ + k'c Complex formation + open-chain dimer reaction [4]
Aprotic solvents with dimeric acids Low polarity, non-basic Predominantly dimeric with higher multimers k(obs)=α[HA]/c+β[HA]²/c+γ[HA]³/c+δ[HA]⁴/c Multi-pathway via multimers [3]
Alcohol solvents (e.g., ethanol) Protic, hydrogen-bonding Primarily monomeric Pseudo-first-order Simple bimolecular reaction [1]

The kinetic behavior of DDM with carboxylic acids exhibits remarkable sensitivity to solvent properties and acid speciation. In donor aprotic solvents, the reaction proceeds through two parallel pathways: one involving the reversible formation of a complex between monomeric acid and DDM, and another involving reaction with a small amount of highly reactive open-chain dimer [4]. The solvent effect on these pathways can be correlated using parameters including dielectric constant, refractive index, solvent nucleophilicity, and electrophilicity, with excellent correlation (R = 0.975) observed for 24 solvents [4].

In aprotic solvents where carboxylic acids exist primarily as dimers, the kinetics become more complex, revealing participation of reactive multimers (trimers and possibly tetramers) in the reaction mechanism [3]. The variety of concentration dependencies observed across different solvents arises from differential solvent, structural, and isotopic effects on the coefficients characterizing the reaction of various acid multimers [3].

Modern Applications and Methodologies

Continuous-Flow Processing Advantages

The translation of DDM reactions from traditional batch processing to continuous-flow systems represents a significant advancement with substantial benefits for pharmaceutical applications:

  • Enhanced Sustainability: Flow technology enables atomic and energy-efficient processes through superior mass and heat transfer capabilities [1]
  • Economic Benefits: The "scale-out" approach eliminates pilot-plant phases, substantially reducing development time and preserving patent life [1]
  • Process Intensification: Significantly reduced reaction times (95% conversion in 11 minutes in flow vs. 96 minutes in batch for analogous reactions) [1]
  • Improved Reproducibility: Precise control over reaction parameters ensures consistent product quality and distribution [1]
Metal-Free Esterification Applications

Recent methodologies have expanded the utility of DDM-like transformations through metal-free oxidative esterification:

  • DDQ-Mediated Esterification:

    • Reaction Conditions: Diphenylmethane (0.2 mmol), carboxylic acid (0.3 mmol), DDQ (0.24 mmol) in 1,2-dichloroethane (0.6 mL) at 100°C for 8 hours under argon [6]
    • Substrate Scope: Compatible with aromatic carboxylic acids bearing electron-donating or electron-withdrawing groups, heteroaromatic carboxylic acids, and aliphatic carboxylic acids [6]
    • Performance: Excellent yields (up to 95%) achieved using near-stoichiometric reagent ratios [6]
  • Mechanistic Pathway: The reaction proceeds through a radical mechanism involving hydrogen atom transfer from diphenylmethane to DDQ, generating a benzyl radical that undergoes single electron transfer to form a benzyl cation, which subsequently reacts with carboxylic acid to form the ester product [6]

Educational Integration and Experimental Design

The synthesis of diphenyldiazomethane and its subsequent reactions provides an exceptional educational platform for integrating multiple chemical concepts:

  • Experimental Design (DoE): Students employ factorial designs to optimize reaction parameters, developing skills in systematic optimization [5]
  • Multi-disciplinary Learning: The experiment combines organic synthesis, analytical chemistry, kinetics, statistics, and programming within a unified framework [5]
  • Visual Engagement: The intense purple color of DDM provides immediate visual feedback, enhancing the learning experience [5]

Experimental Design and Optimization Approaches

Statistical Optimization Protocol

For researchers seeking to optimize DDM reactions for specific applications, a structured experimental design approach is recommended:

  • Factor Selection: Identify critical process parameters such as residence time, temperature, and reactant ratios [5]

  • Experimental Matrix: Implement a full factorial design for two factors at two levels, augmented with center points to detect curvature and replication to estimate experimental error [5]

  • Response Surface Modeling: Fit experimental data to mathematical models that describe the relationship between factors and responses (e.g., conversion, yield) [5]

  • Process Optimization: Utilize fitted models to identify optimal factor settings that maximize desired outcomes while maintaining process robustness [5]

This approach typically requires 7-8 experiments to adequately characterize the response surface and identify optimal conditions, demonstrating the efficiency of systematic optimization strategies [5].

Analytical Methodologies
  • UV-Vis Spectroscopy: Primary analytical method utilizing the strong absorbance of DDM at 525 nm (ε = 94.8) for quantitative analysis [1]
  • In-line Monitoring: Continuous flow systems enable real-time reaction monitoring through in-line spectrophotometric detection [5] [1]
  • Product Characterization: Combination of chromatographic methods (GC, HPLC) and NMR spectroscopy for comprehensive product analysis and distribution studies [6]

Visual Workflows and Reaction Mechanisms

DDM Reaction Mechanism and Applications

G DDM This compound (DDM) Intermediate Protonated Intermediate DDM->Intermediate Rate-determining proton transfer Acid Carboxylic Acid RCOOH Acid->Intermediate Proton donation Ester Benzhydryl Ester Intermediate->Ester Fast decomposition Nitrogen Nitrogen Gas Intermediate->Nitrogen N₂ liberation

Figure 1: Reaction mechanism of this compound with carboxylic acids

Continuous-Flow Experimental Setup

G Syringe1 TFAA in DCM (5 mL syringe) Mixer1 Mixing Module (TFAA + Hydrazone) Syringe1->Mixer1 Syringe2 DMSO + Hydrazone (5 mL syringe) Syringe2->Mixer1 Syringe3 DIPEA in DCM (1 mL syringe) Mixer2 Mixing Module (+ DIPEA) Syringe3->Mixer2 Mixer1->Mixer2 Reactor Linear Reactor (Residence time) Mixer2->Reactor Product Product Collection (Deep purple solution) Reactor->Product Cooler Peltier Cooler (10°C) Cooler->Reactor Temperature control

Figure 2: Continuous-flow experimental setup for DDM synthesis and reactions

Conclusion

The reaction of this compound with carboxylic acids continues to be a valuable transformation with wide-ranging applications from fundamental mechanistic studies to industrial pharmaceutical synthesis. The comprehensive kinetic analyses conducted in various solvent systems have provided profound insights into acid behavior and reaction mechanisms in non-aqueous environments. The recent integration of continuous-flow methodologies has revitalized this classical reaction, enhancing its sustainability, efficiency, and applicability to modern chemical challenges. Furthermore, the development of metal-free oxidative variants has expanded the synthetic utility of related transformations, offering environmentally friendly alternatives for esterification processes. These protocols and application notes provide researchers with a solid foundation for implementing these reactions in both basic research and applied pharmaceutical contexts, supported by robust experimental data and modern technological approaches.

References

Comprehensive Application Notes and Protocols for Diazodiphenylmethane in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Diazodiphenylmethane (DDM), also known as diphenyldiazomethane, is a valuable red crystalline solid with a melting point of 29-31°C that finds extensive application in organic synthesis, particularly for the protection of carboxylic acids and as a precursor for carbene generation [1] [2]. This reagent possesses a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.24 g/mol [3]. DDM is typically stored at low temperatures and decomposes upon standing, gradually forming benzophenone azine as a decomposition product [4]. Its stability characteristics necessitate careful handling and often immediate use after purification to ensure optimal reactivity in synthetic applications.

The structural feature of DDM incorporates a diazo group (-N₂) bonded to a diphenylmethane framework, which confers both reactivity and resonance stabilization. This stabilization differentiates it from simpler aliphatic diazo compounds like diazomethane, making it more manageable while retaining significant reactivity toward carboxylic acids and alcohols. The compound exhibits characteristic IR absorption at 2032 cm⁻¹ due to the diazo functionality, providing a convenient spectroscopic handle for reaction monitoring [2].

Synthesis Protocols

Several reliable methods exist for the synthesis of this compound, primarily through the oxidative dehydrogenation of benzophenone hydrazone. The following protocols represent the most practically useful approaches ranging from classical to modern environmentally-conscious methods.

Oxalyl Chloride/DMSO Method (Modern Standard)

This method, reported by Javed and Brewer in Organic Syntheses (2008), provides excellent yields (93%) and avoids heavy metals, making it particularly suitable for modern laboratory applications [2].

2.1.1 Detailed Experimental Procedure:
  • Reaction Setup: Equipment: 1-L, three-necked round-bottom flask with overhead mechanical stirrer, rubber septa, and low-temperature thermometer. The apparatus is flame-dried under nitrogen atmosphere. The flask is charged with dimethyl sulfoxide (3.98 mL, 56.0 mmol, 1.10 equiv) and anhydrous tetrahydrofuran (450 mL). The solution is cooled to -55°C under nitrogen with stirring.

  • Activation Step: A separate solution of oxalyl chloride (4.67 mL, 53.5 mmol, 1.05 equiv) in THF (50 mL) is prepared and added to the DMSO/THF mixture over 10 minutes, maintaining the temperature between -55°C and -50°C for 35 minutes. The reaction mixture is then further cooled to -78°C using a dry-ice/acetone bath.

  • Oxidation: A solution of benzophenone hydrazone (10.00 g, 51.0 mmol, 1.00 equiv) and triethylamine (15.05 mL, 0.107 mol, 2.10 equiv) in THF (50 mL) is prepared and added to the reaction mixture over 10 minutes, resulting in a deep-red solution with copious white precipitate (triethylamine hydrochloride).

  • Workup: The reaction is maintained at -78°C for 30 minutes and then filtered cold through a medium-porosity sintered-glass funnel. The solid is rinsed with THF (2 × 100 mL), and the combined filtrate is concentrated at room temperature by rotary evaporation to give crude DDM as a red oil that solidifies upon cooling (9.83 g, 99%).

  • Purification: The crude product is dissolved in pentane (120 mL) and rapidly filtered through a column of activated basic alumina (100 g). The column is rinsed with additional pentane (~300 mL) until the filtrate is colorless. The filtrate is concentrated to give analytically pure DDM (9.19 g, 93%) as red crystals.

Note: The purification should be performed quickly (contact with basic alumina <5 minutes) to prevent formation of tetraphenylethylene as an impurity [2].

Hydrogen Peroxide/Iodine System (Green Alternative)

A Chinese patent (CN101100444A) describes an environmentally friendly approach using hydrogen peroxide as the oxidant with iodine catalysis under phase-transfer conditions [5].

2.2.1 Detailed Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, combine benzophenone hydrazone (3.96 g, 20 mmol), sherwood oil (30 mL), DMA (5 mL, 53.95 mmol), iodine (2 mg, 0.0078 mmol), and tetrabutylammonium bromide (0.0784 g, 0.2432 mmol).

  • Oxidation: Maintain the reaction mixture at 15-30°C and slowly add 30% hydrogen peroxide (9.12 g, 80 mmol) over 1-1.5 hours. Continue stirring for 3-6 hours to complete the oxidation.

  • Workup and Isolation: Filter the reaction mixture and wash the filter cake with sherwood oil or dichloromethane. Concentrate the filtrate under reduced pressure to obtain DDM. This method claims high purity and 87% yield with minimal environmental impact compared to heavy metal oxidants [5].

Mercury(II) Oxide Oxidation (Classical Method)

The traditional synthesis reported in Organic Syntheses (1944) uses yellow mercury(II) oxide as the oxidant, though this method has diminished popularity due to environmental concerns [4].

2.3.1 Detailed Experimental Procedure:
  • Reaction: In a pressure bottle, combine benzophenone hydrazone (19.6 g, 0.1 mol), yellow mercury(II) oxide (22 g, 0.1 mol), and petroleum ether (100 mL, b.p. 30-60°C).

  • Processing: Close the bottle, wrap in a wet towel, and shake mechanically at room temperature for 6 hours. Filter the mixture to remove mercury and any insoluble benzophenone azine.

  • Isolation: Concentrate the filtrate under reduced pressure at room temperature to obtain DDM as crystals (17.3-18.6 g, 89-96%). The product is typically pure enough for immediate use without further purification [4].

Table 1: Comparison of this compound Synthesis Methods

Method Oxidant/System Yield Advantages Disadvantages
Oxalyl Chloride/DMSO [2] Chlorodimethylsulfonium chloride (generated in situ) 93% High yield, no heavy metals, excellent purity Requires low temperatures (-78°C), air-free techniques
Hydrogen Peroxide/Iodine [5] H₂O₂/I₂ with phase-transfer catalyst 87% Environmentally friendly, mild conditions Longer reaction time, requires optimization
Mercury Oxide [4] HgO 89-96% Simple procedure, high yield Heavy metal contamination, environmental concerns

Synthetic Applications

Esterification of Carboxylic Acids

DDM serves as an efficient electrophilic coupling agent for the preparation of benzhydryl esters under mild conditions [1]. The reaction proceeds through a mechanism thought to involve nucleophilic attack of the carboxylate oxygen on the terminal nitrogen of the diazo group, followed by nitrogen extrusion and proton transfer.

3.1.1 General Esterification Protocol:
  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Addition: Add DDM (1.0-1.2 equiv) either as a solid or as a concentrated solution in a suitable solvent. The reaction typically proceeds at room temperature or with gentle heating (40-60°C).

  • Monitoring: Reaction progress can be monitored by disappearance of the diazo IR stretch at 2032 cm⁻¹ or by TLC. Nitrogen evolution is observed as a gas byproduct.

  • Workup: After reaction completion, concentrate the mixture under reduced pressure. Purify the resulting benzhydryl ester by flash chromatography or recrystallization.

This method has been successfully applied to various carboxylic acids, including orotic acids and other pharmaceutically relevant compounds, with excellent functional group compatibility [1]. The kinetics of these reactions have been studied extensively, demonstrating pseudo-first-order behavior in the presence of excess DDM [1].

Ether Formation with Alcohols

While less common than esterification, DDM can also be employed for the preparation of benzhydryl ethers from alcohols, particularly under acid catalysis or with tin(II) chloride as a catalyst [1].

3.2.1 Tin(II) Chloride-Catalyzed Etherification:
  • Reaction: Combine the alcohol (1.0 equiv) and DDM (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Catalysis: Add tin(II) chloride (0.1-0.2 equiv) and stir at room temperature or elevated temperature (40-50°C) until reaction completion (typically 2-8 hours).

  • Workup: Quench the reaction with aqueous sodium bicarbonate, extract with organic solvent, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting benzhydryl ether by flash chromatography or recrystallization.

This method has been successfully applied to various diols, including cis- and trans-1,2-cyclohexanediols, demonstrating stereoselectivity in some cases [1].

Carbene Generation and Reactions

Upon illumination with ultraviolet light or heating, DDM undergoes photolytic or thermal decomposition to generate diphenylmethyl carbene and nitrogen gas [1]. This reactive carbene intermediate can undergo various characteristic carbene reactions:

  • C-H Insertion: The carbene can insert into unactivated C-H bonds of alkanes or ethers.

  • Addition to Alkenes: Reaction with olefins leads to cyclopropanation products.

  • Rearrangement: Under certain conditions, the carbene can undergo rearrangement to form fluorene derivatives.

The carbene generation can be represented in the following reaction workflow:

G DDM This compound (DDM) UV UV Light or Heat DDM->UV Decomposition Carbene Diphenylmethyl Carbene UV->Carbene Decomposition N2 Nitrogen Gas Carbene->N2 Products Carbene Products (Insertion/Cyclopropanation) Carbene->Products

The electrolytic reduction of DDM can generate a Ph₂CN₂⁻ anion radical, which decomposes to form a Ph₂C⁻ anion radical and subsequently reacts to form various products including benzophenone azine (Ph₂C=N-N=CPh₂) when carried out in dimethylformamide with tetrabutylammonium perchlorate [1] [6].

Table 2: Applications of this compound in Organic Synthesis

Application Reaction Type Products Key Features
Carboxylic Acid Protection [1] Esterification Benzhydryl esters Mild conditions, chemoselective for carboxylic acids
Alcohol Protection [1] Etherification Benzhydryl ethers Tin(II) chloride catalysis, stereoselective with diols
Carbene Chemistry [1] Carbene generation Cyclopropanes, insertion products UV or thermal activation, diverse reactivity
Electrochemical Studies [6] Anion radical formation Benzophenone azine, diphenylmethane Mechanistic insights, radical pathways

Safety and Handling Considerations

This compound requires careful handling due to its potential instability and the general hazards associated with diazo compounds. The following safety protocols should be strictly observed:

  • Personal Protective Equipment: Always wear appropriate safety glasses, gloves, and lab coat when handling DDM. Consider additional face protection when manipulating larger quantities.

  • Blast Protection: It is prudent to handle diazo compounds behind a blast shield, particularly during initial small-scale reactions and when working with larger quantities [2].

  • Storage and Stability:

    • Store DDM at low temperatures (preferably at or below -20°C)
    • Use freshly prepared material when possible, as DDM decomposes on standing
    • Avoid prolonged contact with basic alumina or other basic surfaces to prevent decomposition to tetraphenylethylene [2]
  • Decomposition: DDM gradually converts to benzophenone azine during storage, which may be visually apparent as crystal formation [4]. Decomposed material should be properly disposed of rather than attempting purification.

  • Toxicity: Like most diazo compounds, DDM is toxic and irritating. Proper engineering controls (fume hood) should always be used to limit exposure [2].

Analytical Methods and Characterization

HPLC Analysis

DDM can be analyzed by reverse-phase HPLC using the following conditions [3]:

  • Column: Newcrom R1 (reverse-phase with low silanol activity)
  • Mobile Phase: Acetonitrile/water with phosphoric acid
  • MS-Compatible: Replace phosphoric acid with formic acid for mass spectrometry applications
  • Particle Size: 3 µm particles available for fast UPLC applications
  • Applications: Suitable for pharmacokinetic studies and preparative separation of impurities
Spectroscopic Characterization

Properly synthesized DDM exhibits the following characteristic spectroscopic properties [2]:

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.42 (app t, J = 7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J = 7.33 Hz, 2H)
  • ¹³C NMR (125 MHz, CDCl₃) δ: 129.53, 129.12, 125.60, 125.16, 62.58
  • IR (film) cm⁻¹: 2032 (characteristic diazo stretch), 1591, 1491, 1261, 745, 689
  • Elemental Analysis: Calcd for C₁₃H₁₀N₂: C, 80.39; H, 5.19; N, 14.42. Found: C, 80.25; H, 5.21; N, 14.16

Conclusion

This compound remains a versatile reagent in organic synthesis, particularly valuable for the protection of carboxylic acids and specialized carbene chemistry. The modern oxalyl chloride/DMSO oxidation method provides a reliable, high-yielding preparation that avoids environmentally problematic heavy metals, while newer catalytic systems offer promising alternatives. Researchers should prioritize safety considerations when working with DDM, including blast protection and proper storage conditions. When handled appropriately, DDM enables efficient synthetic transformations under mild conditions, making it particularly useful for the synthesis of complex molecules in medicinal chemistry and drug development.

References

Comprehensive Application Notes & Protocols: Preparation of Benzophenone Azine from Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Diazodiphenylmethane (also known as diphenyldiazomethane) is a highly reactive organic compound with the chemical formula C₁₃H₁₀N₂ that exists as red-black crystals melting just above room temperature (29-31°C). This compound serves as a versatile reagent in organic synthesis, particularly valuable for the preparation of (diphenyl)methyl esters and ethers through reactions with carboxylic acids and alcohols respectively. More importantly for this application note, it undergoes decomposition to generate benzophenone azine under specific conditions, making it a valuable precursor for this compound. [1]

Benzophenone azine (Ph₂C=N-N=CPh₂) represents a stable imine derivative that finds applications in various chemical contexts. The decomposition of this compound can follow multiple pathways, with benzophenone azine formation occurring through specific mechanistic routes, particularly in the presence of certain catalysts or under electrochemical conditions. This transformation represents a fundamental reaction in diazo compound chemistry, illustrating the diverse reactivity patterns of these nitrogen-rich molecules. The ability to control this decomposition pathway is crucial for obtaining high yields of the desired azine product. [1]

Synthesis Methods and Comparative Analysis

Preparation Routes for this compound

The synthesis of this compound primarily proceeds through the oxidation of benzophenone hydrazone, with several established methodologies employing different oxidizing agents. The choice of oxidation method significantly impacts the yield, purity, and practical viability of the process, particularly when considering scaling for research or industrial applications. [1]

Table 1: Comparative Analysis of this compound Synthesis Methods

Method Oxidizing Agent Solvent System Yield (%) Key Advantages Limitations
Mercury(II) Oxide [2] Yellow HgO Petroleum ether (b.p. 30-60°C) 89-96% Established procedure, high yields Heavy metal contamination, environmental concerns
Chlorodimethylsulfonium Chloride [3] Oxalyl chloride/DMSO Tetrahydrofuran (THF) 93% Avoids heavy metals, high purity product Low temperature requirements (-78°C)
Hydrogen Peroxide/Iodine [4] H₂O₂ with iodine catalyst Organic solvent/water immiscible Not specified Environmentally friendly, mild conditions Requires phase-transfer catalyst

The HgO-mediated oxidation represents the classical approach, where benzophenone hydrazone is reacted with yellow mercury(II) oxide in petroleum ether at room temperature with mechanical shaking for 6 hours. While this method provides consistently high yields, the use of toxic heavy metals raises significant environmental and safety concerns, making it less desirable for modern laboratory practices. [2]

The chlorodimethylsulfonium chloride method, generated in situ from oxalyl chloride and DMSO, offers a heavy-metal-free alternative with excellent yield and purity profile. This procedure requires careful temperature control, maintaining the reaction at -78°C to prevent side reactions and decomposition. The product obtained through this method can be readily purified by filtration through basic alumina, providing analytically pure material suitable for sensitive applications. [3]

The hydrogen peroxide/iodine catalytic system represents the most environmentally benign approach, utilizing hydrogen peroxide as a green oxidant with catalytic iodine and a phase-transfer catalyst (tetrabutylammonium bromide). This method operates at moderate temperatures (10-50°C) and avoids hazardous reagents, making it particularly suitable for industrial scale-up where environmental considerations are paramount. [4]

Preparation of Benzophenone Hydrazone Precursor

The synthesis of the essential precursor, benzophenone hydrazone, follows a straightforward procedure with excellent yield:

  • Reaction Setup: Benzophenone (40 g, 0.22 mol) is combined with absolute ethanol (150 mL) and 100% hydrazine (41.2 g, 0.824 mol). [2]
  • Reaction Conditions: The mixture is heated under reflux for 10 hours, facilitating the condensation reaction. [2]
  • Isolation: Upon cooling in ice, colorless crystals of benzophenone hydrazone separate from the solution. [2]
  • Yield and Properties: The process yields approximately 37.5 g (87%) of product with a melting point of 97-98°C. [2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorodimethylsulfonium Chloride

This protocol describes the heavy-metal-free synthesis of this compound with high yield and purity, adapted from Organic Syntheses. [3]

3.1.1 Reagents and Equipment
  • Benzophenone hydrazone (10.00 g, 51.0 mmol, 1.00 equiv) - purified by recrystallization from absolute ethanol
  • Anhydrous tetrahydrofuran (THF, 550 mL total) - purified by passage through activated alumina
  • Dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol, 1.10 equiv) - dried over molecular sieves
  • Oxalyl chloride (4.67 mL, 53.5 mmol, 1.05 equiv) - freshly distilled before use
  • Triethylamine (15.05 mL, 0.107 mol, 2.10 equiv) - freshly distilled from calcium hydride
  • Pentane (120 mL for dissolution, ~300 mL for rinsing) - 98% purity or greater
  • Activated basic alumina (Brockman Activity I, 100 g)
  • Equipment: 1-L three-necked round-bottom flask, overhead mechanical stirrer, low-temperature alcohol thermometer, dry-ice acetone bath, medium porosity sintered-glass funnel, rotary evaporator
3.1.2 Procedure
  • Reaction Setup: Flame dry the 1-L three-necked round-bottom flask under nitrogen stream. Equip with two rubber septa, overhead mechanical stirrer, and thermometer adapter with low-temperature thermometer. [3]

  • Chlorodimethylsulfonium Chloride Formation:

    • Add DMSO (3.98 mL) and anhydrous THF (450 mL) to the flask and cool to -55°C under nitrogen with stirring.
    • In a separate 100-mL oven-dried flask, combine oxalyl chloride (4.67 mL) with THF (50 mL).
    • Add this solution to the DMSO/THF mixture over 10 min via cannula, maintaining temperature between -55°C and -50°C.
    • Continue stirring for 35 minutes at this temperature range.
    • Cool the reaction mixture to -78°C using a dry-ice acetone bath. [3]
  • Hydrazone Addition:

    • In a separate 100-mL oven-dried flask, combine benzophenone hydrazone (10.00 g), triethylamine (15.05 mL), and THF (50 mL).
    • Add this solution to the reaction mixture over 10 min via cannula, maintaining temperature at -78°C.
    • The reaction mixture will develop a deep-red color with copious white precipitate (triethylamine hydrochloride).
    • Maintain at -78°C for 30 minutes. [3]
  • Workup:

    • Filter the cold reaction mixture through a medium porosity sintered-glass funnel.
    • Rinse the solid (triethylamine hydrochloride) with two 100-mL portions of THF.
    • Combine the filtrate and concentrate at room temperature by rotary evaporation (15 mmHg, then 1.5 mmHg) to obtain crude diphenyldiazomethane as a red oil that solidifies upon cooling. [3]
  • Purification:

    • Dissolve the crude product in pentane (120 mL).
    • Rapidly filter through a pad of activated basic alumina (100 g) supported in a medium porosity sintered glass funnel.
    • Rinse the alumina with pentane (~300 mL) until the filtrate is colorless.
    • Concentrate the filtrate at room temperature by rotary evaporation (15 mmHg, then 1.5 mmHg) to obtain analytically pure diphenyldiazomethane as red crystalline solid. [3]
3.1.3 Characterization and Handling
  • Yield: 9.19 g (93%)
  • Melting Point: 29-31°C
  • Purity: >95% by ¹H NMR spectroscopy
  • Storage: The product decomposes on standing and should be used immediately. For extended storage, keep at dry-ice temperature and ship overnight on dry ice if necessary. [3]
  • Safety Considerations: Diazo compounds are toxic, irritating, and potentially explosive. Handle behind a blast shield with appropriate personal protective equipment. [3]
Protocol 2: Classical Synthesis via Mercury(II) Oxide Oxidation

This traditional method provides high yields but involves heavy metals, requiring appropriate safety precautions. [2]

3.2.1 Reagents and Equipment
  • Benzophenone hydrazone (19.6 g, 0.1 mol)
  • Yellow mercury(II) oxide (22 g, 0.1 mol)
  • Petroleum ether (b.p. 30-60°C, 100 mL)
  • Equipment: Pressure bottle, mechanical shaker, wet towel for wrapping, filtration apparatus
3.2.2 Procedure
  • Reaction Setup: Combine benzophenone hydrazone (19.6 g), yellow mercury(II) oxide (22 g), and petroleum ether (100 mL) in a pressure bottle. [2]

  • Oxidation Reaction:

    • Close the bottle securely, wrap in a wet towel, and shake mechanically at room temperature for 6 hours.
    • The wet towel helps dissipate heat generated during the exothermic reaction.
  • Workup and Isolation:

    • Filter the reaction mixture to remove mercury and any insoluble benzophenone azine.
    • Evaporate the filtrate to dryness under reduced pressure at room temperature.
    • The crystalline residue of diphenyldiazomethane melts at room temperature. [2]
3.2.3 Characterization and Handling
  • Yield: 17.3-18.6 g (89-96%)
  • Purity: Suitable for most practical applications without further purification
  • Stability: The product decomposes on standing, forming benzophenone azine. Use immediately for best results. [2]
Protocol 3: Formation of Benzophenone Azine from this compound

The decomposition of this compound to benzophenone azine can occur through multiple pathways, including thermal decomposition, electrochemical reduction, and catalyzed decomposition.

3.3.1 Electrochemical Formation
  • Conditions: Electrolysis in dimethylformamide (DMF) with tetrabutylammonium perchlorate as supporting electrolyte. [1]
  • Mechanism: Formation of Ph₂CN₂⁻ anion, which decomposes to form Ph₂C⁻ anion radical, subsequently reacting to form benzophenone azine. [1]
  • Product Identification: Benzophenone azine is characterized by its insolubility in petroleum ether. [2]
3.3.2 Thermal Decomposition
  • Conditions: Thermal decomposition at 80°C in oxygen-saturated chlorobenzene in the presence of sulfur compounds. [5]
  • Products: Tetraphenylethylene, benzophenone, benzophenone azine, and small amounts of bisdiphenylmethyl ether. [5]
  • Kinetics: Chain decomposition occurs in the presence of sulfides, competing with unimolecular decomposition leading to diphenylcarbene. [5]

The following diagram illustrates the primary synthetic routes and decomposition pathways for this compound leading to benzophenone azine:

G Benzophenone Benzophenone Hydrazone Hydrazone Benzophenone->Hydrazone Hydrazine Reflux in EtOH DDM DDM Hydrazone->DDM Oxidation HgO or DMSO/oxalyl chloride Azine Azine Hydrazone->Azine Direct Oxidation (Alternative Pathway) DDM->Azine Decomposition Electrochemical or Thermal

Synthetic Routes to Benzophenone Azine

Applications and Reaction Mechanisms

Synthetic Applications

This compound and its decomposition product benzophenone azine find applications in diverse chemical contexts:

  • Protecting Group Chemistry: this compound serves as a carboxy-protecting reagent in pharmaceutical synthesis, enabling selective protection of carboxylic acid functionalities during complex multi-step syntheses. [4]
  • Ester and Ether Formation: The reagent is employed to synthesize (diphenyl)methyl esters and ethers through reactions with carboxylic acids and alcohols respectively, providing acid-labile protecting groups that can be removed under mild conditions. [1]
  • Carbene Chemistry: Upon illumination by ultraviolet light or heating, this compound generates (diphenyl)methyl carbene and nitrogen gas, serving as a carbene precursor for various insertion and cyclization reactions. [1]
Biochemical and Industrial Applications
  • Dye and Pigment Synthesis: The coupling reactions of diazo compounds with active methylene groups represent important methodologies for producing azo compounds used as dyes, particularly arylide yellow pigments. [6]
  • Natural Product Derivatization: Enzymatic diazotization of aromatic amino groups and subsequent coupling reactions with active methylene compounds provide strategies for producing "unnatural" natural products both in vivo and in vitro, expanding the structural diversity of biologically active compounds. [6]
Decomposition Mechanisms

The decomposition of this compound follows complex mechanistic pathways that are influenced by reaction conditions:

  • Electrochemical Decomposition: In dimethylformamide with tetrabutylammonium perchlorate, electrochemical reduction generates Ph₂CN₂⁻ anion, which decomposes to form Ph₂C⁻ anion radical, ultimately leading to benzophenone azine formation through radical recombination pathways. [1]
  • Thermal Decomposition: At elevated temperatures (80°C) in oxygen-saturated chlorobenzene with sulfur compounds, decomposition proceeds through both chain mechanisms and unimolecular pathways involving diphenylcarbene formation. The chain decomposition appears to involve diazoalkane radical cation (Ph₂CN₂⁺˙) as the chain carrier. [5]
  • Solvent Effects: The kinetics of disappearance of Ph₂CN₂˙⁻ shows significant solvent dependence, with marked isotope effects observed in CD₃CN compared to CH₃CN, indicating hydrogen atom abstraction from the solvent in the decomposition mechanism. [7]

The following diagram illustrates the complex decomposition mechanisms of this compound under various conditions:

G DDM DDM AnionRadical AnionRadical DDM->AnionRadical Electrochemical Reduction Carbene Carbene DDM->Carbene Thermal Decomposition or Photolysis RadicalCation RadicalCation DDM->RadicalCation Oxidative Conditions Azine Azine AnionRadical->Azine Recombination Carbene->Azine In presence of sulfur compounds Byproducts Byproducts RadicalCation->Byproducts Chain decomposition

Decomposition Pathways of this compound

Analytical Methods and Characterization

Quantitative Analysis

The characterization of this compound and benzophenone azine employs multiple analytical techniques:

Table 2: Analytical Characterization Data for this compound and Benzophenone Azine

Parameter This compound [3] Benzophenone Azine [2]
Molecular Formula C₁₃H₁₀N₂ C₂₆H₂₀N₂
Molecular Weight 194.24 g/mol 360.46 g/mol
Melting Point 29-31°C Not specified (insoluble in petroleum ether)
¹H NMR (500 MHz, CDCl₃) δ 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz, 2H) Not specified
¹³C NMR (125 MHz, CDCl₃) δ 129.53, 129.12, 125.60, 125.16, 62.58 Not specified
IR (film) 2032, 1591, 1491, 1261, 745, 689 cm⁻¹ Not specified
Elemental Analysis Calcd: C, 80.39; H, 5.19; N, 14.42. Found: C, 80.25; H, 5.21; N, 14.16 Not specified
Spectroscopic and Chromatographic Methods
  • LC-MS Analysis: For phenyldiazene derivatives, LC-MS with negative ion mode detection provides characteristic [M-H]⁻ ions that confirm structural assignment through exact mass measurement. [6]
  • UV-Vis Spectroscopy: Compounds with phenyldiazenyl moieties exhibit characteristic UV absorption spectra due to their extended conjugated systems, with absorption maxima typically in the visible region (yellow compounds). [6]
  • Chromatographic Behavior: Benzophenone azine displays distinct chromatographic properties, including insolubility in petroleum ether, which facilitates its separation from reaction mixtures. [2]

Safety Considerations and Storage

  • Instability Hazard: this compound is inherently unstable and decomposes on standing, necessitating immediate use after preparation. [1] [2]
  • Explosive Potential: Diazo compounds can be explosive under certain conditions, requiring handling behind a blast shield with appropriate personal protective equipment. [3]
  • Storage Conditions: For short-term storage, maintain at dry-ice temperature (-78°C) to retard decomposition. Shipping of samples for analytical purposes should be conducted on dry ice. [3]
  • Decomposition Products: Decomposition typically yields benzophenone azine as a major product, which is more stable and less hazardous than the parent diazo compound. [2]

Conclusion

The preparation of benzophenone azine from this compound represents a fundamental transformation in organic chemistry with practical applications in synthesis and chemical biology. The choice of synthetic methodology for the diazo precursor significantly impacts the efficiency, safety, and environmental footprint of the process. The chlorodimethylsulfonium chloride method provides a heavy-metal-free alternative with excellent yield and purity, while the hydrogen peroxide/iodine system offers the most environmentally benign approach suitable for scale-up. Understanding the decomposition mechanisms enables researchers to control the reaction pathway toward benzophenone azine formation while minimizing byproducts. These protocols provide researchers with robust methodologies for accessing these functionally rich compounds to support diverse synthetic applications.

References

Application Note: Photochemical Applications of Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

1. O-H Functionalization of Alcohols Diphenyldiazomethane can undergo a photochemical reaction with alcohols to form ethers, providing a metal-free alternative to traditional methods [1]. The mechanism can proceed via a hydrogen-bonded singlet carbene intermediate, especially with less acidic alcohols like trifluoroethanol (TFE) and isopropanol [1]. This pathway is distinct from a direct proton transfer. The reaction proceeds efficiently under visible light irradiation (e.g., 470 nm) at room temperature, offering a mild and selective approach for alkylating hydroxyl groups [1] [2].

2. Di-π-Methane Rearrangement Substrate While not a direct application, the core photochemical reaction of 1,4-dienes, known as the Zimmerman Di-π-Methane Rearrangement, is a fundamental process in organic synthesis [3]. This reaction converts a 1,4-diene into a vinyl cyclopropane via a photochemically generated diradical intermediate [3]. Understanding this rearrangement is crucial for researchers working with complex photochemical transformations, as diphenyldiazomethane is a classic carbene precursor that can be used to generate structures susceptible to such rearrangements.

3. Synthesis of Diphenyldiazomethane A critical prerequisite for its application is the reliable and safe synthesis of the compound itself. A robust, high-yielding procedure has been published in Organic Syntheses [4]. The synthesis involves the dehydrogenation of benzophenone hydrazone using an activated dimethyl sulfoxide reagent (chlorodimethylsulfonium chloride, generated in situ from DMSO and oxalyl chloride) [4]. Key advantages of this method include the avoidance of heavy-metal oxidants and a straightforward purification process.


Experimental Protocol: Photochemical O-H Functionalization [1]

This protocol describes the reaction of diphenyldiazomethane with hexafluoroisopropanol (HFIP) to yield the corresponding ether, 1,1,1,3,3,3-hexafluoro-2-(diphenylmethyl)propan-2-ol.

I. Materials

  • Reactants: Diphenyldiazomethane, Hexafluoroisopropanol (HFIP)
  • Solvent: Anhydrous Dichloromethane (DCM)
  • Light Source: Blue LED lamp (470 nm)

II. Procedure

  • Reaction Setup: In an oven-dried vial or round-bottom flask, dissolve diphenyldiazomethane (194 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add HFIP (168 µL, 1.5 mmol) to the solution. Seal the vessel with a septum.
  • Photoreaction: Irradiate the stirred reaction mixture with a blue LED lamp (470 nm) at room temperature. Monitor the reaction progress by TLC or UV-Vis spectroscopy (the deep red color of the diazo compound will fade).
  • Completion & Work-up: The reaction is typically complete within 2 minutes. Concentrate the reaction mixture under reduced pressure at room temperature.
  • Purification: Purify the crude product by flash chromatography on silica gel (eluent: pentane/DCM) to obtain the pure ether product as a colorless solid.

III. Analysis The identity of the product can be confirmed by ( ^1H ) NMR spectroscopy. The characteristic singlet for the methine proton of diphenyldiazomethane disappears upon conversion.

IV. Scope & Quantitative Data The reaction efficiency is highly dependent on the alcohol used. The table below summarizes the yield and rate under dark and light conditions for different alcohols [1].

Table 1: Reaction of Diphenyldiazomethane with Various Alcohols

Alcohol pKₐ [1] Conditions Reaction Time Yield Notes
HFIP 9.3 Dark 20 min High Reaction proceeds via direct proton transfer [1].
HFIP 9.3 Blue Light (470 nm) < 2 min High Significant rate acceleration [1].
TFE 12.6 Dark 2 days Low Major decomposition of diazo compound [1].
TFE 12.6 Blue Light (470 nm) 20 min ~99% Proceeds via hydrogen-bonded singlet carbene [1].
Isopropanol 17.1 Dark 7 days 0% Only decomposition observed [1].
Isopropanol 17.1 Blue Light (470 nm) 20 min High Proceeds via hydrogen-bonded singlet carbene [1].

Experimental Protocol: Synthesis of Diphenyldiazomethane [4]

I. Materials

  • Benzophenone hydrazone, Triethylamine, Dimethyl sulfoxide (DMSO, anhydrous), Oxalyl chloride, Tetrahydrofuran (THF, anhydrous), Pentane, Basic Alumina (Brockman Activity I)

II. Procedure

  • Caution: Diazo compounds can be toxic, irritating, and potentially explosive. Handle behind a blast shield and wear appropriate personal protective equipment [4].
  • Activation of DMSO: A 1-L three-necked flask equipped with an overhead mechanical stirrer is charged with DMSO (56.0 mmol, 1.10 equiv) in anhydrous THF (450 mL). The solution is cooled to -55 °C under a nitrogen atmosphere. A separate solution of oxalyl chloride (53.5 mmol, 1.05 equiv) in THF (50 mL) is added dropwise via cannula, maintaining the temperature between -55 °C and -50 °C. The mixture is stirred for 35 minutes at this temperature.
  • Dehydrogenation: The reaction mixture is then cooled to -78 °C (dry-ice/acetone bath). A pre-cooled solution of benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (107 mmol, 2.10 equiv) in THF (50 mL) is added via cannula over 10 minutes. A deep red color develops immediately with the formation of a white precipitate (triethylamine hydrochloride).
  • Work-up: The reaction mixture is maintained at -78 °C for 30 minutes and then filtered cold through a medium porosity sintered-glass funnel. The solid is rinsed with cold THF.
  • Concentration: The combined filtrate is concentrated by rotary evaporation at room temperature to afford the crude product as a red oil that solidifies upon cooling.
  • Purification: The crude material is dissolved in pentane and rapidly filtered through a short pad of basic alumina (~100 g). The alumina is rinsed with pentane until the eluent is colorless. The pentane solution is concentrated at room temperature to yield pure diphenyldiazomethane as red crystals (93% yield).

III. Analytical Data [4]

  • Appearance: Red crystalline solid
  • Melting Point: 29-31 °C
  • IR (film): 2032 cm⁻¹ (characteristic diazo stretch)
  • ( ^1H ) NMR (500 MHz, CDCl₃): δ 7.42 (app t, J = 7.7 Hz, 4H), 7.34 (m, 4H), 7.22 (app t, J = 7.3 Hz, 2H)

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and subsequent photochemical application of diphenyldiazomethane.

Start Start Synthesis Step1 Activate DMSO with Oxalyl Chloride (-55 °C, THF) Start->Step1 Step2 Add Benzophenone Hydrazone & Triethylamine (-78 °C) Step1->Step2 Step3 Filter Cold Reaction Mixture Step2->Step3 Step4 Concentrate Filtrate (Room Temperature) Step3->Step4 Step5 Purify via Filtration through Basic Alumina (Pentane) Step4->Step5 Product1 Pure Diphenyldiazomethane (Red Crystals) Step5->Product1 P1 Photochemical Application Product1->P1 Substrate Step6 Dissolve in DCM Add Alcohol (e.g., HFIP) P1->Step6 Step7 Irradiate with Blue Light (470 nm) (Room Temperature) Step6->Step7 Step8 Concentrate Reaction Mixture Step7->Step8 Step9 Purify by Flash Chromatography Step8->Step9 Product2 Ether Product Step9->Product2

Conclusion

Diphenyldiphenylmethane serves as a versatile reagent in modern photochemistry, enabling metal-free O-H functionalization under exceptionally mild conditions [1]. The highly reliable and safe synthesis protocol ensures its accessibility for research and development [4]. Its photochemical reactivity, particularly through carbene intermediates, offers a valuable tool for constructing C-O bonds, which is of significant interest in pharmaceutical and complex molecule synthesis.

References

Comprehensive Application Notes and Protocols: Kinetic Studies of Diazodiphenylmethane with Carboxylic Acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diazodiphenylmethane

This compound (DDM) is a highly useful reagent with the chemical formula C₁₃H₁₀N₂, characterized by its distinctive red-black crystalline appearance and melting point just above room temperature (30°C). This diazo compound possesses unique reactivity that makes it particularly valuable for kinetic studies of carboxylic acids and various other applications in synthetic chemistry. The compound features a diazo group (-N₂) attached to a diphenylmethyl group, which confers both stability and reactivity under appropriate conditions. [1]

The interest in DDM kinetics stems from its reproducible reactivity with carboxylic acids across diverse solvent environments, providing a reliable model system for investigating polar and steric effects of substituents. Unlike many other diazo compounds, DDM offers reasonable stability while maintaining sufficient reactivity to yield quantifiable kinetic data. These properties have established DDM as a benchmark reagent for studying fundamental organic reaction mechanisms, particularly those involving carboxylic acid participation. [2] [3]

Kinetic Data and Analytical Findings

Quantitative Kinetic Parameters

The reaction kinetics between this compound and various carboxylic acids have been extensively studied in multiple solvent systems. The following table summarizes key kinetic data for ortho-substituted benzoic acids reacting with DDM at 30°C across different solvents: [2]

Table 1: Rate coefficients (k × 10⁴ L mol⁻¹ s⁻¹) for reactions of ortho-substituted benzoic acids with this compound at 30°C

Ortho-Substituent Dioxan Ethyl Acetate 2-Methoxyethanol Ethanol Dimethylformamide Dimethyl Sulfoxide
H 7.9 12.6 21.4 40.3 29.6 17.2
Me 3.2 4.8 9.5 20.0 7.9 9.6
Et 3.7 5.7 11.2 22.4 8.2 10.1
Prⁱ 4.0 6.2 12.0 23.6 8.3 10.3
Buᵗ 4.3 6.6 12.8 24.8 8.4 10.4
F 16.2 25.8 42.6 78.9 41.2 25.0
Cl 27.0 43.0 70.0 127.0 56.0 36.0
Br 29.0 46.0 75.0 135.0 58.0 38.0
I 29.0 46.0 75.0 136.0 58.0 38.0

The kinetic data reveal several important trends. Ortho-halogen substituents significantly accelerate the reaction compared to hydrogen, with the accelerating effect following the order H ≪ F < Cl < Br ≈ I. This enhancement is attributed primarily to a large polar effect that facilitates the reaction mechanism. Conversely, ortho-alkyl substituents initially decrease reactivity (Me < H) but show gradually increasing rates with larger alkyl groups (Me < Et < Prⁱ < Buᵗ), suggesting a combination of polar and steric influences that vary with solvent environment. [2]

The solvent dependence of these reactions is particularly noteworthy. Protic solvents like ethanol generally exhibit higher rate coefficients compared to aprotic solvents like dioxan. This solvent effect is attributed to differential solvation of the carboxylic proton, which affects the conjugation of the carboxy-group with the aromatic ring. In strongly solvating solvents like dimethylformamide and dimethyl sulfoxide, the accelerating effect of ortho-halogens is less pronounced, while the variations among ortho-alkyl substituents become minimal. [2]

Comparative Kinetic Parameters

Table 2: Kinetic parameters for the reaction of this compound with benzoic acids in ethanol

Substituent Relative Rate Activation Energy (kJ/mol) Frequency Factor (log A)
H 1.00 64.2 7.2
p-CH₃ 1.45 62.5 7.1
p-Cl 0.78 65.8 7.3
o-CH₃ 0.50 67.2 7.4
o-Cl 3.15 59.3 7.0
o-Br 3.35 58.7 6.9

The data in Table 2 illustrate how substituent effects influence both the rate and activation parameters of DDM reactions. The lower activation energies for ortho-halogen substituents correlate with their rate-enhancing effects, while the elevated activation energy for the ortho-methyl substituent reflects its steric hindrance and potential disruption of solvation. The consistent frequency factors across substituents suggest a common reaction mechanism operates throughout the series. [3]

Reaction Mechanism and Interpretation

The prevailing mechanism for the reaction between this compound and carboxylic acids involves a direct nucleophilic attack by the carboxylic acid on the terminal nitrogen of the diazo group. This mechanism is supported by the observed kinetics, solvent effects, and substituent influences documented in the literature. [2] [3]

The following diagram illustrates the proposed reaction mechanism:

G CarboxylicAcid Carboxylic Acid R-COOH Intermediate Protonated Intermediate CarboxylicAcid->Intermediate Nucleophilic Attack DDM This compound Ph₂CN₂ DDM->Intermediate Proton Transfer Ester Ester Product R-COOCHPh₂ Intermediate->Ester Proton Transfer & N₂ Elimination Nitrogen N₂ Intermediate->Nitrogen

Figure 1: Reaction mechanism between this compound and carboxylic acids

This mechanism proceeds through a concerted proton transfer and nucleophilic attack, resulting in a diphenylmethyl ester and nitrogen gas. The rate-determining step typically involves the initial formation of the protonated intermediate, which explains the observed sensitivity to both electronic effects from substituents and steric influences in ortho-substituted benzoic acids. [2] [3]

The evidence supporting this mechanism includes:

  • Direct correlation between reaction rate and acid strength in non-hydroxylic solvents
  • Solvent effects consistent with proton transfer in the rate-determining step
  • Large steric effects for ortho-substituted benzoic acids, particularly in less polar solvents
  • Isotope effects observed when using deuterated carboxylic acids
  • Product analysis confirming ester formation without side products

The significant rate enhancement by ortho-halogen substituents (with o-Cl being much more effective than p-Cl) primarily arises from polar effects rather than steric factors. This interpretation is supported by the rough correlation between reaction rates and pKa values of the substituted benzoic acids. The smaller susceptibility constants (ρ₀) for ortho-substituents compared to Hammett ρ-values for meta-substituents suggest a more complex interplay of electronic and steric factors in the ortho-position. [2]

Experimental Protocols

General Kinetic Measurement Procedure

Protocol 1: Kinetic Study of Carboxylic Acids with this compound

Materials and Equipment:

  • This compound (DDM), purified by recrystallization
  • Carboxylic acids of high purity (>99%)
  • Anhydrous solvents (dioxan, ethyl acetate, ethanol, DMF, DMSO)
  • Thermostatted water bath (±0.1°C)
  • UV-Vis spectrophotometer with temperature control
  • Quartz cells with 1.0 cm path length
  • Standard glassware for inert atmosphere work

Procedure:

  • Prepare a 1.0 × 10⁻³ M stock solution of DDM in the desired anhydrous solvent under nitrogen atmosphere.
  • Prepare 0.01-0.05 M solutions of the carboxylic acid in the same solvent, ensuring exact concentration determination.
  • Place the thermostatted water bath at the desired temperature (typically 30.0°C ± 0.1°C) and allow it to equilibrate.
  • Transfer 2.5 mL of the DDM solution to a quartz cell and place it in the spectrophotometer thermostatted cell holder.
  • Prepare a reaction mixture by adding 0.5 mL of the carboxylic acid solution to 2.5 mL of DDM solution, quickly mixing by inversion.
  • Immediately transfer the mixture to a quartz cell and monitor the decrease in absorbance at 520 nm (λₘₐₓ for DDM) as a function of time.
  • Record absorbance values at 30-second intervals until the reaction is >90% complete or for at least three half-lives.
  • Determine pseudo-first-order rate constants (kₒbₛ) from linear plots of ln(Aₜ - A∞) versus time.
  • Calculate second-order rate constants (k) using the relationship k = kₒbₛ / [acid], where [acid] is the initial carboxylic acid concentration.

Safety Considerations:

  • Perform all operations with diazo compounds in a fume hood due to potential toxicity and instability.
  • Wear appropriate personal protective equipment including safety glasses and gloves.
  • Be aware that DDM may decompose under light or upon heating, generating diphenylcarbene and nitrogen gas.
  • Implement proper waste disposal procedures for reaction mixtures containing diazo compounds. [2] [3] [1]
Synthesis and Handling of this compound

Protocol 2: Preparation and Purification of this compound

Materials:

  • Benzophenone hydrazone
  • Mercury(II) oxide (yellow) or oxalyl chloride (improved procedure)
  • Diethyl ether, anhydrous
  • Basic catalyst (e.g., potassium hydroxide)
  • Chromatography silica gel (if purification needed)

Oxidation Procedure (Traditional Method):

  • Dissolve 1.0 g of benzophenone hydrazone in 20 mL of anhydrous diethyl ether.
  • Add 2.0 g of yellow mercury(II) oxide and a small amount of solid KOH as catalyst.
  • Stir the mixture at room temperature for 2 hours, during which the solution develops a deep red color.
  • Filter the reaction mixture through a Celtic pad to remove solid impurities.
  • Remove the solvent under reduced pressure at room temperature to obtain crude DDM as red-black crystals.
  • Purify by recrystallization from ether at low temperature (0-5°C). [1]

Improved Procedure (Using Oxalyl Chloride):

  • Dissolve benzophenone hydrazone in dichloromethane (0.2 M concentration).
  • Add trifluoroacetic anhydride (0.4 M) and N,N-diisopropylethylamine (1.435 M) in a continuous-flow microreactor system.
  • Maintain the system at 10°C during the oxidation process.
  • Collect the effluent containing DDM, which appears as intense purple-red droplets.
  • Concentrate under reduced pressure at low temperature to obtain pure DDM. [4]

Characterization and Storage:

  • Confirm purity by melting point (30°C) and UV-Vis spectroscopy (λₘₐₓ = 520 nm in most organic solvents).
  • Store DDM under nitrogen atmosphere at -20°C in the dark for long-term stability.
  • Prepare fresh solutions before kinetic experiments to ensure reliability of results.

The following workflow diagram illustrates the experimental process for kinetic measurements:

G Start Prepare Reagent Solutions A DDM Stock Solution (1.0 × 10⁻³ M) Start->A B Acid Solutions (0.01-0.05 M) Start->B C Thermostat at 30.0°C ± 0.1°C A->C B->C D Mix Solutions in Quartz Cell C->D E Monitor Absorbance at 520 nm D->E F Record Data at 30s Intervals E->F G Plot ln(Aₜ - A∞) vs Time F->G H Calculate Rate Constants G->H

Figure 2: Experimental workflow for kinetic measurements

Applications in Chemical Research

The kinetic studies of this compound with carboxylic acids extend beyond fundamental mechanistic interest to several practical applications in chemical research:

Steric and Polar Effect Quantification

The DDM reaction system provides a sensitive probe for quantifying polar and steric effects of substituents. The kinetic data allow researchers to:

  • Establish quantitative relationships between substituent constants and reaction rates
  • Differentiate between electronic and steric contributions to reactivity
  • Develop refined substituent parameters for ortho-substituents
  • Study solvation effects on reaction mechanisms
  • Validate computational models of substituent effects

The distinct behavior of ortho-alkyl versus ortho-halogen substituents in different solvents makes this system particularly valuable for understanding how molecular structure and solvent environment collectively influence chemical reactivity. [2]

Synthetic Applications

The reaction between DDM and carboxylic acids provides a mild and efficient method for preparing diphenylmethyl esters, which serve as useful protecting groups in multi-step syntheses. Additional synthetic applications include:

  • Esterification of acid-sensitive compounds under nearly neutral conditions
  • Preparation of specialized esters for pharmaceutical intermediates
  • Polymer functionalization through carboxylic acid groups
  • Synthesis of labeled compounds using isotopic carboxylic acids

The clean reaction profile with nitrogen gas as the only byproduct makes this esterification method particularly attractive for synthesizing sensitive compounds without contamination. [1]

Biochemical and Material Science Applications

Recent research has explored innovative applications of diazo compound chemistry in biochemical systems:

  • Enzymatic production of phenyldiazene derivatives using diazotase enzymes
  • Metabolic engineering of actinomycetes to produce diazo-containing natural products
  • One-pot in vitro enzymatic systems for derivatizing natural products
  • Development of bioorthogonal reactions based on diazo chemistry

These emerging applications demonstrate how fundamental kinetic studies of model systems like DDM with carboxylic acids can inspire new technologies at the interface of chemistry and biology. [5]

Troubleshooting and Technical Considerations

Common Issues and Solutions:

  • Low reproducibility: Ensure strict anhydrous conditions and use freshly purified DDM
  • Non-linear kinetics: Check for solvent impurities or side reactions
  • Abnormally fast rates: Test for catalytic impurities or light exposure
  • Precipitation during reaction: Adjust concentration or change solvent system
  • Color fading too quickly: Verify temperature control and exclude light

Data Interpretation Guidelines:

  • Always run blank measurements without carboxylic acid to account for DDM decomposition
  • Use multiple acid concentrations to confirm pseudo-first-order conditions
  • Compare results with standard compounds like unsubstituted benzoic acid for validation
  • Consider solvent dielectric constant and hydrogen-bonding capacity when interpreting solvent effects
  • Account for substituent electronic effects using Hammett or Taft parameters

Conclusion

The kinetic studies of this compound with carboxylic acids provide valuable insights into fundamental organic reaction mechanisms, particularly regarding the interplay of polar, steric, and solvation effects. The well-established experimental protocols, comprehensive kinetic data, and clear mechanistic interpretation make this system an excellent model for investigating substituent effects in organic reactions. Furthermore, the recent extension of diazo chemistry to biological systems demonstrates the continuing relevance of these fundamental studies to emerging areas of chemical research.

References

Understanding Diphenyldiazomethane Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Diphenyldiazomethane is prized for its vivid color and utility in synthesis, but it decomposes on standing and can be explosive under certain conditions [1] [2]. The primary decomposition routes and their triggers are summarized below.

Decomposition Pathway Triggers & Catalysts Major Decomposition Products
Unimolecular Decomposition to form a carbene [3] Elevated temperatures [2] Tetraphenylethylene, Benzophenone, Benzophenone azine, Bisdiphenylmethyl ether [3]
Chain Decomposition (radical-based) [3] Sulfur compounds, Oxygen, Rough surfaces, Certain metals [1] [4] [3] Tetraphenylethylene [1] [3]
Acid-Catalyzed Decomposition [5] Acidic conditions, Acidic chromatography media like silica gel [5] Not specified; rapid nitrogen gas evolution is expected.

Prevention and Troubleshooting Guide

Here are specific preventative measures and troubleshooting advice structured in a Q&A format.

General Handling & Storage
  • Q: How should diphenyldiazomethane be stored to maximize its shelf life?

    • A: Storage is highly discouraged. If necessary, prepare small amounts as needed. For short-term storage (1-2 weeks), keep it as a solid or in a pentane/ether solution in a tightly sealed container under an inert atmosphere in a freezer. Do not store it at cryogenic temperatures below its melting point, as crystallization can trigger an explosion [4] [5].
  • Q: What type of glassware and environment are required?

    • A: Always handle the compound behind a blast shield [1]. Use flame-polished glassware when possible and avoid scratched glassware, ground-glass joints, and sharp edges, as these can initiate decomposition [4].
Preventing Specific Decomposition Pathways
  • Q: How can I prevent acid-catalyzed decomposition during purification?

    • A: Standard silica gel chromatography is unsuitable. Purification should be done by rapidly filtering a pentane solution through a pad of basic alumina (Brockman Activity I). The contact time with the alumina must not exceed 5 minutes to prevent the formation of tetraphenylethylene [1] [5].
  • Q: What substances catalyze its decomposition and must be avoided?

    • A:
      • Sulfur Compounds: Certain sulfur compounds can catalyze a chain decomposition, especially in the presence of oxygen [3].
      • Metals: Avoid drying agents containing metal ions like CaCl2, MgSO4, and Na2SO4. Only use pellets of potassium hydroxide (KOH) for drying ethereal solutions if necessary [4].
      • Oxygen: Performing reactions under an inert atmosphere (e.g., nitrogen) can mitigate the oxygen-promoted, sulfide-catalyzed chain decomposition [3].
  • Q: What is the maximum safe operating temperature?

    • A: There is no single safe temperature, as stability varies. Generally, keep the compound cold. One thermal hazard study noted decomposition onset temperatures for various diazo compounds between 75 and 160 °C [2]. Always use an ice bath or similar cooling during manipulations and reactions.

Emergency Response and Quenching

  • Q: How should a spill of diphenyldiazomethane be handled?

    • A:
      • Inside a Fume Hood: Immediately close the sashes and let the material evaporate. Activate the emergency exhaust if available [4].
      • Outside a Fume Hood: For large spills (>100 mL), evacuate the laboratory immediately, activate fire alarms, and alert others to evacuate. For very small spills, it may be sufficient to evacuate the lab until the compound has decomposed [4].
  • Q: How do I safely quench and dispose of excess diphenyldiazomethane?

    • A: Do not dispose of it via normal waste streams. Quench it first by slowly adding a 10- to 20-fold molar excess of a weak carboxylic acid, such as acetic acid or p-nitrobenzoic acid, in an inert solvent. The reaction is signaled by the disappearance of the purple color and the cessation of nitrogen gas bubbles. The quenched solution (now methyl ester) can then be disposed of through normal waste streams [4] [5].

Experimental Workflow for Safe Handling

The diagram below outlines the key decision points for safely handling diphenyldiazomethane in a laboratory setting.

Start Start Diphenyldiazomethane Procedure Shield Deploy Blast Shield Start->Shield PPE Wear Appropriate PPE: Lab coat, safety glasses, face shield, double gloves Shield->PPE FumeHood Work in Properly Functioning Fume Hood PPE->FumeHood InertAtmos Use Inert Atmosphere (e.g., N₂) FumeHood->InertAtmos Cool Keep Reaction Mixture Cold (Ice bath or similar) InertAtmos->Cool Purify Purify via Basic Alumina (Contact time < 5 min) Cool->Purify Store Store in Freezer, Short-Term Only Purify->Store Quench Quench Excess Reagent with Carboxylic Acid Store->Quench For excess/waste End Safe Disposal Store->End For pure product Quench->End

I hope this information provides a solid foundation for your technical support center. The key to safety lies in understanding the decomposition triggers and rigorously applying these preventative protocols.

References

Diazodiphenylmethane storage conditions light-sensitive

Author: Smolecule Technical Support Team. Date: February 2026

Handling, Storage, and Stabilization

Diazodiphenylmethane (DDM) is a valuable but sensitive reagent. Proper handling is crucial for safety and experimental success.

  • Core Storage Conditions: Store DDM at -20°C and protect it from light, as it is both light-sensitive and potentially explosive [1] [2] [3]. For long-term storage, keep it in a sealed container under an inert atmosphere [3].
  • Key Stabilization Methods: The following table summarizes the primary strategies to prevent DDM decomposition.
Stabilization Method Implementation Rationale & Notes
Low-Temperature Storage Store at -20°C or lower [1]. Crystalline solid melts at 29-30°C; low temperature slows decomposition reactions [1] [4].
Light-Sensitive Handling Use amber glassware; wrap vessels in aluminum foil; work under subdued lighting [1] [3]. Prevents photolytic decomposition [1] [3].
Acid-Free Environment Use neutral silica or basic alumina for purification; avoid acidic adsorbents [2] [3]. DDM is highly acid-sensitive and will decompose rapidly upon contact [2] [3].
Inert Atmosphere Use sealed containers under nitrogen or argon gas [3]. Minimizes exposure to air and moisture, which can trigger decomposition pathways.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with DDM.

Problem & Observation Potential Cause Solution
Rapid Decomposition / Color Loss: Deep red-purple solution turns colorless prematurely [3]. Exposure to light, heat, or acidic impurities during storage or handling [1] [3]. Verify storage at -20°C in the dark. Ensure all glassware is neutral and solvents are aprotic. Minimize handling time at room temperature.
Low Yield / Purity After Purification: Product decomposes on purification column or contains impurities like tetraphenylethylene [2]. Prolonged contact with acidic or overly active solid supports (e.g., silica gel) [2]. Use basic alumina (Activity I) instead of silica gel. Perform rapid filtration—contact time should not exceed 5 minutes [2].
Unexpected Product (Tetraphenylethylene) Formation [2]. Extended contact with basic alumina [2]. Ensure the purification process is swift. Do not allow the crude product to remain on the basic alumina column for an extended period.

Experimental Protocol: Synthesis of Diphenyldiazomethane

This established procedure from Organic Syntheses uses chlorodimethylsulfonium chloride to dehydrogenate benzophenone hydrazone, avoiding environmentally deleterious heavy-metal salts [2].

Workflow Overview

The following diagram illustrates the key stages of the synthesis and purification process.

DDM_Synthesis Start Start: Prepare Reagents Step1 Generate Reagent (DMSO + Oxalyl Chloride) Start->Step1 Step2 Cool to -55°C to -50°C Step1->Step2 Step3 Add Hydrazone/TEA Solution Step2->Step3 Step4 Stir at -78°C for 30 min Step3->Step4 Step5 Filter Cold Reaction Mixture Step4->Step5 Step6 Concentrate Filtrate (Red Oil Obtained) Step5->Step6 Step7 Purify over Basic Alumina (Rapid Filtration <5 min) Step6->Step7 End Obtain Pure DDM (Red Crystalline Solid) Step7->End

Procedure

  • Reagent Preparation: Flame-dry a 1-L, three-necked round-bottom flask under nitrogen. Equip it with an overhead mechanical stirrer. Add anhydrous dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) and anhydrous tetrahydrofuran (THF, 450 mL). Cool the solution to between -55°C and -50°C using a dry-ice/acetone bath [2].
  • Activation: In a separate oven-dried flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) with THF (50 mL). Add this solution to the cold DMSO/THF mixture over 10 minutes, maintaining the temperature between -55°C and -50°C. Stir for an additional 35 minutes at this temperature [2].
  • Reaction: Cool the mixture to -78°C. In another flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (TEA, 15.05 mL, 0.107 mol) in THF (50 mL). Add this solution to the main reaction flask over 10 minutes. A deep-red color with a white precipitate (triethylamine hydrochloride) will form. Maintain the reaction at -78°C for 30 minutes [2].
  • Work-up: Filter the cold reaction mixture rapidly through a medium-porosity sintered-glass funnel to remove the precipitate. Rinse the solid with two 100-mL portions of cold THF [2].
  • Purification: Concentrate the combined filtrate at room temperature using a rotary evaporator to obtain crude DDM as a red oil. Dissolve this oil in pentane (120 mL) and rapidly filter it through a pad of activated basic alumina (100 g). Rinse with additional pentane (~300 mL) until the filtrate is colorless. Critical: The total contact time with alumina must be less than 5 minutes to prevent decomposition [2]. Concentrate the pentane solution at room temperature to yield pure diphenyldiazomethane as a red crystalline solid (typical yield: 93%) [2].

Characterization of Pure Product

  • Appearance: Red crystalline solid [2] [4]
  • Melting Point: 29-31°C [2]
  • 1H NMR (500 MHz, CDCl₃): δ 7.42 (app t, J = 7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J = 7.33 Hz, 2H) [2]
  • IR (film): 2032, 1591, 1491, 1261, 745, 689 cm⁻¹ [2]

Frequently Asked Questions (FAQ)

Q1: Why is DDM typically handled in a solution rather than as a solid? A1: While DDM can be isolated as a solid, it is a low-melting solid (mp ~30°C) and is often stored and used as a standardized solution in a stable, aprotic solvent like pentane or dichloromethane. This facilitates accurate dispensing and minimizes the need to handle the pure compound, which is shock-sensitive [2] [3].

Q2: What is the primary application of DDM in synthesis? A2: DDM is widely used as a reagent for the formation of (diphenyl)methyl esters with carboxylic acids and (diphenyl)methyl ethers with alcohols [4]. It also serves as a precursor to generate diphenylmethyl carbene upon heating or photolysis [4].

References

FAQs on Diphenyldiazomethane Purification

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the most recommended method for purifying crude diphenyldiazomethane? The most current and highly recommended method involves filtering a pentane solution of the crude product through a short pad of basic alumina [1]. This method is advantageous because it avoids the use of heavy metals, is simpler than recrystallization, and provides excellent recovery of a high-purity product.

Q2: My purified diphenyldiazomethane is decomposing upon storage. How can I prevent this? Diphenyldiazomethane is inherently unstable and decomposes on standing, often turning into benzophenone azine [1] [2]. To maximize its shelf life:

  • Store it cold: For analytical purposes, one procedure shipped the freshly purified compound at dry-ice temperature [1].
  • Use it quickly: One source notes that the product "should be used immediately" after preparation [2].
  • Ensure proper purification: Trace impurities from the reaction, such as DMSO or unreacted hydrazone, can accelerate decomposition. The alumina filtration method effectively removes these [1].

Q3: I see an impurity forming during the alumina filtration step. What is it and how can I avoid it? If the pentane solution is left in contact with the basic alumina for too long (more than about 5 minutes), a small quantity of tetraphenylethylene can form as an impurity [1].

  • Solution: Ensure the filtration is rapid. The entire process, from loading the solution to rinsing the column, should be completed within 5 minutes [1].

Troubleshooting Guide: Common Purification Issues

The table below outlines specific problems you might encounter during purification and their solutions.

Problem Likely Cause Solution
Formation of tetraphenylethylene impurity [1] Prolonged contact with basic alumina. Perform a rapid filtration. Do not let the product solution stay on the alumina pad for more than 5 minutes.
Low yield or product loss during recrystallization Use of traditional recrystallization methods which can lead to substantial product loss [1]. Use the basic alumina filtration method with pentane, which provides better product recovery [1].
Product decomposition upon standing [1] [2] The inherent instability of diazo compounds. Plan syntheses to use the compound immediately after purification. For storage, keep it at very low temperatures (e.g., dry-ice temperature) [1].
Impure product even after purification (contains DMSO, hydrazone, or azine) [1] Incomplete purification. The initial crude product is about 95% pure and contains these trace impurities. Dissolve the crude material in pentane and filter it through activated basic alumina (Brockman Activity I). This effectively removes these specific contaminants [1].

Detailed Experimental Protocol: Alumina Filtration Method

This protocol is adapted from the Organic Syntheses procedure, which provides a high yield (93%) of analytically pure diphenyldiazomethane [1].

1. Dissolution: After concentrating the crude reaction mixture to a red oil, dissolve the product in pentane (approximately 120 mL per 10 g of crude material) [1].

2. Preparation of Alumina Pad: Support activated basic alumina (Brockman Activity I, 50-200 micron) in a medium-porosity sintered-glass funnel. For the scale described, a 6 cm diameter frit with an alumina bed height of about 3 cm is used [1].

3. Filtration: Rapidly filter the pentane solution through the alumina pad. To ensure complete transfer of the product, rinse the solids with additional pentane (about 300 mL total, or until the filtrate is colorless) [1].

  • Critical Note: The entire filtration and rinsing process must be completed within 5 minutes to prevent the formation of tetraphenylethylene [1].

4. Concentration: Concentrate the combined colorless filtrate at room temperature using a rotary evaporator (first at 15 mmHg, then at 1.5 mmHg) to obtain diphenyldiazomethane as a red crystalline solid [1].

This workflow can be visualized as follows:

Start Crude Diphenyldiazomethane (red oil) Step1 Dissolve in Pentane Start->Step1 Step2 Prepare Basic Alumina Pad Step1->Step2 Step3 Rapid Filtration (Complete in <5 min) Step2->Step3 Step4 Rinse with Pentane (until filtrate colorless) Step3->Step4 Step5 Concentrate Filtrate (Rotary Evaporation) Step4->Step5 End Pure Product (red crystalline solid) Step5->End

Safety and Handling Notice

Caution! Diazo compounds can be toxic, irritating, and potentially explosive [1]. Always handle diphenyldiazomethane with care.

  • Personal Exposure: Limit exposure by wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
  • Blast Protection: It is prudent to handle diazo compounds behind a blast shield [1].
  • For comprehensive guidelines, refer to resources like "Prudent Practices in the Laboratory" (The National Academies Press) [1].

References

Diazodiphenylmethane yield improvement synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Optimization Methods

Different synthesis methods offer varying yields and safety profiles. The table below summarizes several key protocols.

Method Key Reagents/Special Conditions Reported Yield Key Advantages/Notes
Chlorodimethylsulfonium Chloride [1] Oxalyl chloride, DMSO, Triethylamine; very low temperatures (-78 °C to -50 °C) 93% (after purification) Avoids environmentally deleterious heavy-metal salts; simpler purification [1].
Continuous-Flow Synthesis [2] Omura-Sharma-Swern oxidation (TFAA, DIPEA, DMSO); room temperature in a microreactor N/A (Optimization focused) Safer for unstable compounds; superior heat/mass transfer; enables rapid optimization via Design of Experiments (DoE) [2].
Mercury(II) Oxide Oxidation [3] Yellow mercury(II) oxide, petroleum ether; room temperature, shaken for 6 hours 89-96% (crude) Historical method; uses highly toxic mercury [3].
Manganese Dioxide (MnO₂) Oxidation [4] Activated MnO₂, Anhydrous KH₂PO₄, Dichloromethane; 0°C for 24 hours N/A (Protocol described) An alternative to mercury-based oxidation; requires long reaction time [4].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during the synthesis and handling of Diazodiphenylmethane.

  • Low Yield and Purity During Purification

    • Problem: The product decomposes during purification on silica gel, leading to low recovery. An impurity identified as tetraphenylethylene can form if the diazo compound remains in contact with basic alumina for too long [1].
    • Solution:
      • Use neutral silica gel or basic alumina. [4]
      • Minimize contact time. The filtration should be rapid, with the product on the column for no more than 5 minutes [1] [4].
      • Pre-purify the crude product by dissolving it in pentane and filtering through a pad of activated basic alumina to obtain analytically pure material [1].
  • General Instability and Decomposition

    • Problem: Diphenyldiazomethane decomposes on standing, turning into benzophenone azine [1] [3]. It is also sensitive to light and acids [4].
    • Solution:
      • Use the product immediately after synthesis and purification [3].
      • Store properly: When storage is necessary, keep the pure product in the freezer, sealed under an inert atmosphere, and wrapped in aluminum foil to protect it from light [4].
      • Ensure an anhydrous environment: The catalyst Scandium(III) triflate (Sc(OTf)₃) must be rigorously dried before use. Attempts to use it in its hydrated, commercially available form result in substantial decomposition of the diazoalkane [5].
  • Safety and Handling

    • Problem: Diazo compounds, in general, can be toxic, irritating, and potentially explosive [1].
    • Solution:
      • Always handle behind a blast shield and wear appropriate personal protective equipment (PPE) [1].
      • Consider continuous-flow synthesis: Transferring the reaction to a continuous-flow system can be a safer alternative, as it minimizes the accumulation of potentially hazardous compounds [2] [4].

Experimental Protocol: High-Yield, Metal-Free Synthesis

This procedure from Organic Syntheses provides a reliable and high-yielding method without using heavy metals [1].

Step-by-Step Summary:

  • Reaction Setup: A 1-L, three-necked flask equipped with an overhead mechanical stirrer is flame-dried under nitrogen.
  • Activation of DMSO: Dimethyl sulfoxide (DMSO, 56.0 mmol) in anhydrous tetrahydrofuran (THF, 450 mL) is cooled to -55 °C. A separate solution of oxalyl chloride (53.5 mmol) in THF (50 mL) is added, maintaining the temperature between -55 °C and -50 °C for 35 min. The mixture is then cooled to -78 °C.
  • Oxidation: A solution of benzophenone hydrazone (51.0 mmol) and triethylamine (0.107 mol) in THF (50 mL) is added. The mixture turns deep red with a copious white precipitate (triethylamine hydrochloride).
  • Work-up: The reaction mixture is maintained at -78 °C for 30 min and then filtered cold to remove the precipitate.
  • Concentration: The filtrate is concentrated at room temperature by rotary evaporation to yield crude diphenyldiazomethane as a red oil that solidifies.
  • Purification: The crude product is dissolved in pentane and rapidly filtered through a pad of activated basic alumina (contact time <5 minutes). The filtrate is concentrated to give an analytically pure red crystalline solid.

Workflow Diagram: Purification Process

The following diagram outlines the critical purification steps to ensure high yield and prevent decomposition.

Start Crude DDM (red oil) A Dissolve in Pentane Start->A B Rapid Filtration through Basic Alumina Pad A->B Contact Time < 5 min C Collect Filtrate B->C D Concentrate at Room Temp C->D End Pure DDM (red crystals) D->End

References

Mercury-Free Synthesis of Diphenyldiazomethane

Author: Smolecule Technical Support Team. Date: February 2026

The following procedure, adapted from Organic Syntheses, uses chlorodimethylsulfonium chloride (generated in situ) as the dehydrogenating agent instead of mercury-, lead-, or manganese-based oxidants [1].

Detailed Procedure

  • Reaction Setup: A 1-L, three-necked round-bottom flask is equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. The apparatus should be flame-dried under a nitrogen atmosphere.
  • Initial Cooling: The flask is charged with anhydrous tetrahydrofuran (THF, 450 mL) and dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol). This solution is cooled to -55 °C under a positive nitrogen pressure [1].
  • Chlorodimethylsulfonium Chloride Formation: A separate solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) is prepared and added to the cooled DMSO/THF mixture via cannula over 10 minutes. The temperature must be maintained between -55 °C and -50 °C for 35 minutes after the addition. The reaction mixture is then further cooled to -78 °C (dry-ice/acetone bath) [1].
  • Hydrazone Addition: In another oven-dried flask, benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) are dissolved in THF (50 mL). This solution is added to the reaction vessel via cannula over 10 minutes, which results in a deep-red solution with a copious white precipitate (triethylamine hydrochloride) [1].
  • Reaction Completion: The reaction mixture is stirred at -78 °C for 30 minutes [1].
  • Work-up: The cold mixture is filtered through a medium-porosity sintered-glass funnel to remove the triethylamine hydrochloride salt. The solid is rinsed with cold THF (2 x 100 mL) [1].
  • Initial Concentration: The combined filtrate is concentrated at room temperature using a rotary evaporator (15 mmHg, then 1.5 mmHg) to yield crude diphenyldiazomethane as a red oil that solidifies upon cooling. The yield is nearly quantitative (9.83 g, 99%) but is about 95% pure [1].
  • Purification: The crude product is dissolved in pentane (120 mL) and rapidly filtered (within 5 minutes) through a pad of activated basic alumina (100 g) in a sintered-glass funnel. The alumina is rinsed with pentane (~300 mL) until the eluent is colorless [1].
  • Isolation of Pure Product: The pentane filtrate is concentrated at room temperature by rotary evaporation to afford an analytically pure red crystalline solid (9.19 g, 93% yield) [1].

Key Quantitative Data

Parameter Detail
Reaction Temperature -78 °C [1]
Reaction Time 30 minutes [1]
Crude Yield 99% (9.83 g) [1]
Purified Yield 93% (9.19 g) [1]
Purity (after purification) Analytically pure [1]
Melting Point 29–31 °C [1]

The workflow below illustrates the key stages of this synthesis.

G Start Start Reaction Setup A Cool DMSO/THF to -55 °C Start->A B Add Oxalyl Chloride (Maintain -55 °C to -50 °C) A->B C Cool Mixture to -78 °C B->C D Add Hydrazone/Triethylamine Solution C->D E Stir at -78 °C for 30 min D->E F Filter to Remove Triethylamine HCl Salt E->F G Concentrate Filtrate (Yield ~99%) F->G H Purify via Alumina Column (Elute with Pentane) G->H End Obtain Pure Product (Yield 93%) H->End

Troubleshooting Guide & FAQs

Frequently Asked Questions

Question Answer
Why is this method preferred? It avoids environmentally deleterious heavy-metal salts, is highly efficient, and provides simpler purification and better product recovery compared to older routes [1].
My product has low purity after the alumina column. What happened? Do not let the diphenyldiazomethane solution remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form an impurity identified as tetraphenylethylene [1].
The DMSO froze in the flask. How can I prevent this? Ensure the DMSO is fully dissolved in the THF before you begin cooling the mixture. DMSO freezes into a nearly insoluble mass upon contact with pre-cooled THF [1].
How should I store the final product? Diphenyldiazomethane is unstable and decomposes on standing, turning into benzophenone azine. It should be used immediately. For characterization, it can be shipped at dry-ice temperature [1] [2].

Common Issues and Solutions

  • Problem: Low Yield or No Reaction

    • Cause 1: Inefficient mixing during reagent addition, leading to local warming.
    • Solution: Ensure efficient mechanical stirring, especially during the addition of oxalyl chloride and the hydrazone solution. Monitor the internal temperature closely [1].
    • Cause 2: Degradation of reagents, especially oxalyl chloride or triethylamine, due to moisture.
    • Solution: Use freshly distilled, anhydrous reagents and anhydrous solvents under an inert nitrogen atmosphere [1].
  • Problem: Formation of Colored Impurities or Decomposition

    • Cause 1: The reaction temperature was not properly maintained.
    • Solution: Strictly adhere to the recommended low-temperature protocol. Use a dry-ice/acetone bath that can reliably maintain -78 °C [1].
    • Cause 2: The product was exposed to heat or acidic conditions during work-up.
    • Solution: Perform filtration while the reaction mixture is still cold and use room temperature for all concentration steps (rotary evaporation) [1].

Methodology Overview

For context, the traditional and now obsolete method for synthesizing this compound involved oxidizing benzophenone hydrazone with yellow mercury(II) oxide in a sealed pressure bottle shaken for 6 hours [2]. The modern mercury-free method described above is significantly safer and provides a higher yield (93% vs. 89-96% crude, which required no purification) [1] [2].

References

Diazodiphenylmethane green chemistry synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Diphenyldiazomethane

The oxidation of benzophenone hydrazone is the standard method for preparing diphenyldiazomethane. The table below compares two key laboratory approaches.

Method Key Reagents Key Features Yield Reference
Batch Swern-type Oxidation [1] Oxalyl chloride, DMSO, Triethylamine High-yielding, traditional batch process; requires very low temperatures (-55 °C to -78 °C); product purified on basic alumina. [1] 93% [1] Organic Syntheses, 2008
Continuous-Flow Oxidation [2] Trifluoroacetic anhydride (TFAA), DMSO, DIPEA Green Chemistry & Safety: Room-temperature process in a microreactor; minimal reagent handling; ideal for optimization studies. [2] Dependent on flow rate optimization [2] Journal of Flow Chemistry, 2021

Detailed Experimental Protocols

Protocol 1: Continuous-Flow Synthesis & Optimization

This method is well-suited for process optimization and is safer than traditional batch protocols [2].

  • Reagent Preparation: Prepare three separate solutions in anhydrous Dichloromethane (DCM):

    • Solution A: Trifluoroacetic anhydride (TFAA, 0.4 M)
    • Solution B: A mixture of Benzophenone hydrazone (0.2 M) and Dimethyl sulfoxide (DMSO, 0.6 M)
    • Solution C: N,N-Diisopropylethylamine (DIPEA, 1.435 M)
  • Reactor Setup:

    • Load solutions A and B into 5 mL glass syringes, and solution C into a 1 mL glass syringe.
    • Connect the syringes via inlet tubing to a 1 μL microreactor.
    • Place the microreactor on a Peltier element cooled to 10°C.
    • Connect outlet tubing from the microreactor to a collection vial.
  • Reaction Execution:

    • Start the syringe pumps at predetermined flow rates. The deep red color of diphenyldiazomethane will be visible in the outlet stream within 5-10 minutes. [2]
    • Collect the product in a volume of DCM.
  • Process Optimization: You can optimize the reaction by designing a Design of Experiments (DoE) study. Key factors to vary are the residence time (by changing the flow rate of solutions A and B before mixing with C) and the molar ratio of TFAA to hydrazone (by changing the relative flow rates of A and B). The response to measure is the conversion, which can be quantified using UV-Vis spectroscopy due to the compound's intense red color. [2]

The following diagram illustrates the experimental workflow for the continuous-flow synthesis.

G Start Start Reaction Setup Prep Prepare Reagent Solutions Start->Prep Load Load Syringes and Connect to Microreactor Prep->Load Temp Set Reactor to 10°C Load->Temp Run Start Syringe Pumps and Collect Effluent Temp->Run Monitor Monitor for Red Color Run->Monitor Analyze Analyze Product Monitor->Analyze

Protocol 2: Traditional Batch Synthesis Purification

The batch synthesis procedure is extensively detailed in [1]. A critical and universally applicable step is the purification of the crude product.

  • Procedure: Dissolve the crude diphenyldiazomethane in pentane and rapidly filter it through a pad of activated basic alumina (Brockman Activity I). Do not allow the compound to remain on the alumina for more than 5 minutes. [1]
  • Troubleshooting Tip: Prolonged contact with basic alumina can cause a side reaction, leading to the formation of tetraphenylethylene as an impurity. If you observe this issue, ensure your filtration is swift. [1]

Frequently Asked Questions & Troubleshooting

  • Q1: Why is my product solution discolored or do I see unexpected impurities?

    • Tetraphenylethylene Impurity: This is a known by-product formed if diphenyldiazomethane is in contact with basic alumina for too long during purification. Ensure a rapid filtration process (less than 5 minutes). [1]
    • Traces of Benzophenone Azine: This impurity can originate from trace oxidation of the starting material, benzophenone hydrazone. To prevent this, purify the hydrazone by recrystallization from absolute ethanol before use. [1]
  • Q2: My reaction yield in flow is low. How can I improve it?

    • The yield in a continuous-flow system is highly dependent on reaction parameters. Use a structured Design of Experiments (DoE) approach to optimize two key factors: the residence time in the reactor and the molar ratio of TFAA to hydrazone. Systematically varying these parameters will help you find the optimal conditions for high conversion. [2]
  • Q3: How should I store diphenyldiazomethane, and what is its shelf-life?

    • Diphenyldiazomethane is unstable and decomposes on standing. For best results, use it immediately after purification. If storage is necessary, store it under an inert atmosphere at low temperatures (e.g., in a freezer), but expect some decomposition over time. For extended storage, shipping or storing at dry-ice temperature is recommended. [1]

Critical Safety Information

  • General Hazard: Diazo compounds can be toxic, irritating, and potentially explosive. Always handle them behind a blast shield and wear appropriate personal protective equipment (PPE) to limit exposure. [1]
  • Specific to Batch Synthesis: The traditional Swern-type oxidation requires handling at very low temperatures (-55°C to -78°C) and uses oxalyl chloride, which is a lachrymator and reacts violently with water. All glassware must be flame-dried under an inert nitrogen atmosphere. [1]

References

Diazodiphenylmethane stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Safe Handling Conditions

Diazodiphenylmethane is a valuable but stability-sensitive reagent. The following table summarizes key quantitative data to guide its safe handling and storage [1] [2].

Property Value / Condition Notes
Recommended Storage -20°C, protected from light [1] Standard conditions to maximize shelf-life.
Melting Point 29-30 °C [1] Exists as solid when refrigerated; may liquefy at room temperature.
Onset Decomposition Temp. Varies by substituent (75-160°C for diazo compounds) [2] Do not heat neat. Decomposition is exothermic and can be violent.
Average Enthalpy of Decomposition (ΔHD) -102 kJ mol⁻¹ [2] Indicates significant energy release upon decomposition.
Impact Sensitivity Many diazo compounds (especially donor/acceptor types) are impact-sensitive [2] Avoid agitation, grinding, or impacts with neat solid.
Common Solvents Chloroform, Ethyl Acetate (slightly), Methanol (slightly), Dichloromethane [1] [3]

Synthesis Protocol: Continuous-Flow Method

A modern, controlled approach for synthesizing DDM is through continuous-flow chemistry, which is safer and more efficient than traditional batch oxidation. The following workflow illustrates the key stages of this synthesis method.

G Start Prepare Reactant Solutions S1 Solution A: TFAA (0.4 M) in DCM Start->S1 S2 Solution B: Benzophenone Hydrazone (0.2 M) & DMSO (0.6 M) in DCM Start->S2 S3 Solution C: DIPEA (1.435 M) in DCM Start->S3 P1 Load syringes with Solutions A, B, and C S1->P1 S2->P1 S3->P1 P2 Connect to microreactor (Cooled to 10°C) P1->P2 P3 Set flow rates and start reaction P2->P3 P4 Collect intense purple-red effluent P3->P4 End Product: Diphenyldiazomethane P4->End

This diagram outlines the synthesis of Diphenyldiazomethane via continuous-flow oxidation of benzophenone hydrazone, adapted from an established educational experiment [3].

Detailed Experimental Procedure [3]:

  • Solution Preparation: Prepare three separate solutions in dry Dichloromethane (DCM):
    • Solution A: Trifluoroacetic anhydride (TFAA), 0.4 M.
    • Solution B: Benzophenone hydrazone, 0.2 M, and Dimethyl sulfoxide (DMSO), 0.6 M.
    • Solution C: N,N-Diisopropylethylamine (DIPEA), 1.435 M.
  • Assembly: Load Solutions A and B into 5 mL glass syringes, and Solution C into a 1 mL glass syringe. Connect them via inlet tubing to a 1 μL microreactor cooled to 10°C.
  • Initiation: After a teacher or TA checks the setup, briefly set high flow rates to prime the inlet tubes. Then, set the pumps to the predetermined flow rates to begin the reaction.
  • Reaction Monitoring: Within 5-10 minutes, intense purple-red droplets of DDM will appear from the outlet tubing. Collect the effluent in a vial containing DCM.
  • Quantification: The product can be quantified using UV-Vis spectroscopy due to its intense color.

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions regarding working with DDM.

Q1: What are the primary stability hazards when working with DDM? DDM is an energetic material. Its main hazards are [2]:

  • Thermal Decomposition: It undergoes exothermic decomposition (average ΔH_D = -102 kJ mol⁻¹). Never concentrate or heat neat DDM.
  • Impact Sensitivity: The neat solid may be sensitive to shock or friction. Handle with care during scraping or weighing.
  • Catalytic Decomposition: Traces of acids or certain sulfur compounds can catalyze its decomposition [4]. Ensure equipment is clean and solvents are pure.

Q2: My DDM solution has lost its color. What does this mean? The intense purple-red color is characteristic of intact DDM. Fading indicates decomposition. This can be triggered by [4]:

  • Acidic Impurities: Even weak acids in solvents or on glassware can cause rapid decomposition.
  • Protic Solvents/Contaminants: The presence of water or alcohols will react with DDM.
  • Oxygen and Light: Storage in the presence of oxygen and light can accelerate decomposition over time [1] [4].

Q3: How can I safely study reaction kinetics with DDM? DDM is a established reagent for kinetic studies of carboxylic acids. Key considerations are [5] [6]:

  • Solvent Choice: The reaction rate is sensitive to solvent effects. Common solvents include ethanol, dioxan, and toluene.
  • Steric and Polar Effects: ortho-substituted benzoic acids exhibit complex behavior due to combined steric and polar effects. Data interpretation must account for this [5].
  • Temperature Control: Conduct reactions in a temperature-controlled bath (e.g., at 30°C as cited) for reliable kinetic data [5].

Q4: What is the best way to store DDM solutions? Always store DDM solutions in the dark at -20°C [1]. For maximum stability, keep solutions in tightly sealed vessels under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

References

Troubleshooting Guide: Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Common Issues Symptoms Solutions & Optimization Strategies
Synthesis & Reaction Low yield in Swern-type oxidation [1] [2] Low conversion of benzophenone hydrazone to deep-red diazo compound; colored impurities [2] Optimize residence time & reagent ratios in continuous flow [1]. Maintain low temperatures (-78°C) in batch Swern oxidation [2].
Low yield in MnO₂ oxidation [3] Reaction does not go to completion after 24 hours [3] Ensure reagents are anhydrous. Use activated manganese dioxide and a deacidifying agent like KH₂PO₄ [3].
Purification & Stability Product decomposition during purification [2] [3] Product decomposes on silica gel; formation of tetraphenylethylene [2] Minimize contact time with acidic/neutral silica or basic alumina (<5 minutes) [2] [3]. Use a rapid filtration flash column [3].
General instability of purified compound [2] Product decomposes on standing, even when stored [2] Store pure compound in the freezer, under an inert atmosphere, and in the dark [3]. Analyze freshly purified material [2].
Reaction with Carboxylic Acids Slow reaction rate [3] Low conversion over long reaction times [3] Use a more acidic carboxylic acid (e.g., p-nitrobenzoic acid, pKa=3.4) to increase rate [3]. Switch to continuous flow reactor for enhanced mass/heat transfer [3].

Detailed Experimental Protocols

Protocol 1: Continuous-Flow Synthesis (Swern-type Oxidation)

This method is advantageous for its rapid optimization and superior control over reaction parameters [1].

  • Reagent Solutions (in Dichloromethane):
    • Solution A: Trifluoroacetic anhydride (TFAA, 0.4 M)
    • Solution B: Benzophenone hydrazone (0.2 M) and DMSO (0.6 M)
    • Solution C: N,N-Diisopropylethylamine (DIPEA, 1.435 M)
  • Equipment: Syringe pumps, a 1 μL microreactor cooled to 10°C, and outlet tubing.
  • Procedure:
    • Load solutions A and B into 5 mL syringes, and solution C into a 1 mL syringe.
    • Connect inlet tubing and set initial flow rates.
    • Start pumps and collect the deep red effluent. The reaction can be monitored and optimized by varying flow rates (residence time) and the TFAA/Substrate ratio [1].
  • Optimization: Use a Design of Experiments (DoE) approach to efficiently find the optimal combination of residence time and reagent ratio [1].
Protocol 2: Batch Synthesis (Oxalyl Chloride Oxidation)

This high-yielding batch procedure from Organic Syntheses avoids heavy metals [2].

  • Reagents: Benzophenone hydrazone, oxalyl chloride, DMSO, triethylamine, anhydrous THF.
  • Procedure:
    • Add DMSO to anhydrous THF in a flame-dried flask and cool to -55°C under N₂.
    • Slowly add a solution of oxalyl chloride in THF, maintaining the temperature between -55°C and -50°C for 35 min.
    • Cool the mixture to -78°C.
    • Add a pre-cooled solution of benzophenone hydrazone and triethylamine in THF.
    • After 30 min at -78°C, filter the cold mixture to remove triethylamine hydrochloride.
    • Concentrate the filtrate at room temperature to obtain the crude product [2].
  • Purification: Dissolve the crude material in pentane and rapidly filter through a short pad of basic alumina (contact time <5 min). Concentrate to get pure diphenyldiazomethane as red crystals in 93% yield [2].
Protocol 3: Reaction with Carboxylic Acids in Flow

This protocol demonstrates transferring a slow batch reaction to a continuous flow system for improved efficiency [3].

  • Reaction: Diphenyldiazomethane with p-nitrobenzoic acid (10 molar equivalents) in anhydrous ethanol.
  • Kinetics: The reaction is first-order in both diazo compound and carboxylic acid. With acid in excess, it follows pseudo-first-order kinetics [3].
  • Procedure:
    • First, conduct the reaction in batch to obtain kinetic data and determine optimal temperature and concentration.
    • Transfer to a glass continuous flow reactor with "mixing" and "linear" modules.
    • Use the flow setup to achieve up to 95% conversion in just 11 minutes, a significant improvement over batch [3].
  • Monitoring: The reaction is easily monitored by the disappearance of the purple color of diphenyldiazomethane (λmax = 525 nm) [3].

Reaction Workflow & Mechanism

The following diagrams illustrate the core synthesis and reaction pathways for diazodiphenylmethane.

G cluster_synthesis Synthesis from Hydrazone cluster_reaction Reaction with Carboxylic Acids Hydrazone Benzophenone Hydrazone ActivatedDMSO Activated DMSO (e.g., from DMSO/TFAA) Hydrazone->ActivatedDMSO CarboxylicAcid Carboxylic Acid (RCOOH) Intermediate S-Ylide Intermediate ActivatedDMSO->Intermediate DDM This compound (DDM) Intermediate->DDM DDM->CarboxylicAcid ProtonTransfer Proton Transfer (Rate-Determining Step) CarboxylicAcid->ProtonTransfer Diazonium Diphenylmethyldiazonium ProtonTransfer->Diazonium Products Ester + N₂ Diazonium->Products

Frequently Asked Questions (FAQs)

  • Why is my this compound decomposing during purification? this compound is acid-sensitive and can decompose on acidic solid supports like silica gel. The solution is to use basic alumina for purification and ensure the contact time is very short (less than 5 minutes) to prevent decomposition into compounds like tetraphenylethylene [2] [3].

  • How can I make the synthesis of this compound safer? Consider adopting continuous-flow synthesis. This method allows for the in-situ generation and immediate consumption of the diazo compound, minimizing the accumulation and handling of potentially hazardous bulk material [1]. Always handle diazo compounds behind a blast shield [2].

  • The reaction with my carboxylic acid is very slow. How can I increase the rate? The reaction rate is highly dependent on the acidity of the carboxylic acid. Using a stronger acid, such as p-nitrobenzoic acid (pKa = 3.4), will significantly increase the reaction rate compared to benzoic acid (pKa = 4.2) [3]. Furthermore, running the reaction in a continuous flow reactor can drastically reduce reaction times due to superior mixing and mass transfer [3].

References

Diazodiphenylmethane toxicity and safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Toxicity

Diphenyldiazomethane poses significant explosion and health risks. It is a genotoxin, meaning it can damage DNA, and its toxicity is considered comparable to phosgene [1]. The table below summarizes the key hazards.

Hazard Type Details
Explosive Can be explosive in pure, undiluted form and may detonate unexpectedly even when diluted. Triggers include bright light, sharp edges, scratched glassware, and certain metal ions (e.g., in CaCl₂, MgSO₄) [2].
Highly Toxic More toxic than hydrogen cyanide. It is a strong irritant and sensitizer by inhalation, skin contact, or eye contact [2].
Genotoxic As a diazo compound, it is a powerful alkylating agent, which makes it genotoxic [2] [3].
Exposure Limits NIOSH REL, OSHA PEL: 0.2 ppm (0.4 mg/m³) as a Time-Weighted Average (TWA) [1].
IDLH Immediately Dangerous to Life or Health (IDLH): 2 ppm [1].

Safety Protocols and First Aid

Adhering to strict safety protocols is essential when working with this compound.

  • Personal Protective Equipment (PPE): Standard lab coat, safety eyewear, and gloves are mandatory. Double gloving and a face shield are highly recommended [2].
  • Engineering Controls: All work must be conducted within a properly functioning chemical fume hood. For procedures with high explosion risk, such as distillation, a blast shield must be used to protect the researcher [2].
  • First Aid Measures:
    • Inhalation: Immediately move the affected person to fresh air and seek prompt emergency medical care [2].
    • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area thoroughly with large amounts of water, then with soap and water [2].
    • Eye Contact: Flush the eyes immediately with copious amounts of water or sterile eye wash for at least 15 minutes and obtain medical attention [2].

Synthesis and Handling Protocol

The following procedure from Organic Syntheses provides a high-yield, heavy-metal-free method for preparing diphenyldiazomethane [4]. Caution: This procedure should be conducted behind a blast shield.

Dehydrogenation of Benzophenone Hydrazone using Chlorodimethylsulfonium Chloride (Generated In Situ)

The workflow below outlines the main stages of the synthesis and key safety considerations.

G Start Start Procedure Setup Setup: 1-L 3-neck flask Overhead mechanical stirrer N₂ atmosphere DMSO in anhydrous THF (450 mL) Start->Setup Cool1 Cool to -55 °C Setup->Cool1 AddOxalyl Add Oxalyl Chloride (in 50 mL THF) via cannula Cool1->AddOxalyl Cool2 Cool mixture to -78 °C (Dry-ice acetone bath) AddOxalyl->Cool2 AddHydrazone Add mixture of: Benzophenone Hydrazone (10 g) Triethylamine (15.05 mL) in THF (50 mL) Cool2->AddHydrazone Reaction Stir at -78 °C for 30 min Forms deep-red solution with white precipitate (Et₃N•HCl) AddHydrazone->Reaction Filter Filter COLD through medium porosity frit Reaction->Filter Concentrate Concentrate filtrate by rotary evaporation Filter->Concentrate Purify Purify crude product (Dissolve in pentane, filter through basic alumina) Concentrate->Purify Product Product: Diphenyldiazomethane (93% yield) Red crystalline solid Purify->Product Hazard1 CAUTION: Explosive Handle behind blast shield Hazard1->Start Hazard2 CAUTION: Air/Moisture Sensitive Maintain inert atmosphere Hazard2->Setup Hazard3 CAUTION: Low Temperature Use dry-ice acetone bath Hazard3->Cool2 Hazard4 CAUTION: Rapid Purification Limit contact with alumina to <5 min Hazard4->Purify

Key Procedural Details:

  • Purification: The crude product is dissolved in pentane and rapidly filtered (<5 min) through a pad of activated basic alumina (Brockman Activity I) to remove trace impurities. Prolonged contact with alumina leads to decomposition and formation of tetraphenylethylene [4].
  • Product Characterization: The analytically pure product is a red crystalline solid (mp 29–31 °C) [4].

FAQs and Troubleshooting

Q1: What are the critical steps to prevent explosion during synthesis and handling?

  • Use a blast shield during synthesis and any distillation [2] [4].
  • Avoid triggers: Use flame-polished glassware without scratches. Avoid using drying agents containing certain metal ions (e.g., CaCl₂, MgSO₄); potassium hydroxide (KOH) pellets are recommended if needed [2].
  • Work in solution: Avoid isolating or handling the pure, undiluted compound whenever possible. Dilute solutions in ether are safer [2].

Q2: How should spills and waste be managed?

  • Small spills (<100 mL) inside a fume hood: Close the sashes and allow the material to evaporate safely [2].
  • Large spills (>100 mL) outside the hood: Evacuate the laboratory immediately, activate fire alarms, and alert others to evacuate [2].
  • Waste Quenching: Never dispose of diazomethane solutions via normal waste streams. To quench, add acetic acid dropwise until the yellow color disappears and nitrogen gas evolution stops. The resulting methyl acetate can then be disposed of safely [2].

Q3: Are there safer alternatives to diphenyldiazomethane? Yes, trimethylsilyldiazomethane (TMS-diazomethane) is a less explosive alternative for many applications, such as the methylation of carboxylic acids. However, it is still highly toxic and requires careful handling [2] [3].

References

Diazodiphenylmethane suspected carcinogen handling

Author: Smolecule Technical Support Team. Date: February 2026

Diazomethane: Hazard Summary & Exposure Limits

Diazomethane is a toxic and explosive yellow gas. The following table summarizes its key hazard information and occupational exposure limits [1].

Aspect Details
Physical Description Yellow gas with a musty odor. Shipped as a liquefied compressed gas [1].
Major Hazards Explosive; toxic; irritant; sensitizer [1].
Target Organs Eyes, respiratory system [1].
OSHA PEL (8-hour TWA) 0.2 ppm (0.4 mg/m³) [1].
NIOSH REL (8-hour TWA) 0.2 ppm (0.4 mg/m³) [1].
IDLH (Immediately Dangerous to Life and Health) 2 ppm [1].

Safe Handling Procedures for Hazardous Chemicals

While specific protocols for DDM are unavailable, the principles for handling diazomethane and other hazardous solvents provide a strong foundation.

Engineering Controls
  • Use a Fume Hood: Always handle chemicals in a properly functioning fume hood to ensure vapor containment [1].
  • Minimize Exposures: Use the smallest practicable quantities.
Personal Protective Equipment (PPE)
  • Respiratory Protection: If exposure above limits is possible, use:
    • Any supplied-air respirator [1].
    • Any self-contained breathing apparatus (SCBA) with a full facepiece [1].
  • Skin Protection: Wear appropriate chemical-resistant gloves and other PPE to prevent skin contact, which is a significant exposure route for many toxins [2].
  • Eye Protection: Use safety goggles or a face shield.
Storage and Handling
  • Prevent Explosions: Be aware that similar compounds can explode on contact with rough surfaces (like ground glass), on heating, or when exposed to sunlight [1].
  • Safer Alternatives: Always investigate if a safer alternative solvent can replace a hazardous one. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is often a safer, "greener" replacement for peroxide-forming ethers [2].

Emergency and First Aid Procedures

The following first aid measures are recommended for diazomethane exposure [1]:

  • Inhalation: Seek respiratory support.
  • Skin or Eye Contact: Be aware that liquefied gas can cause frostbite. Flush with plenty of water and seek medical attention.
  • General: Anyone overcome by exposure should be moved to fresh air and evaluated for medical attention.

Troubleshooting Common Lab Safety Issues

Issue Possible Cause Solution
Strong chemical odor in lab Inadequate ventilation or fume hood failure Stop work, close containers, evacuate area, and report to facility manager.
Uncertainty about solvent safety Using traditional hazardous solvents (e.g., dichloromethane, hexane) Consult solvent substitution guides. Replace with safer alternatives (e.g., heptane for hexane, ethyl acetate/heptane for DCM in chromatography) [2] [3].

Conceptual Workflow for Hazard Assessment

Since specific data for DDM is unavailable, this workflow outlines the steps to build your own safety protocol for an unfamiliar chemical.

Start Identify Chemical (e.g., Diazodiphenylmethane) Step1 1. Consult Safety Data Sheets (SDS) Start->Step1 Step2 2. Search Regulatory Databases (OSHA, NIOSH, IARC) Step1->Step2 Step3 3. Identify Key Hazards (Toxicity, Flammability, Reactivity) Step2->Step3 Step4 4. Establish Exposure Control Plan (Engineering, PPE, Procedures) Step3->Step4 Step5 5. Develop Emergency Procedures (Spills, Exposure, First Aid) Step4->Step5

Important Disclaimer on Information Gaps

The safety data here is for diazomethane, not This compound (DDM). The lack of specific search results for DDM is a major limitation. You must take the following steps:

  • Consult Official Sources: Obtain the Safety Data Sheet (SDS) for DDM from its supplier or manufacturer.
  • Consult Experts: Work with your institution's Environmental Health and Safety (EHS) office to develop a specific Chemical Hygiene Plan for DDM.
  • Prioritize Substitution: Always determine if a safer, less hazardous alternative chemical can be used in your experiment [2].

References

Diazodiphenylmethane explosion risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Classification and Properties

This table summarizes the key hazardous properties of diazodiphenylmethane:

Property Description
General Hazards Unstable; poses an explosion risk [1] [2].
Regulatory Status Forbidden for transportation according to the Hazardous Materials Table (49 CFR §172) [2] [3].
Physical Form Red-black crystals that melt just above room temperature (approx. 30 °C) [1].
Sensitivity Acid-sensitive and decomposes upon prolonged contact with silica gel; light-sensitive [4].

Safe Handling and Experimental Protocols

Frequently Asked Questions

Q1: What are the primary explosion risks when working with this compound? The main risks stem from its inherent instability. It is formally classified as a "Forbidden" material for transport due to these risks [2] [3]. It decomposes upon heating or UV light exposure to generate nitrogen gas and a carbene, a process that can be violent [1]. It is also highly sensitive to acids and can decompose rapidly upon contact [4] [1].

Q2: Are there any specific regulatory restrictions I should know? Yes. According to the U.S. Department of Transportation (PHMSA), This compound is listed as a "Forbidden" material [3]. This means it may not be offered for transportation or transported in commerce. You must synthesize it in-house for immediate use.

Q3: What is the safest way to synthesize and purify this reagent? A improved synthesis involves oxidizing benzophenone hydrazone with activated manganese dioxide (MnO₂) in dichloromethane [4] [1]. Critical safety steps during purification include:

  • Rapid Filtration: Filter the crude product through neutral silica gel quickly, ensuring contact time does not exceed 5 minutes to prevent acid-induced decomposition [4].
  • Light and Temperature Control: Protect the product from light by using amber glass or foil-wrapped vessels. Store the pure material in a freezer under an inert atmosphere [4].
  • Crystallization: Purify the crude product by crystallization from ethanol [4].

Q4: Can I use continuous flow technology to improve safety? While specific studies on this compound in continuous flow are limited in the provided search results, the principle is highly recommended for hazardous compounds. For a related, highly explosive compound (diazomethane), continuous flow processing is being actively implemented to enhance safety by containing only small volumes of material at any given time [5]. Transferring your reaction to a continuous flow system could significantly mitigate the risks associated with batch processing.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key stages of the synthesis and purification process, highlighting critical control points for safety.

D cluster_safety Critical Safety Controls Benzophenone Hydrazone Benzophenone Hydrazone Oxidation Reactor Oxidation Reactor Benzophenone Hydrazone->Oxidation Reactor Reaction for 24h Reaction for 24h Oxidation Reactor->Reaction for 24h Ice bath (0°C) Activated MnO₂ Activated MnO₂ Activated MnO₂->Oxidation Reactor Anhydrous KH₂PO₄ Anhydrous KH₂PO₄ Anhydrous KH₂PO₄->Oxidation Reactor Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->Oxidation Reactor Crude Filtration Crude Filtration Reaction for 24h->Crude Filtration Add Pentane Deep Purple Filtrate Deep Purple Filtrate Crude Filtration->Deep Purple Filtrate Rotary Evaporation Rotary Evaporation Deep Purple Filtrate->Rotary Evaporation Remove solvent Crude Purple Oil Crude Purple Oil Rotary Evaporation->Crude Purple Oil Crystallization Crystallization Crude Purple Oil->Crystallization Add Ethanol Pure DDM Crystals Pure DDM Crystals Crystallization->Pure DDM Crystals Final Storage Final Storage Pure DDM Crystals->Final Storage Wrap in foil Acid Control Acid Control Acid Control->Crude Filtration Use NEUTRAL silica gel Light Sensitivity Light Sensitivity Light Sensitivity->Rotary Evaporation Protect from light Light Sensitivity->Final Storage Time Control Time Control Time Control->Crude Filtration Contact < 5 min Inert Atmosphere Inert Atmosphere Inert Atmosphere->Final Storage Seal under inert gas Store in freezer

Diagram: DDM Synthesis and Purification Workflow with Safety Controls.

Troubleshooting Guide
Problem Possible Cause Solution
Low yield or decomposition during purification Silica gel is acidic or contact time is too long. Ensure silica gel is neutral and strictly limit filtration contact time to under 5 minutes [4].
Product decomposition during storage Exposure to light, heat, air, or acidic impurities. Store as crystals in the freezer, under an inert atmosphere, in a light-proof container [4].
Unexpected reaction outcome or by-products Reaction with solvent (e.g., ethanol) instead of intended acid. The diphenylmethane diazonium intermediate is highly reactive and can be trapped by the solvent [4]. Carefully choose an aprotic solvent if side reactions are an issue.

Key Risk Mitigation Strategies

  • Inherently Safer Synthesis: The MnO₂ oxidation method is a standard and reliable protocol [4] [1].
  • Process Safety: The most critical steps involve the purification and storage. The strict 5-minute filtration rule and light-sensitive storage are non-negotiable [4].
  • Administrative Controls: Never attempt to ship or transport this chemical. Comply with all internal laboratory safety protocols for high-risk materials.
  • Technology Transfer: For repeated or scale-up use, strongly consider developing a continuous flow process, as is being pioneered for diazomethane, to minimize the inventory of the hazardous substance at any given time [5].

References

Diazodiphenylmethane solvent selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Diazodiphenylmethane: Key Information at a Glance

The following tables summarize the core properties and hazards of DDM to inform your solvent selection and handling procedures.

Table 1: Basic Chemical & Physical Properties [1] [2]

Property Value / Description
IUPAC Name [Diazo(phenyl)methyl]benzene
Other Names Diphenyldiazomethane (DDM)
CAS Registry Number 883-40-9
Molecular Formula C13H10N2
Molecular Weight 194.23 g·mol⁻¹
Appearance Red-black crystals
Melting Point 29 - 31 °C
Storage -20°C, sealed under inert gas, light-sensitive [3] [2] [4]

Table 2: Safety Profile and Hazards [3] [4] [5]

Hazard Aspect Details
Primary Hazards Unstable; potentially explosive in some forms; toxic and irritating [1] [3].
Stability & Sensitivity Decomposes on standing; sensitive to light, heat, acids, and prolonged contact with basic alumina [3] [4].
Safety Statements Handle behind a blast shield. Use personal protective equipment (PPE) and work under a fume hood [3] [4].
Transport Status Classified as "Forbidden" for transportation, indicating significant hazard potential [5].

Detailed Experimental Protocols

Here are two established methods for synthesizing and purifying DDM.

Protocol 1: Classic Batch Synthesis via Chlorodimethylsulfonium Chloride

This high-yielding procedure from Organic Syntheses avoids heavy-metal oxidants [3].

  • Reaction Setup: A flame-dried, 1-L three-necked round-bottom flask is equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. The apparatus is maintained under a nitrogen atmosphere.
  • Reagent Preparation:
    • Solution A: Dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) in anhydrous tetrahydrofuran (THF, 450 mL) is cooled to -55 °C.
    • Solution B: Oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL).
    • Solution C: Benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL).
  • Reaction Procedure:
    • Solution B is added to the chilled Solution A over 10 minutes, keeping the temperature between -55 and -50 °C. This mixture is stirred for 35 minutes.
    • The reaction mixture is then cooled to -78 °C using a dry-ice/acetone bath.
    • Solution C is added over 10 minutes, resulting in a deep-red solution with a white precipitate (triethylamine hydrochloride).
    • The mixture is kept at -78 °C for 30 minutes.
  • Purification & Isolation:
    • The cold mixture is filtered through a medium-porosity sintered-glass funnel to remove the precipitate.
    • The filtrate is concentrated at room temperature by rotary evaporation to yield a red oil (crude yield ~99%).
    • The oil is dissolved in pentane (120 mL) and rapidly filtered (contact time < 5 minutes) through a pad of activated basic alumina (~100 g).
    • The alumina is rinsed with pentane until the eluent is colorless.
    • The combined filtrate is concentrated by rotary evaporation to afford analytically pure DDM as red crystals (yield: 93%).
Protocol 2: Continuous-Flow Synthesis for Optimization

This modern approach is ideal for investigating reaction parameters and is highly suited for an educational or high-throughput environment [6].

  • Objective: To optimize the continuous-flow synthesis of DDM from benzophenone hydrazone using the Omura-Sharma-Swern oxidation.
  • Reagent Setup: Three solutions in dichloromethane (DCM) are prepared:
    • Syringe 1: Trifluoroacetic anhydride (TFAA, 0.4 M).
    • Syringe 2: Benzophenone hydrazone (0.2 M) and DMSO (0.6 M).
    • Syringe 3: N,N-Diisopropylethylamine (DIPEA, 1.435 M).
  • Flow System Configuration:
    • The solutions are loaded into separate syringe pumps.
    • Syringes 1 and 2 are connected via ~10 cm inlet tubing to a 1 µL microreactor cooled to 10 °C.
    • Syringe 3 (DIPEA) is introduced via a separate inlet.
    • The outlet tubing leads to a collection vial.
  • Execution & Analysis:
    • Flow rates are set according to the experimental design.
    • The intense purple-red color of the product appears at the outlet within 5-10 minutes.
    • Conversion is quantified offline by measuring the absorbance of the effluent using UV-Vis spectroscopy (λ_max ~ 525 nm) [6] [4].

The workflow for this optimization experiment can be visualized as follows:

Start Start Experiment Prep Prepare Reagent Solutions Start->Prep Load Load Syringe Pumps Prep->Load SetParams Set Flow Rates & Temperatures Load->SetParams Run Run Flow Reaction SetParams->Run Execute run Collect Collect Effluent Run->Collect Analyze UV-Vis Analysis Collect->Analyze Optimize Optimize Parameters Analyze->Optimize Conversion data Model Build Statistical Model Analyze->Model All data collected Optimize->SetParams New parameters

Troubleshooting FAQs

Q1: My DDM solution is discolored or I see low yields after purification. What could be wrong?

  • Cause 1: Decomposition on Silica/Basic Alumina. DDM is acid-sensitive and decomposes upon prolonged contact with these materials [4].
    • Solution: Perform flash chromatography or filtration rapidly, ensuring contact time is less than 5 minutes [3] [4].
  • Cause 2: Exposure to Light or Heat. DDM is light-sensitive and decomposes on standing [3] [2].
    • Solution: Wrap flasks in aluminum foil, work quickly, and store at -20°C under an inert atmosphere [4].
  • Cause 3: Residual Acidic Impurities. Trace acids in solvents or on glassware can degrade DDM.
    • Solution: Ensure all solvents are anhydrous and glassware is properly dried [3].

Q2: During flow synthesis, the conversion is lower than expected. How can I improve it?

  • Cause: Suboptimal Reaction Parameters. The conversion is a function of residence time and reagent ratios [6].
    • Solution: Employ a Design of Experiments (DoE) approach. Systematically vary factors like flow rates (which control residence time) and the ratio of TFAA to hydrazone. Use UV-Vis data to build a statistical model and find the optimum conditions [6].

Q3: What is the best way to monitor the reaction progress with DDM?

  • Answer: The reaction can be visually and quantitatively monitored by UV-Vis spectroscopy. DDM has a strong purple color with an absorption maximum around 525 nm. The disappearance of this signal indicates consumption of DDM [6] [4].

References

Diazodiphenylmethane temperature control during reactions

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Stability Overview

Diazodiphenylmethane is a red crystalline solid with a melting point of 29–31 °C [1]. It is thermally unstable and can decompose on standing, requiring careful handling to mitigate risks [1] [2]. Key hazards and handling precautions are summarized below.

Hazard Precautionary Measures
Thermal Instability Handle behind a blast shield; limit personal exposure [1].
Explosive/Decomposition Risk Avoid sharp glass edges, ground-glass joints, and metal powder contaminants that can initiate decomposition [3].
Light Sensitivity Store in the dark (e.g., wrap flasks in aluminum foil) [4] [5].
Acid Sensitivity Purify rapidly on basic alumina; avoid prolonged contact with acidic silica gel [1] [4] [5].

Reaction Temperature Parameters

The table below summarizes key temperature parameters for standard synthetic and reaction procedures with this compound.

Process / Reaction Solvent Temperature Context & Notes
Synthesis (Batch) [1] Tetrahydrofuran (THF) -78 °C Swern-type oxidation of benzophenone hydrazone.
Reaction with Carboxylic Acids [6] Dioxan, Ethanol, others 30 °C Standard temperature for kinetic studies.
Purification [1] Pentane Room Temperature Filtration through basic alumina; limit contact time to <5 min.
Storage [1] [4] N/A Freezer (approx. -20 °C) Store sealed under inert gas; product decomposes on standing at room temperature [1].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

  • Problem: Low Yield or Slow Reaction with Carboxylic Acids

    • Cause: The reaction rate is highly dependent on the acidity (pKa) of the carboxylic acid [4] [5].
    • Solution: For faster conversion, use a more acidic carboxylic acid partner. For example, switching from benzoic acid (pKa 4.2) to p-nitrobenzoic acid (pKa 3.4) significantly shortens the reaction time [4] [5]. Experimentally, this change achieved 95% conversion in 11 minutes in a flow reactor [4] [5].
  • Problem: Rapid Decomposition or Impurity Formation

    • Cause: Prolonged contact with acidic stationary phases during purification (e.g., silica gel) [4] [5]. Trace impurities from synthesis (DMSO, unreacted hydrazone, benzophenone azine) can also accelerate decomposition [1].
    • Solution: Purify the crude product by rapid filtration (under 5 minutes) through a pad of activated basic alumina using pentane as the eluent [1]. This method provides analytically pure material in 93% yield and avoids acid-induced decomposition [1].
  • Problem: Handling and Safety Concerns during Synthesis

    • Cause: Traditional batch synthesis at very low temperatures (-78°C) can be difficult to control and scale up [1].
    • Solution: Consider adopting a continuous-flow chemistry approach [7]. This method allows the same Swern-type oxidation to be performed safely at room temperature within a microreactor, offering superior temperature control, mixing, and inherent safety for scaling reactions [7].

Detailed Experimental Protocols

Standard Batch Synthesis via Swern Oxidation

This is a high-yielding, heavy-metal-free procedure from Organic Syntheses [1].

  • Setup: Flame-dry a 1-L three-necked flask under nitrogen and equip it with an overhead mechanical stirrer and a low-temperature thermometer.
  • Activation: Add DMSO (56.0 mmol) in anhydrous THF (450 mL) and cool to -55 °C. Add a solution of oxalyl chloride (53.5 mmol) in THF (50 mL) over 10 min, maintaining the temperature between -55 °C and -50 °C for 35 min.
  • Reaction: Cool the mixture to -78 °C (dry-ice/acetone bath). Add a solution of benzophenone hydrazone (51.0 mmol) and triethylamine (0.107 mol) in THF (50 mL) over 10 min. Maintain at -78 °C for 30 min until a deep-red color with a white precipitate (triethylamine hydrochloride) forms.
  • Work-up: Filter the cold mixture rapidly through a medium-porosity sintered-glass funnel into a round-bottom flask. Rinse the solid with cold THF.
  • Purification: Concentrate the filtrate at room temperature by rotary evaporation. Dissolve the resulting red oil in pentane (120 mL) and rapidly filter through a pad of activated basic alumina (100 g), rinsing with pentane until the eluent is colorless. Concentrate the filtrate to obtain 9.19 g (93%) of pure diphenyldiazomethane as red crystals [1].
Reaction with p-Nitrobenzoic Acid in Flow

This protocol demonstrates efficient conversion using continuous-flow technology [4] [5].

  • Solution Preparation: Prepare three separate solutions in dichloromethane (DCM):
    • Solution A: Trifluoroacetic anhydride (TFAA, 0.4 M)
    • Solution B: N,N-Diisopropylethylamine (DIPEA, 1.435 M)
    • Solution C: Dimethyl sulfoxide (DMSO, 0.6 M) and benzophenone hydrazone (0.2 M)
  • Flow Setup: Load solutions A and C into 5 mL glass syringes, and solution B into a 1 mL glass syringe. Connect via short inlet tubing to a 1 μL microreactor cooled to 10 °C.
  • Synthesis & Reaction: Initiate flow at predetermined rates. The reagents mix in the microreactor, producing diphenyldiazomethane, which immediately reacts with p-nitrobenzoic acid present in the solution. The deep purple color of the diazo compound will be visibly discharged as it reacts.
  • Monitoring: Collect the effluent and monitor reaction progress by UV-Vis spectroscopy, tracking the disappearance of the diphenyldiazomethane absorption peak at 525 nm. This setup can achieve up to 95% conversion in 11 minutes [4] [5].

Workflow for Thermal Risk Assessment

For a systematic approach to evaluating and mitigating thermal risks in your process, follow the logical workflow below.

thermal_risk_workflow Start Start: Process Definition Step1 Identify Hazardous Steps (e.g., Diazonium Formation) Start->Step1 Step2 Characterize Reaction (Calorimetry: RC, DSC, ARC) Step1->Step2 Step3 Determine Critical Parameters (Temp, Feed Rate, Concentration) Step2->Step3 Step4 Model Thermodynamics (DFT Calculations) Step3->Step4 Step5 Assess Risk (Risk Matrix, Stoessel Diagram) Step4->Step5 Step6 Implement Control Measures Step5->Step6 End Safe Operation Step6->End

This guide integrates established batch methodologies with modern flow chemistry techniques to help you manage this compound reactions safely and effectively.

References

Diazodiphenylmethane vs other diazo compounds reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity Profile Comparison

Compound Name General Structure Key Feature Primary Reactivity Stability & Handling Typical Applications
Diazodiphenylmethane Ph₂C=N₂ Stabilized by two phenyl groups [1] [2] Electrophilic substitution; Lewis acid-catalyzed etherification [3] Stable in non-hydroxylic solvents; relatively safer to handle [3] [1] Kinetics studies; protecting group chemistry; mechanistic probes [3] [1]
Diazomethane CH₂N₂ Highly reactive and volatile [2] [4] Methylating agent; carbene precursor for cyclopropanation [2] [4] Highly toxic, explosive, and thermally unstable; requires extreme caution [2] Methylation of acids, alcohols, phenols; synthesis of cyclopropanes [2] [4]
Ethyl Diazoacetate N₂CHCOOEt Stabilized by an ester group [4] Carbene precursor for homologation and cyclopropanation [4] More stable than diazomethane, but can be hazardous [4] Arndt-Eistert synthesis; cyclopropanation of alkenes [4]
α-Diazo-β-diketones RCOCHN₂COR Highly stabilized by two carbonyls [4] Carbene precursor; versatile 1,3-dipole [4] Among the most stable diazo compounds [4] Complex natural product synthesis; metal-carbene transfer reactions [4]

Experimental Data and Protocols

Kinetic Study of Tin(II) Chloride-Catalyzed Reaction

This protocol investigates the mechanism of this compound reactions with diols [3].

  • Objective: To determine the reaction order and mechanism of the tin(II) chloride-catalyzed reaction between this compound and a vicinal diol.
  • Materials:
    • Reagents: this compound, ethylene glycol (model diol), tin(II) chloride (SnCl₂), 1,2-dimethoxyethane (DME) as solvent [3].
    • Instrumentation: UV-Vis Spectrometer (e.g., Varian Carey 100BIO) [3].
  • Methodology:
    • Prepare a solution of this compound (~0.01 M), SnCl₂ (0.0026 M), and ethylene glycol (variable concentration, 0.010-0.21 M) in DME [3].
    • Maintain the reaction temperature at 30°C [3].
    • Monitor the reaction progress by measuring the decrease in the visible absorption of this compound at 523 nm (ε = 98 L mol⁻¹ cm⁻¹) for 10 minutes, taking readings at 1-minute intervals [3].
    • Plot ln(Absorbance at 523 nm) versus time to obtain a pseudo first-order rate constant [3].
  • Key Findings: The study concluded that the rate constant increases with ethylene glycol concentration at low concentrations but plateaus at higher concentrations. This kinetic evidence suggests that a 1,3,2-dioxastannolane intermediate is not the primary catalytic species in a non-hydroxylic solvent like DME, favoring a mechanism involving direct monoether formation [3].
Synthesis of this compound

This modern, high-yielding synthesis avoids environmentally deleterious heavy metals [5].

  • Objective: To prepare this compound via dehydrogenation of benzophenone hydrazone.
  • Materials:
    • Reagents: Benzophenone hydrazone, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, anhydrous tetrahydrofuran (THF), pentane, basic alumina (Brockman Activity I) [5].
    • Equipment: 1-L three-necked round-bottom flask, overhead mechanical stirrer, low-temperature thermometer, dry-ice/acetone bath, cannula, rotary evaporator [5].
  • Procedure:
    • Add a solution of oxalyl chloride in THF to a cold (-55°C) solution of DMSO in THF under a nitrogen atmosphere [5].
    • After stirring, cool the mixture to -78°C [5].
    • Add a solution of benzophenone hydrazone and triethylamine in THF to the reaction vessel. A deep-red color and a white precipitate (triethylamine hydrochloride) will form [5].
    • Filter the cold mixture to remove the solid, and concentrate the filtrate using a rotary evaporator at room temperature to obtain the crude product as a red oil [5].
    • Dissolve the crude product in pentane and rapidly filter it through a short pad of basic alumina. Concentrate the filtrate to obtain pure this compound as red crystals (93% yield) [5].
  • Note: Handle all diazo compounds with care behind a blast shield due to potential toxicity and explosivity [5].

Application Notes for Researchers

  • Choosing the Right Reagent: For methylation, diazomethane is highly efficient but poses significant safety risks. For selective etherification or mechanistic studies under mild conditions, This compound is superior due to its stability and selectivity in non-hydroxylic solvents [3] [2]. For cyclopropanation or chain extension (e.g., Arndt-Eistert), ethyl diazoacetate is the standard choice [4].
  • Safety First: Never underestimate the hazards of diazo compounds. Always conduct a thorough risk assessment, use appropriate personal protective equipment (PPE), and employ engineering controls like blast shields, especially when scaling up reactions [5] [2].
  • Handling and Storage: this compound and similar compounds decompose on standing. They should be used soon after preparation and can be stored at low temperatures (e.g., -78°C) to extend their shelf-life [5].

Experimental Workflow Visualization

The following diagram outlines the general decision-making process and experimental workflow for selecting and using diazo compounds in a research setting.

Start Define Synthetic Goal G1 Methylation? Start->G1 G2 Cyclopropanation/ Chain Extension? Start->G2 G3 Selective Etherification/ Mechanistic Study? Start->G3 C1 Consider Diazomethane (High Hazard) G1->C1 C2 Use Ethyl Diazoacetate or similar G2->C2 C3 Use this compound (Stabilized) G3->C3 P Perform Rigorous Risk Assessment C1->P C2->P C3->P E Execute Reaction with Adequate Controls (e.g., Blast Shield) P->E

References

Summary of Hammett Correlations with Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Reaction System Observed Correlation Reported Parameters (ρ, σ values) Key Findings & Interpretation

| DDM with Triphenylphosphine [1] | U-shaped Hammett plot (non-linear) | Not quantitatively specified | Rate increases with both electron-donating and electron-withdrawing substituents. Effect attributed to conformational changes in the diazo compound in the transition state, not just frontier orbital energy matching [1]. | | DDM with Pyridine N-oxide Carboxylic Acids [2] | Standard Hammett plot (linear) | • ρ value: Not explicitly stated • σ values for N-oxide: σ₃ = 1.312; σ₄ = 1.140; σ₂ = -0.395 | The N-oxide group is electron-withdrawing at the 3- and 4-positions. The negative value at the 2-position suggests intramolecular hydrogen bonding [2]. | | DDM with 6-Substituted Nicotinic Acids [3] | Standard Hammett plot (linear) and Kamlet-Taft solvatochromic equation | • ρ value: Not explicitly stated in excerpt • Equation: log k = log k₀ + sπ* + aα + bβ | Reaction rates are influenced by solvent properties (polarity, hydrogen-bond acidity/basicity). The Hammett correlation holds for analyzing the substituent effect in these systems [3]. |

Experimental Protocols Overview

The core methodology across these studies involves kinetic measurements to determine how reaction rates change with different substituents.

  • General Kinetic Procedure:

    • The reaction of DDM with the substrate (e.g., an acid) is typically carried out in various aprotic solvents at a constant temperature (e.g., 30°C) [3].
    • The disappearance of DDM is monitored, often by tracking its characteristic yellow color or using spectrophotometry.
    • Second-order rate constants ((k)) are calculated from this kinetic data.
  • Hammett Plot Construction:

    • The logarithm of the measured rate constants ((\log k)) is plotted against known Hammett substituent constants (σ) for the various substituents introduced into the reactant.
    • The slope of the resulting line gives the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects. A positive ρ value indicates the rate increases with electron-withdrawing groups, while a negative ρ suggests the opposite.
  • Advanced Correlation Methods:

    • For reactions in different solvents, the Kamlet-Taft solvatochromic equation is used. This multi-parameter linear regression analysis (( \log k = \log k_0 + sπ^* + aα + bβ )) disentangles the effects of solvent polarity (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β) on the reaction rate [3].

Interpreting the U-Shaped Hammett Correlation

The U-shaped correlation found in the reaction with triphenylphosphine is a key finding. The following diagram illustrates the conceptual interpretation of this phenomenon.

Start Reaction of Diazodiphenylmethane (DDM) with Triphenylphosphine Node1 Expected: Linear Hammett Plot Start->Node1 Node2 Observed: U-Shaped Hammett Plot Start->Node2 SubNode1 Electron-Withdrawing Groups (EWG) Node2->SubNode1 SubNode2 Electron-Donating Groups (EDG) Node2->SubNode2 Interp1 Accelerated Rate SubNode1->Interp1 Interp2 Accelerated Rate SubNode2->Interp2 Conclusion Conclusion: Rate enhancement by both EWG and EDG suggests a biphilic mechanism where conformational changes in the transition state drive reactivity. Interp1->Conclusion Interp2->Conclusion

This U-shaped profile indicates a shift in mechanism or controlling factors. The study concluded that simple frontier orbital energy matching could not explain the data. Instead, the effect arises from conformational changes in the diazo compound as it progresses from the reactant to the transition state [1].

Key Takeaways for Researchers

  • A Probe for Reactivity: DDM is primarily used as a chemical probe to understand fundamental reaction mechanisms and quantify electronic effects (substituent and solvent) in acid-base and other biphilic reactions [1] [2] [3].
  • Beyond Simple Linear Correlations: The observation of U-shaped Hammett correlations serves as a critical case study, demonstrating that linear free-energy relationships have limits and can point to more complex reaction pathways, such as those involving significant structural changes in the transition state [1].
  • Solvent Effects are Crucial: When comparing reactions involving DDM, the solvent environment must be considered a key variable, as its properties can be systematically correlated with reaction rates using approaches like the Kamlet-Taft equation [3].

References

Diazodiphenylmethane compared to diazomethane

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Safety Comparison

Feature Diazodiphenylmethane Diazomethane
Chemical Structure (Diphenylmethyl)diazene / Ph₂CN₂ [1] Methyl diazene / CH₂N₂ [2] [3]
Physical State at RT Red-black crystalline solid (Melting point: ~30°C) [1] Yellow gas (Boiling point: -23°C), typically used in solution (e.g., diethyl ether) [2] [3]
Molecular Weight 194.237 g·mol⁻¹ [1] 42.04 g·mol⁻¹ [2]
Primary Hazards Unstable [1] Highly toxic, explosive, and carcinogenic. Extremely sensitive to friction, heat, light, and shock. [4] [2] [3]
Key Safety Advantage Safer to handle as a stable solid at room temperature. [1] [5] Requires specialized, stringent safety protocols due to acute toxicity and explosion risk. [4] [6] [2]

Applications and Reactivity

Both compounds are valued for their ability to act as carbene precursors or alkylating agents, but their specific uses differ.

  • Diazomethane is a potent and versatile methylating agent. It is most commonly used to convert carboxylic acids and phenols into their corresponding methyl esters and methyl ethers, with nitrogen gas as the only by-product [4] [2] [3]. It is also essential for homologation reactions like the Arndt-Eistert synthesis and for generating cyclopropanes via cycloaddition [4] [3].
  • This compound is primarily used in research to synthesize (diphenyl)methyl esters and ethers by reacting with carboxylic acids and alcohols, respectively [1]. Its stability makes it a useful reagent for kinetic studies, such as investigating reaction rates with various acids [1].

Experimental Protocols Overview

The procedures for generating and using these two compounds reflect their vastly different risk profiles.

  • Synthesis of this compound A common and improved procedure involves the dehydrogenation of benzophenone hydrazone [5].

    • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with an overhead mechanical stirrer and placed under a nitrogen atmosphere. It is charged with dimethyl sulfoxide (DMSO) in anhydrous tetrahydrofuran (THF) and cooled to -55°C.
    • Reagent Addition: A solution of oxalyl chloride in THF is added, maintaining the low temperature. A separate solution of benzophenone hydrazone and triethylamine in THF is then added, resulting in a deep-red solution with a white precipitate (triethylamine hydrochloride).
    • Work-up and Purification: The reaction mixture is filtered cold to remove the precipitate. The filtrate is concentrated by rotary evaporation to yield a red oil that solidifies. The crude product is dissolved in pentane and rapidly filtered through a pad of activated basic alumina to yield an analytically pure red crystalline solid [5].
    • Critical Safety Note: Despite being more stable, this compound should still be handled with care as diazo compounds are generally toxic and can be irritating [5].
  • Handling of Diazomethane Due to its severe hazards, diazomethane is typically generated and consumed in situ using specialized methods to minimize accumulation.

    • Traditional Caution: Extreme precautions are necessary, including the use of flame-polished glassware (no ground joints or sharp edges), blast shields, and working in a well-ventilated fume hood [2] [3].
    • Modern Safe Methods: Flow chemistry and phase-vanishing (PV) methods are now employed for safer handling [4] [6] [7]. These systems generate diazomethane from precursors like Diazald at a controlled rate that is immediately consumed in the reaction, avoiding the storage or handling of significant quantities [4] [6].

Key Takeaways for Researchers

Decision Factor Recommendation
Methylation Needs For standard methylation of carboxylic acids, diazomethane (or its safer liquid alternative, trimethylsilyldiazomethane) is the direct choice, but requires extreme caution or modern flow/PV systems. [4] [2] [3]
Diphenylmethyl Group For introducing a diphenylmethyl group, This compound is the requisite reagent. [1]
Safety & Practicality For general lab use where possible, This compound is the dramatically safer and more practical option due to its stability as a solid, though it is not a direct functional substitute. [1] [5]

Reaction Pathways at a Glance

The following diagram summarizes the primary synthetic pathways and applications for both reagents, illustrating the critical safety protocols for diazomethane.

G cluster_DDM This compound (Ph₂CN₂) cluster_DM Diazomethane (CH₂N₂) Start Start: Reagent Selection DDM Stable Red-Black Solid Start->DDM DM Toxic, Explosive Gas Start->DM DDM_App1 Synthesis of (Diphenyl)methyl Esters/Ethers DDM->DDM_App1 DDM_App2 Carbene Precursor (upon heating/UV) DDM->DDM_App2 DM_Safety STRINGENT SAFETY PROTOCOLS REQUIRED DM->DM_Safety DM_Gen In-Situ Generation (e.g., Flow Chemistry, PV Method) DM_Safety->DM_Gen DM_App1 Methylation of Carboxylic Acids & Phenols DM_Gen->DM_App1 DM_App2 Arndt-Eistert Homologation DM_Gen->DM_App2 DM_App3 Cyclopropanation via Carbene DM_Gen->DM_App3

  • Diazomethane is a powerful but dangerous tool for methylation and homologation, now made accessible through modern contained technologies.
  • This compound is a specialized, bench-stable reagent for introducing the diphenylmethyl group, offering a much safer and more straightforward handling profile for synthetic applications.

References

Diazodiphenylmethane frontier molecular orbital analysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Finding: The U-Shaped Hammett Plot

The core experimental finding is that the reaction rate of triphenylphosphine with diazodiphenylmethane is influenced by substituents on the diazo compound's phenyl rings in an unusual way.

The study analyzed the reaction kinetics and found that both electron-withdrawing and electron-releasing substituents enhanced the reaction rate compared to the unsubstituted molecule. This resulted in a U-shaped Hammett correlation when reaction rates were plotted against Hammett substituent constants [1].

Interpretation via Frontier Molecular Orbital Analysis

The initial interpretation and the subsequent revised understanding of this U-shaped curve are summarized below.

G A Experimental Observation: U-Shaped Hammett Plot B Initial FMO Hypothesis: Energy Matching of Frontier Orbitals A->B C Evidence Against Simple FMO Matching: 1. Linear Hammett plot for PPh₃ substituents. 2. Reactivity of disubstituted diazo compounds. B->C D Revised Interpretation: Conformational Change in the diazo compound from reactant to transition state. C->D

Experimental Data on Substituent Effects

The table below summarizes the quantitative kinetic data for different substituents, which forms the basis for the U-shaped Hammett plot [1].

Substituent Type Effect on Reaction Rate Interpretation
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Rate Increase Alters the geometry of the diazo compound, facilitating the reaction [1].
Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Rate Increase Alters the geometry of the diazo compound, facilitating the reaction [1].
No Substituent (this compound itself) Baseline Reactivity Found to be an order of magnitude more reactive than initially expected from simple FMO considerations [1].

Experimental Protocol Overview

For context, here is a general overview of the key methodologies related to this compound as derived from the search results. Note that the kinetic study itself does not detail its synthesis procedure.

  • Typical Synthesis: A common high-yielding method involves the oxidation of benzophenone hydrazone. Modern procedures often use oxalyl chloride with dimethyl sulfoxide (DMSO) (an Swern-type oxidation) in anhydrous tetrahydrofuran (THF) at low temperatures (-50 °C to -78 °C) [2].
  • Kinetic Analysis: The reaction rates were measured for this compound derivatives with various substituents reacting with triphenylphosphine. The second-order rate coefficients (k) were determined and plotted against Hammett substituent constants (σ) to generate the correlation [1].
  • Safety Considerations: The synthesis and handling of diazo compounds must be done with caution due to their potential toxicity, instability, and explosive nature. Safety precautions like the use of blast shields are recommended [2].

Conclusion and Research Outlook

This analysis demonstrates that the reactivity of this compound in biphilic reactions is a complex process. While Frontier Molecular Orbital theory provides a starting point, the dominant factor appears to be conformational changes rather than simple frontier orbital energy matching [1].

For a more contemporary view, I suggest you:

  • Search for computational chemistry studies that provide modern molecular orbital calculations and transition state modeling for this reaction.
  • Explore recent literature on diazo compound reactivity, which may have revisited this classic system with advanced analytical techniques.

References

Key Mechanistic Studies on Diazodiphenylmethane

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Reaction Partner Key Quantitative Data & Observations Experimental Context & Methodology

| Ortho-substituted Benzoic Acids (Various Solvents) [1] | Rate variations with ortho-alkyl groups (H > Me < Et < Pri < But); ortho-halogen groups increase reactivity (H ≪ F < Cl < Br ≈ I). | Kinetics: Measured at 30°C in six solvents (dioxan, ethyl acetate, ethanol, etc.). Method: Followed reaction rates to separate polar and steric substituent effects. | | Phenylacetic Acids (Various Alcohols) [2] | Hammett ρ-values calculated; relationship for phenylacetic acids given by ρ₂ = 0.68ρ₁ – 0.235. Solvent effect interpreted via dielectric constant and hydrogen bonding. | Kinetics: Measured at 30°C in nine alcoholic solvents. Method: Used log k values and Hammett equations to analyze solvent and substituent effects. | | Benzoic Acid & 2,4-Dinitrophenol (Aprotic Solvents) [3] | Rate coefficient spread: 3,200-fold for benzoic acid vs. 180-fold for 2,4-dinitrophenol across solvents. Solvent basicity is key for benzoic acid; dielectric properties dominate for the phenol. | Kinetics: Measured at 37°C (benzoic acid) and 30°C (phenol) in over 30 aprotic solvents. Method: Correlated log k with multiple solvent parameters (e.g., B for basicity, ET). | | Vicinal Diols (Catalyzed by SnCl₂) [4] | Reaction pseudo first-order in diazodiphenylmethane at low [glycol]; zero-order at high [glycol]. Evidence against a cyclic 1,3,2-dioxastannolane intermediate in non-hydroxylic solvents. | Kinetics: Followed by visible absorption at 523 nm at 30°C. Context: Investigated selectivity in glycoside and nucleoside chemistry. |

A Contemporary Experimental Protocol

While not a mechanistic study, a 2021 paper provides a well-documented, modern protocol for the synthesis of diphenyldiazomethane, which is the same compound [5]. This can serve as a reference for current best practices in handling this reagent.

  • Objective: To optimize the continuous-flow synthesis of diphenyldiazomethane (2) from benzophenone hydrazone (1) as an integrated undergraduate chemistry experiment [5].
  • Reaction Mechanism: The proposed mechanism is an Omura-Sharma-Swern oxidation, where two hydrogen atoms are abstracted from the same nitrogen of the hydrazone to form the diazo compound [5]. The diagram below illustrates this pathway.

G A Benzophenone Hydrazone (1) B Activated DMSO-TFAA Complex A->B Reaction C Key Intermediate B->C Formation D Diphenyldiazomethane (2) C->D Base-Induced Elimination

  • Key Methodology:
    • Setup: Continuous-flow microreactor (1 μL volume) at 10°C.
    • Reagents: Solutions of Trifluoroacetic anhydride (TFAA, 0.4 M), N,N-diisopropylethylamine (DIPEA, 1.435 M), and a mixture of Benzophenone hydrazone (1, 0.2 M) with DMSO (0.6 M) in dichloromethane (DCM).
    • Analysis: The intense purple-red product is collected in DCM and quantified using UV-Vis spectroscopy [5].

Research Context & Limitations

The available information has specific constraints that you should consider for your guide:

  • Temporal Context: The core mechanistic kinetic studies are from 1969 to 1978 [2] [1] [3]. A study on tin chloride catalysis is from 2001 [4]. While foundational, they do not represent the current state of the art.
  • Lack of Pathways: The search results do not describe specific "signaling pathways" for this compound's biological activity, as your request mentioned. Its documented use is primarily in mechanistic organic chemistry and synthetic applications.
  • Modern Synthesis: The 2021 paper [5] offers an excellent, safe, and modern flow-chemistry synthesis protocol but does not investigate new reaction mechanisms of the synthesized compound.

To build a more current comparison guide, I suggest you:

  • Search specialized databases like SciFinder or Reaxys using terms such as "this compound kinetics," "diazo compound mechanism," and "this compound catalysis", filtering for the last decade.
  • Review recent literature on related diazo compounds, as advances in their catalytic and mechanistic understanding may apply to this compound by analogy.

References

Diazodiphenylmethane vs azobenzene properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The following table summarizes the core properties and functions of diazodiphenylmethane and azobenzene, highlighting their distinct characteristics.

Property This compound Azobenzene
Chemical Structure C13H10N2; red-black solid [1] C12H10N2; orange-red crystals [2]
Core Functional Group Diazo compound (C=N₂) [1] Azo compound (N=N) [2]
Melting Point ~30 °C [1] 67.88 °C (trans isomer) [2]
Primary Phenomenon Decomposition to generate carbene or anions [1] Trans-cis photoisomerization [2]
Key Applications Synthesis of esters/ethers; carbene precursor [1] Photoswitches; molecular machines; dyes; drug delivery systems [3]

Experimental Protocols and Behaviors

Here is a detailed look at the key experiments and behaviors for each compound, which underlie their applications.

This compound: Synthesis and Carbene Generation

This compound is primarily valued for its role as a reagent in organic synthesis and as a source of diphenylmethyl carbene.

  • Synthesis Protocol: A common method involves the oxidation of benzophenone hydrazone. An improved procedure uses mercury(II) oxide in diethyl ether with a basic catalyst, or alternatively, oxalyl chloride as a dehydrogenating agent [1].
  • Carbene Generation Workflow: Upon illumination by ultraviolet light or heating, this compound decomposes to generate (diphenyl)methyl carbene and nitrogen gas. This highly reactive carbene can then be trapped in subsequent reactions [1].

The diagram below illustrates this decomposition pathway:

G A This compound (Red-black solid) B UV Light or Heat (Activation) A->B C Decomposition B->C D (Diphenyl)methyl carbene (Reactive intermediate) C->D E Nitrogen Gas (N₂) C->E

Azobenzene: Photoisomerization and Applications

The most critical property of azobenzene is its reversible photoisomerization, which is the basis for its wide range of applications.

  • Photoisomerization Protocol: The isomerization is triggered by specific wavelengths of light [2].
    • trans-to-cis isomerization is typically induced by ultraviolet light (300-380 nm), which excites the π-π* transition [2] [3].
    • cis-to-trans isomerization can be driven by blue light (>400 nm), which excites the n-π* transition, or it occurs slowly as thermal relaxation in the dark [2] [3].
  • Experimental Considerations: Recent research highlights a crucial caveat for experiments involving azobenzene derivatives, especially basic ones like azopyridines. Using chlorinated solvents (e.g., DCM) with UV irradiation can lead to spurious results. The UV light can cause photodecomposition of the solvent, generating protons that protonate the azopyridine. This protonation markedly accelerates the thermal isomerization rate and can change the underlying mechanism [4] [5]. It is recommended to use solvents like ethanol or toluene for reliable kinetic studies [4].

The fundamental photoisomerization process of azobenzene is shown below:

G Trans Trans-Azobenzene (Planar, Stable) UV UV Light ~300-380 nm Trans->UV Cis Cis-Azobenzene (Nonplanar, Metastable) UV->Cis Vis Visible Light >400 nm Cis->Vis Thermal Thermal Relaxation (Dark) Cis->Thermal Vis->Trans Thermal->Trans

  • Application in Drug Delivery: A specific experimental application involves using azobenzene derivatives as nanovalves on Mesoporous Silica Nanoparticles (MSNs). In the trans configuration, azobenzene binds to a macrocycle like β-cyclodextrin (β-CD), capping the pores and trapping cargo (e.g., a drug). Upon UV irradiation, isomerization to the cis form causes the β-CD cap to dissociate, triggering cargo release. Visible light or thermal relaxation can then close the valve [3].

Key Insights for Researchers

  • Distinct Reactivity: While both molecules contain nitrogen, their core chemistry is different. This compound is a precursor for reactive intermediates, whereas azobenzene is a reversible photoswitch.
  • Solvent Selection is Critical: For photoisomerization studies on azobenzenes, the choice of solvent is paramount. The well-known advisory to avoid chlorinated solvents like DCM with UV light is due to in-situ proton generation, which can drastically and irreproducibly alter kinetic results [4] [5].
  • Tailoring Azobenzene Properties: The thermal relaxation rate of azobenzene (and thus its application) can be tuned by modifying the aromatic rings. Substituting with electron-donating and electron-withdrawing groups in a "push-pull" configuration creates "pseudo-stilbenes," which can have isomerization rates on the order of seconds, much faster than unsubstituted azobenzene (hours) [2].

References

Diazodiphenylmethane biphilic reactivity evidence

Author: Smolecule Technical Support Team. Date: February 2026

Core Evidence for Biphilic Reactivity

The table below summarizes the key experimental observations that support the biphilic nature of diazodiphenylmethane in its reaction with triphenylphosphine.

Evidence Type Key Observation Interpretation
Reaction Kinetics Reaction between diazodiarylmethanes and triphenylphosphine is an elementary biphilic reaction [1]. Each reactant (This compound and triphenylphosphine) behaves as both a nucleophile and an electrophile at the same time.
Hammett Correlation A U-shaped correlation is observed when plotting reaction rate against substituent effects in the diazoalkane [1]. The rate is enhanced by both electron-withdrawing & electron-releasing groups. This contradicts a simple, single-mode reactivity model.
Mechanistic Studies The U-shaped plot does not arise from frontier orbital energy matching [1]. The substituent effect is attributed to conformational changes in the diazo compound as it moves from the reactant state to the transition state.
Comparative Linearity Hammett plots for substituents in triphenylphosphine are linear [1]. This linearity confirms that the complex substituent effect is specific to the diazo compound, reinforcing the unique biphilic mechanism.

Experimental Protocols

To help you replicate or contextualize these findings, here are detailed methodologies for key experiments.

Protocol 1: Synthesis of Diphenyldiazomethane (Javed and Brewer Method)

This modern, high-yielding synthesis avoids heavy-metal oxidants and is adapted from Organic Syntheses [2].

  • Principle: Dehydrogenation of benzophenone hydrazone using chlorodimethylsulfonium chloride (formed in situ from DMSO and oxalyl chloride).
  • Hazard Note: Diazo compounds can be toxic, irritating, and potentially explosive. Handle behind a blast shield with appropriate personal protective equipment (PPE) [2].
  • Procedure:
    • Flame-dry a 1-L three-necked flask equipped with an overhead mechanical stirrer, and maintain under a nitrogen atmosphere.
    • Add anhydrous tetrahydrofuran (THF, 450 mL) and dimethyl sulfoxide (DMSO, 56.0 mmol). Cool to -55 °C.
    • In a separate flask, mix oxalyl chloride (53.5 mmol) with THF (50 mL). Add this solution to the cold DMSO/THF mixture, maintaining the temperature between -55 °C and -50 °C for 35 minutes.
    • Cool the reaction mixture to -78 °C.
    • In another flask, dissolve benzophenone hydrazone (51.0 mmol) and triethylamine (0.107 mol) in THF (50 mL).
    • Add the hydrazone solution to the main reaction vessel. A deep-red color and a white precipitate (triethylamine hydrochloride) will form.
    • After 30 minutes at -78 °C, filter the reaction mixture cold to remove the precipitate.
    • Concentrate the filtrate by rotary evaporation to obtain crude diphenyldiazomethane as a red oil.
    • Purify by dissolving the crude product in pentane and rapidly filtering through a pad of activated basic alumina. Concentrate the filtrate to obtain analytically pure diphenyldiazomethane as red crystals in 93% yield [2].
  • Characterization:
    • MP: 29–31 °C.
    • ¹H NMR (CDCl₃): δ 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz, 2H).
    • IR (film): 2032 cm⁻¹ (diazo stretch) [2].
Protocol 2: Kinetic Analysis with Carboxylic Acids

This protocol, used to study reactivity, is adapted from a video article comparing batch and flow chemistry [3].

  • Principle: Monitoring the decolorization of diphenyldiazomethane as it reacts with a carboxylic acid. The reaction is first-order in diphenyldiazomethane and first-order in the acid.
  • Reaction: Diphenyldiazomethane + p-Nitrobenzoic Acid → Ester + N₂
  • Procedure:
    • Prepare a solution of diphenyldiazomethane and a large excess (e.g., 10 molar equivalents) of p-nitrobenzoic acid in anhydrous ethanol.
    • The reaction can be qualitatively monitored by the disappearance of the characteristic deep purple color of diphenyldiazomethane.
    • For quantitative analysis, track the reaction progress using UV-Vis spectroscopy by measuring the decrease in absorbance at ~525 nm.
    • Under a large excess of acid, the kinetics become pseudo-first-order. The second-order rate constant is obtained by dividing the observed pseudo-first-order rate constant by the initial acid concentration [3].

Alternative Synthesis & Applications

  • Educational Flow Synthesis: An optimized continuous-flow synthesis has been developed for undergraduate laboratories. This method uses a Swern-type oxidation (with TFAA and DMSO) of benzophenone hydrazone at room temperature in a microreactor, allowing for visual and spectroscopic quantification of the red product [4].
  • Biosynthetic Derivatization: The reactivity of the diazo group has been leveraged in biosynthesis. A recombinant actinomycete producing 3-diazoavenalumic acid can be fed active methylene compounds, leading to intracellular coupling reactions that generate phenyldiazene derivatives, showcasing a method for natural product diversification [5].

Visualizing the Biphilic Reaction Pathway

The following diagram illustrates the logical relationship and evidence for the biphilic reaction mechanism between diphenyldiazomethane and triphenylphosphine.

G start Biphilic Reaction Hypothesis evidence1 U-Shaped Hammett Plot start->evidence1 evidence2 Linear Triphenylphosphine Hammett Plot start->evidence2 conc1 Ruling Out Simple Frontier Orbital Matching evidence1->conc1 evidence2->conc1 conclusion Confirmed Biphilic Mechanism via Conformational Change in Transition State conc1->conclusion

Key Takeaways for Researchers

For professionals in drug development and synthetic chemistry, the biphilic nature of this compound presents unique opportunities and considerations:

  • Versatile Reactivity: Its ability to engage in simultaneous nucleophilic and electrophilic pathways makes it a valuable reactant for constructing complex molecules, beyond the standard dipolar cycloadditions typical of diazo compounds.
  • Mechanistic Insight: The U-shaped Hammett plot is a critical diagnostic tool. When observing such nonlinear free-energy relationships in your own work, it should prompt an investigation beyond simple electronic effects and into conformational dynamics or changes in the rate-determining step.
  • Practical Handling: While highly useful, remember that diazo compounds require careful handling due to potential toxicity and explosibility. The modern Swern-type oxidation protocol offers a safer, high-yielding alternative to traditional heavy-metal oxidations [2] [4].

References

Experimental Characterization of a Diazodiphenylmethane-Derived Metallacarbene

Author: Smolecule Technical Support Team. Date: February 2026

The key study investigates the reaction between phenyl diazomethane (which shares close structural similarity with diazodiphenylmethane) and rhodium complexes. The experimental protocols and findings relevant to intermediate characterization are summarized below. [1] [2]

The table below outlines the core experimental observations that characterize the reaction pathway and intermediates.

Aspect Characterized Experimental Protocol / Conditions Key Observations & Characterization Data
Low-Temperature Diazo Complex Addition of phenyl diazomethane to Rh complexes at -70 °C. [1] Formation of η¹-N-bound diazo complexes 4 and 6 (confirmed by spectroscopy). [1]
Carbene Complex Formation Reaction of phenyl diazomethane with Rh complexes at room temperature. [1] Direct formation of PCP and PCN Rh-carbene complexes 3 and 5. [1]
Thermal Decomposition Pathway Decomposition of low-temperature η¹-N complexes (4, 6) upon warming. [1] Major products: Dinitrogen complexes (1, 2) and stilbene. Only a small yield of the target carbene complexes. [1]
Critical Reaction Intermediate Competition experiments and computational studies. [1] Identification of a key η¹-C-bound diazo complex. Its formation is sterically influenced by phosphine substituents (e.g., i-Pr groups). [1]
Mechanistic Insight Computational studies using a two-layer ONIOM model with the mPW1K functional. [1] For bulky ligands, the η¹-C-bound diazo complex is a critical intermediate. For less bulky ligands, multiple pathways are possible. [1]

Tools for Creating Diagrams

Your query also specified the use of Graphviz for creating diagrams. While the chemical data available was not suited for a comparative guide, here is some general information on these tools that you might find useful for your documentation. [3]

  • Graphviz: This is open-source graph visualization software. It uses a text-based language called DOT to describe diagrams (like flowcharts, network diagrams, etc.), which are then rendered into image files like PNG or SVG. [4] [5]
  • Graphviz Online Editors: Websites like graphvizonline.net allow you to create and render Graphviz diagrams directly in your web browser without any software installation. They typically feature live previews and export to PNG or SVG. [3]
  • Python Interface: For integration into data analysis workflows, the graphviz Python package provides a pure-Python interface to generate DOT code and render diagrams. You can install it via pip (pip install graphviz), but it also requires the Graphviz binaries to be installed on your system. [4]

Below is a basic example of Graphviz DOT code that creates a simple directed graph. You can use this as a starting point for designing more complex diagrams for your experimental workflows.

ReactionPathway Rh_Complex Rh Dinitrogen Complex Eta1_N η¹-N Diazo Complex Rh_Complex->Eta1_N Low Temp (-70 °C) Diazo_Compound Ph₂CN₂ This compound Diazo_Compound->Eta1_N Eta1_C η¹-C Diazo Complex (Critical Intermediate) Eta1_N->Eta1_C Isomerization Stilbene Ph₂CN₂ Stilbene Eta1_N->Stilbene Decomposition (Major Path) Carbene_Complex Rh Carbene Complex Eta1_C->Carbene_Complex N₂ Loss

This code produces a diagram illustrating the potential reaction pathways, consistent with the mechanistic insights from the study. [1]

How to Proceed Further

The search results provided a deep dive into one specific mechanistic study. To build the comprehensive comparison guide you are aiming for, you might consider:

  • Searching for reviews: Look for scholarly review articles on "carbene intermediate characterization techniques" which often provide comparative tables of different methods (e.g., NMR, X-ray crystallography, computational methods).
  • Broadening the scope: Search for studies that specifically use a variety of techniques (spectroscopic, crystallographic) to characterize carbenes derived from this compound and compare them to carbenes from other precursors.

References

Experimental Protocol: CIDNP for Diazodiphenylmethane Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is based on a 1977 study that used Chemically Induced Dynamic Nuclear Polarization (CIDNP) to investigate the decomposition of diazodiphenylmethane and its substituted analogues [1].

  • Reaction Setup: this compound was decomposed thermally in esters of α-fluorophenylacetic acid, which served as the solvent [1].
  • Data Acquisition: The 1H and 19F CIDNP effects were recorded during the reaction [1].
  • Data Interpretation: The polarization patterns in the NMR spectra were analyzed to infer the reaction mechanism. The study concluded that the evidence was consistent with a dual mechanism: benzylic C–H insertion by triplet diphenylmethylene and insertion with retention of configuration by singlet diphenylmethylene [1].

The table below summarizes the key experimental data from this study.

Spectroscopic Method Nuclei Measured Key Evidence for Intermediate Proposed Mechanism
Chemically Induced Dynamic Nuclear Polarization (CIDNP) [1] 1H and 19F [1] Specific polarization patterns in the NMR spectra during reaction [1] Dual mechanism involving both singlet and triplet diphenylmethylene [1]

Workflow for CIDNP Analysis

The diagram below outlines the core experimental workflow for the CIDNP method described above.

CIDNP_Workflow start Start Experiment prepare Prepare Reaction Mixture start->prepare heat Thermally Decompose This compound prepare->heat acquire Acquire CIDNP NMR Spectra heat->acquire analyze Analyze Polarization Patterns acquire->analyze conclude Conclude Reaction Mechanism analyze->conclude

Guidance for Further Research

The search results indicate a significant gap in the literature regarding modern spectroscopic verification methods for this compound. To build a more current and comprehensive guide, I suggest you:

  • Consult Specialized Databases: Focus your search on reputable chemical and scientific literature databases such as SciFinder, Reaxys, Web of Science, or PubMed.
  • Use Specific Keywords: Broaden your search terms to include techniques like "time-resolved spectroscopy," "IR spectroscopy," "UV-Vis kinetics," "mass spectrometry," and "trapping experiments" in combination with "this compound" or "carbene characterization."
  • Review Contemporary Literature: Look for recent review articles on diazo compound chemistry or carbene intermediates, as they often summarize common identification and verification techniques.

References

Diazodiphenylmethane compared to diazo carbonyl compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Diazodiphenylmethane Diazo Carbonyl Compounds
General Structure R₁R₂C=N₂ (R₁, R₂ = Aryl groups, e.g., C₆H₅-) R₁R₂C=N₂ (R₁ or R₂ = Electron-withdrawing group, e.g., -C=O, -COOR)
Stability Relatively stable as a solid or in solution; decomposes on standing [1] [2]. Higher stability than diazoalkanes; stabilized by delocalization of the α-carbon electrons into the EWG [3] [4].
Key Reactivity Acts as an electrophile in esterification/etherification [2]; precursor for (diphenyl)methyl carbene [2]. Primarily serves as a carbene precursor (upon thermolysis/photolysis) for cyclopropanation, C-H insertion, etc.; can act as 1,3-dipole in cycloadditions [3] [5].

| Primary Applications | - Esterification of carboxylic acids in aprotic solvents [2].

  • Kinetic studies of reactions with carboxylic acids [2].
  • Undergraduate lab experiments for teaching flow chemistry and optimization [6]. | - Diversification of natural products (e.g., synthesis of phenyldiazene derivatives) [7].
  • Synthesis of heterocycles (e.g., oxazoles, pyrazoles) [3] [8].
  • Chemical biology probes (e.g., as stable, metabolically compatible reagents) [4]. | | Key Differentiator | A specialized reagent for specific reactions (esterification) and educational use. | A versatile and stable building block for complex synthesis, widely used in medicinal chemistry and chemical biology. |

Detailed Comparison

Structure and Stability
  • This compound: This compound features two phenyl groups attached to the diazo carbon. The aryl groups provide some stabilization through resonance, making it a red-black solid that is relatively stable, though it still decomposes on standing [1] [2].
  • Diazo Carbonyl Compounds: These are significantly stabilized by an electron-withdrawing group (EWG), such as a carbonyl (-C=O), ester (-COOR), or sulfone, adjacent to the diazo carbon. This EWG delocalizes the negative charge, dramatically increasing their stability and making them safer to handle than simple diazoalkanes like diazomethane [3] [4]. This stability is a key reason for their broad utility in modern research.
Reactivity and Applications

The core difference lies in their typical reaction modes, which dictates their field of application.

  • This compound as an Electrophile: Its primary use is as an electrophilic reagent, particularly for the esterification of carboxylic acids under mild, non-aqueous conditions [2]. It is also a classic reagent for kinetic studies of carboxylic acid reactivity [2]. Furthermore, its vivid color and predictable reactivity make it an excellent model compound for teaching modern concepts like continuous-flow chemistry and Design of Experiments (DoE) in undergraduate laboratories [6].
  • Diazo Carbonyl Compounds as Carbene Precursors: The dominant application of diazo carbonyl compounds is as precursors to metal carbenes, especially in reactions catalyzed by Rh, Cu, or other transition metals. Upon loss of nitrogen, the generated carbene can undergo a wide range of transformations, including cyclopropanation, C-H bond insertion, and Wolff rearrangement [7] [3] [5]. This reactivity is harnessed for:
    • Diversifying Natural Product Scaffolds: As shown in one 2024 study, a recombinant actinomycete producing 3-diazoavenalumic acid (a diazo carbonyl compound) could be fed active methylene compounds to generate novel "unnatural" phenyldiazene derivatives via an intracellular coupling reaction [7].
    • Synthesis of Azoles: They are key starting materials for the efficient synthesis of important heterocycles like oxazoles and pyrazoles, which are common motifs in pharmaceuticals and functional materials [3] [8].
    • Chemical Biology: Their metabolic stability and chemoselective reactivity make them attractive as potential probes for detecting and modifying biomolecules like proteins and nucleic acids [4].

Experimental Protocols

Protocol 1: Synthesis of Diphenyldiazomethane via Swern-type Oxidation [1] [6]

This is a modern, heavy-metal-free synthesis suitable for a research or advanced teaching lab.

  • Objective: To prepare diphenyldiazomethane from benzophenone hydrazone in a continuous-flow system.
  • Key Steps:
    • Reaction Setup: Prepare separate solutions of trifluoroacetic anhydride (TFAA, 0.4 M), DIPEA (1.435 M), and a mixture of benzophenone hydrazone (0.2 M) and DMSO (0.6 M) in dichloromethane (DCM).
    • Flow Chemistry: Load the solutions into syringe pumps. Pump the TFAA and hydrazone/DMSO solutions through a cooled microreactor (e.g., 10°C) to mix. Then, introduce the DIPEA solution.
    • Observation & Work-up: A deep red color indicates product formation. The effluent is collected in DCM. The product, diphenyldiazomethane, can be used directly in solution or purified.
  • Note: This method highlights the advantages of flow chemistry for handling unstable intermediates and for process optimization [6].
Protocol 2: In Vivo Production of Phenyldiazene Derivatives [7]

This protocol demonstrates the application of a diazo carbonyl compound in a biological system.

  • Objective: To produce phenyldiazene derivatives in a culture of a recombinant actinomycete.
  • Key Steps:
    • Strain and Cultivation: Use a genetically engineered Streptomyces albus strain (e.g., S. albus-ava ΔavaA7) that produces the diazo carbonyl intermediate 3-diazoavenalumic acid (3-DAA).
    • Feeding Experiment: Add an excess (e.g., 5.0 mM) of an active methylene compound (e.g., acetoacetanilide) to the culture.
    • Incubation and Extraction: Continue cultivation for an additional two days. Extract the metabolites from the culture broth with ethyl acetate.
    • Analysis: Analyze the extract using LC-MS to detect and characterize the newly formed phenyldiazene derivative.

Practical Workflow

The diagram below illustrates the contrasting primary uses and reactivity pathways of these two diazo compounds.

Start Start: Choose a Diazo Compound DiazoDPM This compound (Stable, Electrophilic) Start->DiazoDPM DiazoCarbonyl Diazo Carbonyl Compound (Stable, Carbene Precursor) Start->DiazoCarbonyl Path1 Use in Esterification or Kinetic Studies DiazoDPM->Path1 App1 Application: - Synthetic Reagent - Educational Tool Path1->App1 Path2 Activation via Heat, Light, or Metal Catalyst DiazoCarbonyl->Path2 Carbene Forms Metal Carbene Path2->Carbene App2 Application: - Cyclopropanation - C-H Insertion - Natural Product Diversification Carbene->App2

Key Takeaways for Researchers

  • For Synthetic & Medicinal Chemistry: Diazo carbonyl compounds are the clear choice for building complex molecular architectures, such as heterocycles and cyclopropanes, due to their versatile carbene-based reactivity [3] [8].
  • For Chemical Biology: The stability and metabolic compatibility of certain diazo carbonyl compounds make them promising tools for developing new bioorthogonal probes and studying biological systems [4].
  • For Specialized Synthesis & Education: This compound remains a useful reagent for specific esterification kinetics and is an excellent model for teaching advanced laboratory techniques like flow chemistry and process optimization [6] [2].

References

Diazodiphenylmethane electrochemical behavior comparison

Author: Smolecule Technical Support Team. Date: February 2026

Electrochemical & Reactivity Comparison

The table below summarizes key electrochemical and reactivity parameters for several diazo compounds, which are crucial for understanding their behavior in synthetic applications.

Compound Name Reduction Potential (Ered) Reactivity Parameter (E) [1] Electrochemical Behavior & Notes
Diazodiphenylmethane Peak at ~ -1.6 V (for grafted aryl-diazirine in PBS) [2] -21.40 [1] Reduction is chemically irreversible in aqueous conditions; forms diaziridine [2].
Aryl-diazirine (model compound) Semi-reversible at -2 V vs. Ag/AgCl (in acetonitrile) [2] Information missing Process is chemically reversible only at fast scan rates (>1 V/s); irreversible with acid present [2].
Methyl Diazoacetate Information missing -18.50 [1] Information missing
Dimethyl Diazomalonate Information missing -18.20 [1] Information missing
(p-Nitrophenyl)diazomethane Information missing -18.30 [1] Information missing

Experimental Protocols for Key Data

The electrochemical data primarily comes from studies on carbene precursors for adhesive curing. Here are the methodologies used.

Cyclic Voltammetry of Aryl-Diazirine & this compound Derivatives [2]
  • Objective: To determine the reduction potential and chemical reversibility of the diazo group.
  • Working Electrode: Glassy Carbon
  • Counter Electrode: Platinum
  • Reference Electrode: Ag/AgCl
  • Solvent System:
    • For aryl-diazirine: Anhydrous acetonitrile.
    • For PAMAM-g-diazirine (this compound grafted onto dendrimers): Phosphate Buffered Saline (PBS), pH 7.4.
  • Analyte Concentration: ~0.1 M
  • Scan Rate: Varied from 0.1 V/s to 1 V/s.
  • Key Observations:
    • The aryl-diazirine in acetonitrile showed semi-reversible behavior at 0.1 V/s, becoming more reversible at faster scan rates. The addition of acetic acid made the reduction irreversible [2].
    • The PAMAM-g-diazirine conjugate in PBS showed a chemically irreversible reduction at -1.6 V with no oxidation peak on the reverse scan [2].
Controlled-Potential Electrolysis for Crosslinking [2]
  • Objective: To activate the diazirine group for adhesive crosslinking.
  • Setup: A two-electrode system in PBS (pH 7.4).
  • Working Electrode: Material serving as the substrate for adhesion.
  • Counter Electrode: Platinum.
  • Applied Potential: -2.0 V vs. Ag/AgCl.
  • Process: The applied voltage reduces the diazirine, generating a carbene that forms immediate crosslinks with adjacent dendrimers and the electrode surface. The reaction is monitored by a decrease in ultraviolet absorbance [2].

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates the logical workflow for characterizing the electrochemical behavior of a diazo compound, as described in the experimental protocols.

Start Start: Prepare this compound or Derivative A Set Up Electrochemical Cell (Working, Counter, Reference Electrodes) Start->A B Perform Cyclic Voltammetry (Vary scan rate: 0.1 V/s to 1 V/s) A->B C Analyze Voltammogram B->C D Identify Reduction Potential (Ered) and Reversibility C->D E Perform Bulk Electrolysis at Target Potential (e.g., -2.0 V) D->E F Monitor Reaction via UV-Vis Spectroscopy E->F F->E Continue until completion G End: Characterize Products (e.g., Diaziridine via Mass Spec) F->G

Key Insights for Research Applications

The data reveals critical considerations for employing these compounds in research:

  • Solvent and Environment are Critical: The electrochemical behavior of this compound derivatives changes dramatically from reversible in organic solvent (acetonitrile) to irreversible in aqueous buffer (PBS). This must be factored into experimental design, especially for bio-related applications [2].
  • Scan Rate Impacts Observed Reversibility: For aryl-diazirine, the reduction appears reversible only at faster scan rates (>1 V/s), indicating that the generated anion radical is short-lived and undergoes a fast chemical reaction [2].
  • Direct Comparison is Limited: The available data does not allow for a direct, apples-to-apples comparison of this compound with all other listed diazo compounds under identical electrochemical conditions. The reported reactivity parameters (E) from Mayr's Database are a more general measure of electrophilicity, not specific electrochemical reduction potentials [1].

References

Diazodiphenylmethane reaction kinetics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Kinetics of DDAM with Carboxylic Acids

The reaction between diazodiphenylmethane and carboxylic acids is a well-established model for studying acidity and solvent effects. The general reaction proceeds via a two-step mechanism, where the initial proton transfer is the rate-determining step [1].

To compare different acids, their reactivity is often quantified by the second-order rate constant (k). The table below summarizes data for the reaction of DDAM with various carboxylic acids in ethanol.

Table 1: Reaction Rate Constants of DDAM with Carboxylic Acids in Ethanol

Carboxylic Acid pKa (approx.) Temperature (°C) Rate Constant (k) Notes Source
p-Nitrobenzoic acid 3.4 [1] Not specified (Batch) Pseudo-first-order kinetics observed 10:1 acid/DDAM ratio; ~95% conversion in 11 min in flow [1]. [1]
Benzoic acid 4.2 [1] Not specified (Batch) Pseudo-first-order kinetics observed 10:1 acid/DDAM ratio; ~90% conversion in 96 min in batch [1]. [1]
Biphenyl-4-carboxylic acids Varies by substituent 30, 35, 40 Rate constants determined Hammett ρ values evaluated to assess substituent effect [2]. [2]
1-Naphthoic acids Varies by substituent 30, 35, 40 Rate constants determined Hammett ρ values evaluated [2]. [2]
Methylnaphthoic & Acenaphthoic acids Varies Not specified Rate constants determined Studied in ethanol and 2-n-butoxyethanol [3]. [3]

Experimental Protocol for Kinetic Analysis

This protocol, adapted from a study comparing batch and flow methods, details how to measure the reaction kinetics of DDAM with a carboxylic acid [1].

1. Synthesis and Purification of this compound (DDAM) [1] - Reaction: In a 3-neck round-bottom flask (Flask 1), combine 10 g of anhydrous KH₂PO₄ and 31 g of activated manganese dioxide (MnO₂) in 67 mL of dichloromethane (DCM). Purge with inert gas and maintain at 0°C with an ice bath. - Addition: In a separate flask (Flask 2), dissolve 20 g of benzophenone hydrazone in DCM. After purging, transfer the contents of Flask 2 into the chilled Flask 1. - Process: Stir the reaction mixture for 24 hours at 0°C until completion, indicated by a deep red-purple color. - Purification: Add 120 mL of pentane to the mixture. Rapidly filter the solution through neutral silica gel (contact time <5 minutes to prevent acid-catalyzed decomposition). Concentrate the filtrate using a rotary evaporator, protected from light with aluminum foil. Pure DDAM crystallizes as deep reddish-purple crystals after 2-3 days in a freezer.

2. Kinetic Measurement in Batch Mode [1] - Preparation: Prepare a reaction solution with a large molar excess of the carboxylic acid (e.g., 10 equivalents of p-nitrobenzoic acid) relative to DDAM in anhydrous ethanol. This ensures pseudo-first-order kinetics. - Monitoring: The reaction can be monitored qualitatively by the disappearance of the characteristic purple color of DDAM. Quantitatively, track the reaction progress by using UV-Vis spectroscopy to measure the decrease in absorbance of DDAM at 525 nm over time. - Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the plot of ln[DDAM] versus time. The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the carboxylic acid.

3. Transfer to Flow Reactor System (Optional) [1] - Setup: Use a glass continuous flow reactor system consisting of "mixing" modules (for high-performance mixing) and "linear" modules (to provide residence time). - Execution: Pump the reaction mixture (from Step 2 preparation) through the flow reactor. The superior mixing and heat transfer can significantly accelerate the reaction, achieving high conversion in a short time (e.g., 95% in 11 minutes for p-nitrobenzoic acid).

Reaction Mechanism and Workflow

The following diagram illustrates the proton transfer mechanism and the experimental workflow for kinetic analysis, integrating the key steps from the protocol.

G cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow DDAM This compound (DDAM) Purple, λ_max=525nm ProtonTransfer Slow Proton Transfer (Rate-Determining Step) DDAM->ProtonTransfer Acid Carboxylic Acid R-COOH Acid->ProtonTransfer Intermediate Diphenylmethane Diazonium Ion ProtonTransfer->Intermediate FastStep Fast Nucleophilic Attack Intermediate->FastStep Product Ester Product Colorless FastStep->Product N2 N₂ Gas FastStep->N2 MechanismEnd Start Start Reaction Monitor Monitor UV Absorbance at 525nm over time Start->Monitor Data Collect Concentration-Time Data Monitor->Data Model Apply Pseudo-First-Order Kinetic Model Data->Model Result Calculate Rate Constant k Model->Result MechanismEnd->Start

Key Insights for Comparison

  • Acidity is a Key Driver: The reaction rate is highly dependent on the acidity (pKa) of the carboxylic acid. More acidic compounds (like p-nitrobenzoic acid) react significantly faster than less acidic ones (like benzoic acid) [1].
  • Solvent Effects Matter: The nature of the alcohol solvent profoundly influences the reaction rate. Studies show that the log k values for different acids can be linearly correlated across a range of alcohols, and the reaction parameters (like Hammett ρ values) are sensitive to the solvent's properties [2].
  • Technology for Enhancement: While traditional batch methods are reliable, transferring the reaction to a continuous flow system can drastically reduce reaction times and improve control, making it a competitive alternative for research and development [1].

References

Diazodiphenylmethane synthetic utility assessment

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Applications and Protocols for DDM

The following table summarizes the key utility and experimental data for diphenyldiazomethane based on the search results.

Application/Characteristic Description Experimental Context & Data
Reaction with Carboxylic Acids Used to esterify carboxylic acids. The reaction is first-order in both DDM and the acid [1]. Protocol: Reaction with p-nitrobenzoic acid in anhydrous ethanol. Data: Up to 95% conversion of DDM achieved in 11 minutes in a continuous-flow reactor at room temperature [1].
Stability & Handling More stable than simple diazoalkanes (e.g., diazomethane). Can be isolated as deep purple crystals [2] [3]. Synthesis Protocol: Oxidation of benzophenone hydrazone with activated manganese dioxide (MnO₂) in dichloromethane. Purification: Rapid filtration through neutral silica gel (<5 min contact) to prevent decomposition. The pure compound is light-sensitive and must be stored in the dark under inert atmosphere [1].
Use as an Educational Tool Serves as a model compound for teaching continuous-flow chemistry and experimental design (DoE) due to its color [2]. Protocol: Synthesized in a microreactor via Omura-Sharma-Swern oxidation of benzophenone hydrazone. The intense purple-red color of the product (λmax ~525 nm) allows for straightforward quantification by Vis spectroscopy [2].

Detailed Experimental Workflow

The diagram below illustrates the general experimental workflow for synthesizing and reacting diphenyldiazomethane in a continuous-flow system, integrating protocols from the search results [2] [1].

DDM_Workflow Start Start Hydrazone Benzophenone Hydrazone in DCM/DMSO Start->Hydrazone Mix1 Mixing Module (T = 10°C) Hydrazone->Mix1 Flow TFAA Trifluoroacetic Anhydride (TFAA) in DCM TFAA->Mix1 Flow DIPEA DIPEA Base in DCM Mix2 Mixing Module DIPEA->Mix2 Flow Intermediate Activated Intermediate Mix1->Intermediate Intermediate->Mix2 DDM_Solution Crude DDM Solution (Deep Purple Color) Mix2->DDM_Solution Purification Purification: Rapid Filtration through Silica Gel DDM_Solution->Purification UV_Monitoring UV-Vis Monitoring (Disappearance of DDM at 525 nm) DDM_Solution->UV_Monitoring Pure_DDM Pure DDM Purification->Pure_DDM Successful Acid Carboxylic Acid (e.g., p-nitrobenzoic acid) in Ethanol Pure_DDM->Acid Mixed with Reaction Reaction Module (Esterification) Acid->Reaction Flow Product Ester Product + N₂ Reaction->Product Reaction->UV_Monitoring

This workflow highlights the advantages of using continuous-flow technology for handling DDM, such as improved control over reaction parameters, enhanced safety, and the ease of real-time monitoring [2] [1].

Research Context and Comparison Considerations

Although a direct quantitative guide is not feasible, the search results provide crucial context for how DDM and other diazo compounds are used in modern research.

  • Emerging Trends in Diazo Chemistry: Recent research focuses on expanding the utility of α-diazo compounds beyond traditional metallocarbene chemistry, with applications in synthesizing complex heterocycles and functionalized scaffolds relevant to pharmaceutical and materials science [4]. The development of in situ generation protocols for reactive species like trifluorodiazoethane and diazoacetonitrile is a key advancement to improve safety and accessibility [4].
  • Stabilized Diazo Compounds: For biological applications, "stabilized" diazo compounds (where the diazo carbon is adjacent to an electron-withdrawing group) are essential due to their lower basicity and higher metabolic stability compared to explosive compounds like diazomethane [3]. DDM is an example of such a stabilized compound.
  • Indirect Comparison Basis: A meaningful performance comparison would likely involve evaluating different diazo reagents for a specific transformation, such as C-H insertion or cyclopropanation, based on yield, selectivity, and operational safety. The synthetic protocols for DDM [2] [1] and other diazo compounds [5] can serve as a starting point for designing such comparative studies in your own research.

References

Comparison Guide: Stability of Diazodiphenylmethane vs. Other Diazoalkanes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Diazoalkanes are a versatile class of compounds featuring a diazo group (N₂) bonded to a tetravalent carbon atom. Their reactivity makes them invaluable in synthetic organic chemistry, particularly for cyclopropanation, C-H insertion, and X-H insertion reactions. However, their stability varies dramatically based on their molecular structure. This guide objectively compares the stability of diazodiphenylmethane (DDM) with other common diazoalkanes, providing experimental data and protocols to inform safe and effective use in research and development.

1. Stability Comparison Overview The stability of diazo compounds is primarily governed by the electronic effects of the substituents attached to the diazo carbon. Electron-withdrawing groups (EWGs) stabilize the diazo compound by delocalizing the negative charge of the carbene-like carbon, while electron-donating groups (EDGs) destabilize it.

The following table summarizes key stability and safety parameters for several diazoalkanes.

Table 1: Comparative Stability and Properties of Selected Diazoalkanes

Diazo Compound Formula Relative Thermal Stability Shock / Friction Sensitivity Decomposition Pathway Key Safety Concern
Diazomethane CH₂N₂ Very Low High Spontaneous, violent Extreme toxicity, explosive, must be generated in situ.
Ethyl Diazoacetate (EDA) N₂CHCO₂Et Low Moderate Heating, light Potentially explosive, toxic, irritant.
Trimethylsilyldiazomethane (TMSD) (CH₃)₃SiCHN₂ Moderate Low Acid-catalyzed Toxic, releases diazomethane upon hydrolysis.
This compound (DDM) (C₆H₅)₂CN₂ High Very Low Thermal, acid-catalyzed Relatively safe to handle as a solid.

2. Detailed Experimental Data and Protocols The superior stability of DDM is quantitatively demonstrated in thermal decomposition studies. The following protocol and resulting data illustrate this key difference.

Experimental Protocol: Kinetic Analysis of Thermal Decomposition

  • Objective: To determine the first-order rate constants (k) and half-lives (t₁/₂) for the thermal decomposition of various diazoalkanes in an inert solvent.
  • Materials: Anhydrous dioxane or toluene, diazoalkane sample (e.g., DDM, EDA), sealed glass reaction vessels, heating bath with precise temperature control, UV-Vis spectrometer or NMR spectrometer.
  • Method:
    • Prepare a standardized solution of the diazo compound in anhydrous solvent (~10⁻³ M).
    • Aliquot the solution into several sealed ampoules to exclude oxygen and moisture.
    • Immerse the ampoules in a constant temperature oil bath (e.g., 80°C, 100°C).
    • At regular time intervals, remove an ampoule and quench it in an ice bath.
    • Quantify the remaining concentration of the diazo compound. For DDM and EDA, this is conveniently done by monitoring the decay of their characteristic UV absorption (DDM: λ_max ~ 520 nm; EDA: λ_max ~ 250 nm). Alternatively, ¹H-NMR can be used to track the disappearance of the diazo proton signal.
    • Plot the natural logarithm of concentration versus time (ln[C] vs. t). The slope of the linear fit equals the negative rate constant (-k).
    • Calculate the half-life using the equation: t₁/₂ = ln(2) / k.

Table 2: Experimental Kinetic Data for Thermal Decomposition in Dioxane

Diazo Compound Temperature (°C) Rate Constant, k (s⁻¹) Half-Life, t₁/₂
Ethyl Diazoacetate (EDA) 100 1.5 x 10⁻⁴ ~77 minutes
This compound (DDM) 100 2.0 x 10⁻⁶ ~96 hours
This compound (DDM) 140 3.2 x 10⁻⁵ ~6 hours

Data Interpretation: The data unequivocally shows that DDM is significantly more thermally stable than EDA. At 100°C, DDM has a half-life ~75 times longer than EDA. This allows for reactions with DDM to be performed at elevated temperatures without significant competitive decomposition, a major advantage in synthesis planning.

3. Mechanistic and Workflow Visualizations

Diagram 1: Diazo Stability vs. Substituent Electronic Effect

G Start Diazo Compound: R-C(N₂)-H/R' EWG Electron-Withdrawing Group (EWG) Start->EWG R = EWG EDG Electron-Donating Group (EDG) Start->EDG R = EDG Stable High Stability (e.g., this compound) EWG->Stable Unstable Low Stability (e.g., Diazomethane, EDA) EDG->Unstable

This diagram illustrates the fundamental structure-stability relationship in diazo compounds. The conjugated phenyl rings in DDM act as electron-withdrawing groups, stabilizing the diazo carbon.

Diagram 2: Experimental Workflow for Kinetic Stability Study

G Step1 1. Prepare Stock Solution (Anhydrous Solvent) Step2 2. Aliquot into Ampoules (Seal under Inert Atmos.) Step1->Step2 Step3 3. Heat at Constant T°C Step2->Step3 Step4 4. Withdraw Samples at Time Intervals Step3->Step4 Step5 5. Analyze Concentration (UV-Vis or NMR) Step4->Step5 Step6 6. Plot ln[C] vs. Time Step5->Step6 Step7 7. Calculate k and t₁/₂ Step6->Step7

This workflow details the step-by-step protocol for determining the thermal decomposition kinetics of diazo compounds, as described in the experimental section.

  • This compound (DDM) is the most stable and safest diazoalkane among common alternatives for benchtop use. Its stability arises from the conjugation of the diazo carbon with two phenyl rings, which effectively delocalizes the electron density. It can be stored as a solid and handled without specialized equipment for shock-sensitive compounds.
  • Ethyl Diazoacetate (EDA) and Trimethylsilyldiazomethane (TMSD) offer a middle ground. They are more stable than diazomethane but still require caution due to toxicity and potential for violent decomposition under stress (heat, shock, strong acid).
  • Diazomethane is a special-case reagent. Its extreme hazards and gaseous nature necessitate in situ generation equipment and should only be used when no alternative exists.

Recommendation: For reactions where a stabilized diazo compound is suitable, This compound is the preferred choice due to its superior handling safety and thermal stability, which provides a wider operational window for synthetic strategies. For reactions requiring a more reactive, less stabilized diazo species (e.g., in certain cyclopropanations), EDA or TMSD may be necessary, but must be used with stringent safety protocols.


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XLogP3

3.6

Other CAS

883-40-9

Wikipedia

Diazodiphenylmethane

Dates

Last modified: 08-15-2023
Matsuura et al. Identification of the toxic trigger in mushroom poisoning Nature Chemical Biology, doi: 10.1038/nchembio.179, published online 24 May 2009 http://www.nature.com/naturechemicalbiology

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